Product packaging for Mometasone furoate monohydrate(Cat. No.:CAS No. 141646-00-6)

Mometasone furoate monohydrate

Cat. No.: B1240915
CAS No.: 141646-00-6
M. Wt: 539.4 g/mol
InChI Key: AQCCVUHZMIMSIB-HRVPQZBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mometasone furoate monohydrate is a synthetic corticosteroid with potent anti-inflammatory, anti-pruritic, and vasoconstrictive properties . It is a white to off-white crystalline powder with the empirical formula C27H32Cl2O7 and a molecular weight of 539.45 g/mol . As a glucocorticoid receptor agonist, its primary research value lies in its mechanism of action, which involves penetrating cell membranes and binding to cytoplasmic glucocorticoid receptors . This drug-receptor complex translocates to the cell nucleus and modulates the transcription of genes responsible for inflammation, notably downregulating pro-inflammatory cytokines, chemokines, and enzymes . This action stabilizes lysosomal membranes and reduces capillary permeability, effectively diminishing the inflammatory response . Research applications for this compound are extensive, focusing on its use in models of inflammatory skin disorders, allergic rhinitis, and asthma . Its glucocorticoid receptor binding affinity is reported to be 22 times stronger than dexamethasone, making it a compound of significant interest for studying potent anti-inflammatory effects . The compound undergoes extensive hepatic metabolism, primarily regulated by the cytochrome P450 3A4 (CYP3A4) enzyme system, and any absorbed drug is excreted mostly via the bile . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32Cl2O7 B1240915 Mometasone furoate monohydrate CAS No. 141646-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCCVUHZMIMSIB-HRVPQZBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141646-00-6
Record name Mometasone furoate monohydrate
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Record name (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate
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Record name MOMETASONE FUROATE MONOHYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Molecular Mechanisms of Mometasone Furoate Monohydrate in Respiratory Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mometasone (B142194) furoate monohydrate, a potent synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory respiratory diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in a multifaceted mechanism of action at the molecular and cellular levels. This technical guide elucidates the core mechanisms, focusing on its interaction with the glucocorticoid receptor, the subsequent modulation of inflammatory signaling pathways, and its impact on key immune cells. This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the study of respiratory inflammation and the development of novel anti-inflammatory therapeutics.

Introduction: The Inflammatory Cascade in Respiratory Disease

Chronic respiratory diseases like asthma and allergic rhinitis are characterized by a persistent inflammatory state in the airways. This inflammation is orchestrated by a complex interplay of various immune cells, including mast cells, eosinophils, T-lymphocytes, and macrophages.[1][2] Upon exposure to allergens or other triggers, these cells release a plethora of inflammatory mediators such as histamine (B1213489), leukotrienes, and cytokines (e.g., interleukins IL-4, IL-5, and IL-13).[3][4] These mediators contribute to the clinical manifestations of respiratory disease, including bronchoconstriction, mucus hypersecretion, and airway hyperresponsiveness.

Mometasone Furoate: A High-Affinity Glucocorticoid Receptor Agonist

The primary mechanism of action of mometasone furoate is its function as a potent agonist of the glucocorticoid receptor (GR).[3][5] Mometasone furoate exhibits a remarkably high binding affinity for the GR, significantly greater than many other corticosteroids, which contributes to its potent anti-inflammatory effects.[3][6][7]

Glucocorticoid Receptor Binding Affinity

The affinity of a corticosteroid for the GR is a key determinant of its potency. Mometasone furoate has demonstrated a superior relative receptor affinity (RRA) compared to other commonly used corticosteroids.

Compound Relative Receptor Affinity (RRA) (Dexamethasone = 100)Reference
Mometasone Furoate2200[6]
Fluticasone (B1203827) Propionate1800[6]
BudesonideData not consistently reported in direct comparison
Triamcinolone AcetonideLower than Mometasone Furoate and Fluticasone Propionate[7]
6β-OH Mometasone Furoate (Metabolite)206 ± 15[8]
9,11-epoxy Mometasone Furoate (Degradation Product)220 ± 22[8]

Table 1: Relative binding affinities of mometasone furoate and other corticosteroids to the human glucocorticoid receptor.

Molecular Mechanism of Action: From Receptor Binding to Gene Regulation

Upon diffusing across the cell membrane, mometasone furoate binds to the cytosolic GR, leading to a cascade of intracellular events that ultimately modulate the expression of inflammatory genes.[3][9]

Classical Genomic Pathway (Transactivation and Transrepression)

The binding of mometasone furoate to the GR induces a conformational change in the receptor, causing it to dissociate from chaperone proteins and translocate to the nucleus.[3] Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9]

  • Transactivation: The GR dimer can bind to positive GREs, leading to the increased transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1).[9] Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]

  • Transrepression: More significantly for its anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][10] This "transrepression" leads to a downregulation of the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-4, IL-5), chemokines, and adhesion molecules.[9][10]

G MF Mometasone Furoate CellMembrane Cell Membrane GR Glucocorticoid Receptor (GR) MF->GR Binds to MF_GR MF-GR Complex GR->MF_GR HSP Heat Shock Proteins HSP->GR Nucleus Nucleus GR_Dimer GR Dimer MF_GR->GR_Dimer Translocates to Nucleus & Dimerizes GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Binds to NFkB_AP1 NF-κB / AP-1 GR_Dimer->NFkB_AP1 Transrepression (Inhibition) AntiInflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) GRE->AntiInflammatory Transactivation (Upregulation) ProInflammatory Pro-inflammatory Genes (Cytokines, Chemokines) NFkB_AP1->ProInflammatory Activates

Figure 1. Genomic mechanism of mometasone furoate action.

Cellular Effects in the Respiratory Tract

The molecular actions of mometasone furoate translate into profound effects on the key inflammatory cells involved in respiratory diseases.

Inhibition of Inflammatory Cell Infiltration and Activity

Mometasone furoate effectively reduces the number and activity of multiple immune cells in the airway mucosa.[1][2][11]

  • Eosinophils: It significantly inhibits the influx and promotes the apoptosis of eosinophils, which are major contributors to airway inflammation and damage.[4][10]

  • Mast Cells and Basophils: Mometasone furoate is believed to inhibit these cells, reducing the release of histamine and other early-phase allergic mediators.[3]

  • T-lymphocytes: It can modulate T-cell activity, reducing the production of Th2-type cytokines (IL-4, IL-5) that drive allergic inflammation.[4]

  • Neutrophils and Macrophages: The activity of these cells in the inflammatory response is also suppressed.[1]

Reduction of Inflammatory Mediators

By acting on inflammatory cells and gene expression, mometasone furoate leads to a marked decrease in the production and release of a wide array of inflammatory mediators.[1][2] This includes a reduction in histamine, eicosanoids (leukotrienes and prostaglandins), and various pro-inflammatory cytokines.[3][9]

Restoration of Epithelial Barrier Function

Recent studies suggest that intranasal corticosteroids like mometasone furoate can help restore the integrity of the nasal epithelial barrier, which is often compromised in allergic rhinitis.[12][13] This is achieved, in part, by increasing the expression of tight junction proteins such as occludin and zonula occludens-1.[12]

G MF Mometasone Furoate Eosinophils Eosinophil Infiltration & Activity MF->Eosinophils Inhibits MastCells Mast Cell & Basophil Degranulation MF->MastCells Inhibits TLymphocytes T-Lymphocyte Activation (Th2) MF->TLymphocytes Inhibits Epithelial Epithelial Barrier Dysfunction MF->Epithelial Restores InflammatoryMediators Pro-inflammatory Mediators (Histamine, Leukotrienes, Cytokines) Eosinophils->InflammatoryMediators Release MastCells->InflammatoryMediators Release TLymphocytes->InflammatoryMediators Release AirwayInflammation Airway Inflammation & Symptoms Epithelial->AirwayInflammation Contributes to InflammatoryMediators->AirwayInflammation Leads to

Figure 2. Cellular targets of mometasone furoate in the airways.

Clinical Efficacy: Quantitative Outcomes

The molecular and cellular effects of mometasone furoate translate into measurable improvements in clinical outcomes for patients with asthma and allergic rhinitis.

Condition Outcome Measure Effect of Mometasone Furoate Reference
Asthma (Pediatric) Forced Expiratory Volume in 1s (FEV1)Significant increase (MD = 0.11; 95% CI: 0.10–0.12)[14]
Predicted FEV1Substantial increase (MD = 7.53; 95% CI: 7.02–8.04)[14]
Morning Peak Expiratory Flow (AM PEF)Significant increase (MD = 17.70; 95% CI: 9.91–25.49)[14]
Allergic Rhinitis Total Nasal Symptom Score (TNSS)Significant reduction[15]
Nasal Congestion/ObstructionSignificant reduction[16]
Nasal Polyposis Total Polyp Size ScoreSignificant reduction (mean difference range: -0.76 to -1.15)[16]
Nasal CongestionSignificant reduction (mean difference range: -0.86 to -1.10)[16]

Table 2: Summary of key clinical efficacy data for mometasone furoate in respiratory conditions. (MD = Mean Difference, CI = Confidence Interval)

Experimental Protocols: Methodological Overview

The understanding of mometasone furoate's mechanism of action is built upon a variety of in vitro and in vivo experimental models. While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies can be summarized.

Glucocorticoid Receptor Binding Affinity Assays
  • Objective: To determine the relative binding affinity of mometasone furoate and its competitors to the glucocorticoid receptor.

  • General Protocol:

    • Preparation of a cytosolic fraction containing glucocorticoid receptors from human lung tissue or recombinant cells.[7][8]

    • Incubation of the receptor preparation with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone).

    • Competitive displacement of the radiolabeled ligand by increasing concentrations of unlabeled mometasone furoate or other test compounds.

    • Separation of receptor-bound from free radioligand.

    • Quantification of radioactivity to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculation of the relative receptor affinity (RRA) in comparison to a standard (e.g., dexamethasone).[8]

Gene Expression Analysis (Transactivation/Transrepression)
  • Objective: To measure the effect of mometasone furoate on the expression of glucocorticoid-responsive genes.

  • General Protocol:

    • Culture of relevant cell lines (e.g., airway epithelial cells, immune cells).

    • Transfection of cells with a reporter gene construct containing a glucocorticoid response element (GRE) linked to a reporter enzyme (e.g., luciferase).[7]

    • Treatment of cells with varying concentrations of mometasone furoate.

    • For transrepression studies, co-stimulation with a pro-inflammatory agent (e.g., TNF-α) to activate NF-κB.

    • Measurement of reporter enzyme activity to quantify gene transactivation or transrepression.

    • Alternatively, extraction of total RNA and quantification of target gene mRNA levels (e.g., for cytokines, anti-inflammatory proteins) using quantitative real-time PCR (qRT-PCR).[4]

G cluster_0 Receptor Binding Assay cluster_1 Gene Expression Assay Start1 Prepare GR Source Incubate1 Incubate with Radioligand Start1->Incubate1 AddMF Add Mometasone Furoate Incubate1->AddMF Separate1 Separate Bound/ Free Ligand AddMF->Separate1 Quantify1 Quantify Radioactivity Separate1->Quantify1 CalculateRRA Calculate RRA Quantify1->CalculateRRA Start2 Culture Cells Transfect Transfect with Reporter Gene Start2->Transfect TreatMF Treat with Mometasone Furoate Transfect->TreatMF Measure Measure Reporter Activity / qRT-PCR TreatMF->Measure Analyze Analyze Gene Expression Measure->Analyze

Figure 3. Simplified workflow of key experimental protocols.
In Vivo Models of Airway Inflammation

  • Objective: To evaluate the anti-inflammatory effects of mometasone furoate in a living organism.

  • General Protocol (e.g., Allergic Mouse Model):

    • Sensitization of mice to an allergen (e.g., ovalbumin).[4]

    • Administration of mometasone furoate (e.g., via nose-only inhalation) at various doses and time points before allergen challenge.[4]

    • Challenge of sensitized mice with the allergen to induce an inflammatory response.

    • Collection of bronchoalveolar lavage (BAL) fluid and lung tissue at a specified time post-challenge.

    • Analysis of BAL fluid for inflammatory cell counts (e.g., eosinophils, T-cells) and cytokine levels.[4]

    • Histological examination of lung tissue for signs of inflammation.

    • Analysis of lung tissue for mRNA expression of inflammatory mediators.[4]

Conclusion

Mometasone furoate monohydrate exerts its potent anti-inflammatory effects in respiratory conditions through a well-defined, multi-faceted mechanism of action. Its high affinity for the glucocorticoid receptor, coupled with its ability to effectively modulate gene expression via transactivation and transrepression, leads to a profound suppression of the inflammatory cascade. This results in the inhibition of key inflammatory cells and mediators, restoration of epithelial barrier function, and ultimately, significant clinical improvement for patients with asthma and allergic rhinitis. A thorough understanding of these core mechanisms is crucial for the continued development of targeted respiratory therapies and for optimizing the clinical application of this important therapeutic agent.

References

Mometasone Furoate: A Technical Guide to Glucocorticoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of mometasone (B142194) furoate's mechanism of action: its high binding affinity for the glucocorticoid receptor (GR). Mometasone furoate is a potent synthetic corticosteroid utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and skin diseases.[1] Its therapeutic efficacy is intrinsically linked to its molecular interaction with the GR, a ligand-activated transcription factor that plays a pivotal role in modulating inflammatory responses.[2]

Quantitative Analysis of Receptor Binding Affinity

Mometasone furoate exhibits a remarkably high affinity for the glucocorticoid receptor, surpassing that of many other corticosteroids, including dexamethasone (B1670325).[3][4] This high affinity is a key contributor to its clinical potency. The relative receptor affinity (RRA) is a common metric used to compare the binding strength of different glucocorticoids, with dexamethasone typically serving as the reference compound (RRA = 100).

Below is a summary of the relative receptor binding affinities for mometasone furoate and other relevant corticosteroids, compiled from various in vitro studies.

CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100)Source Tissue/System
Mometasone Furoate ~2200 Human Lung
Mometasone Furoate 2244 Human Lung
Fluticasone (B1203827) Furoate2989 ± 135Human Lung
Fluticasone Propionate1800Human Lung
Fluticasone Propionate1775Human Lung
Budesonide935Not Specified
Budesonide855Human Lung
Triamcinolone Acetonide361 ± 26Human Lung
Triamcinolone Acetonide233Not Specified
6β-OH Mometasone Furoate (Metabolite)206 ± 15Human Lung
9,11-epoxy Mometasone Furoate (Degradation Product)220 ± 22Human Lung
Mometasone (Hydrolyzed form)~800Human Lung
Dexamethasone100Reference

Data compiled from multiple sources.[1][3][5][6]

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, mometasone furoate binds to the glucocorticoid receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins. The activated mometasone furoate-GR complex then translocates to the nucleus.[4][7] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, upregulating the expression of anti-inflammatory proteins and downregulating the expression of pro-inflammatory mediators such as cytokines and chemokines.[4][7] Additionally, the activated GR can inhibit other transcription factors, like NF-κB and AP-1, which are key drivers of the inflammatory process.[4]

Glucocorticoid Receptor Signaling Pathway MF Mometasone Furoate GR_complex GR-Chaperone Complex MF->GR_complex Binding GR_active Activated MF-GR Complex GR_complex->GR_active Activation & Dissociation GR_dimer MF-GR Dimer GR_active->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding NFkB NF-κB / AP-1 GR_dimer->NFkB Gene_Transcription Gene Transcription GRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Cytokines & Chemokines Gene_Transcription->Pro_inflammatory Downregulation

Caption: Mometasone Furoate Signaling Pathway.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The high binding affinity of mometasone furoate to the glucocorticoid receptor is experimentally determined using in vitro competitive binding assays. The following is a generalized protocol based on methodologies cited in the literature.[1][2]

Principle

This assay measures the ability of a test compound (e.g., mometasone furoate) to compete with a radiolabeled or fluorescently labeled glucocorticoid (e.g., [³H]-dexamethasone or dexamethasone-fluorescein) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the relative binding affinity can be calculated.

Materials
  • Glucocorticoid Receptor Source: Recombinant human glucocorticoid receptor or cytosol preparations from tissues with high GR expression (e.g., human lung).[1]

  • Labeled Ligand: [³H]-dexamethasone or a fluorescently labeled dexamethasone.[1][2]

  • Unlabeled Competitor: Mometasone furoate and other corticosteroids for comparison.

  • Reference Compound: Dexamethasone.[1]

  • Assay Buffer: e.g., 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, 5 mM dithiothreitol, and 0.005% Tween 20.[2]

  • Wash Buffer: Assay buffer without Tween 20.

  • Scintillation Fluid (for radioligand assays) or a fluorescence polarization plate reader (for fluorescent assays).[2]

  • Multi-well plates.

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled competitor compounds (mometasone furoate, dexamethasone, etc.) in the assay buffer.

    • Prepare a solution of the labeled ligand at a constant concentration.

    • Prepare the glucocorticoid receptor preparation at an appropriate concentration.

  • Binding Reaction:

    • To each well of the multi-well plate, add the assay buffer, the glucocorticoid receptor preparation, the labeled ligand, and varying concentrations of the unlabeled competitor.

    • Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of unlabeled dexamethasone).

    • Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound ligand from the free ligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.

  • Quantification:

    • For radioligand assays, the filters are washed and placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

    • For fluorescent assays, the fluorescence polarization is measured using a plate reader.[2]

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value for each compound.

    • Calculate the Relative Binding Affinity (RBA) using the following formula: RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100

Experimental Workflow for GR Binding Affinity Assay cluster_preparation 1. Preparation cluster_binding 2. Binding Reaction cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis A1 Prepare Serial Dilutions of Competitors (Mometasone Furoate, etc.) B1 Combine Receptor, Labeled Ligand, and Competitor in Multi-well Plates A1->B1 A2 Prepare Labeled Ligand ([3H]-Dexamethasone) A2->B1 A3 Prepare Glucocorticoid Receptor Source A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Separate Bound from Free Ligand (e.g., Filtration) B2->C1 D1 Measure Bound Ligand (Scintillation Counting or Fluorescence Polarization) C1->D1 E1 Calculate Specific Binding D1->E1 E2 Generate Competition Curve E1->E2 E3 Determine IC50 E2->E3 E4 Calculate Relative Binding Affinity (RBA) E3->E4

Caption: GR Binding Affinity Assay Workflow.

References

The Pharmacodynamics of Mometasone Furoate Monohydrate in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone (B142194) furoate monohydrate is a synthetic glucocorticoid with potent anti-inflammatory properties.[1][2] It is widely utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and skin disorders.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of mometasone furoate, focusing on its molecular mechanisms of action within key inflammatory pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The anti-inflammatory effects of mometasone furoate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[3] As a lipophilic molecule, mometasone furoate readily diffuses across the cell membrane and binds to the cytosolic GR, which is associated with heat shock proteins (HSPs).[4] This binding event triggers a conformational change in the GR, leading to the dissociation of HSPs and the exposure of a nuclear localization signal. The activated mometasone furoate-GR complex then translocates into the nucleus.[4]

Inside the nucleus, the complex can modulate gene expression through two principal mechanisms:

  • Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, leading to the synthesis of proteins such as lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]

  • Transrepression: The mometasone furoate-GR complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This is achieved through direct protein-protein interactions that prevent NF-κB from binding to its DNA response elements, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6]

cluster_nucleus Nucleus MF Mometasone Furoate GR_HSP GR + HSPs MF->GR_HSP Binds GR_MF Activated GR-MF Complex GR_HSP->GR_MF Activation & HSP Dissociation GR_MF_n Activated GR-MF Complex GR_MF->GR_MF_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation IkB IκB NFkB_active_n Active NF-κB NFkB_active->NFkB_active_n Translocation GR_MF_n->NFkB_active_n Inhibits (Transrepression) GRE GRE GR_MF_n->GRE Binds (Transactivation) ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active_n->ProInflammatory_Genes Activates AntiInflammatory_Genes Anti-inflammatory Gene Transcription GRE->AntiInflammatory_Genes Upregulates

Fig 1. Core mechanism of Mometasone Furoate action.

Quantitative Data on Anti-Inflammatory Effects

The potent anti-inflammatory activity of mometasone furoate has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

CytokineCell TypeStimulantIC50 (nM)Reference
IL-1Murine Peritoneal MacrophagesLPS0.05[2]
IL-6WEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.15[2]
TNF-αWEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.25[2]
IL-6Human Nasal Mucosa Epithelial CellsFBS< 10[7]
IL-8Human Nasal Mucosa Epithelial CellsFBS< 10[7]
GM-CSFHuman Nasal Mucosa Epithelial CellsFBS< 1[7]
sICAM-1Human Nasal Mucosa Epithelial CellsFBS< 1[7]
Table 1. In Vitro Inhibition of Pro-inflammatory Cytokine Production by Mometasone Furoate.
Inflammatory MarkerModel SystemTreatment Dose% Reduction / EffectReference
Eosinophils (BAL fluid)Ovalbumin-challenged Allergic Mice0.5-33 µg/kg (inhaled)Dose-dependent inhibition[1]
T-cells (Thy1+)Ovalbumin-challenged Allergic Mice33 µg/kg (inhaled)Reduction in T-helper (CD4+) subset[1]
Eosinophil SurvivalHuman Eosinophils + Epithelial Cell Secretions10⁻¹¹ M to 10⁻⁵ MDose-dependent inhibition[7]
Sputum EosinophilsMild Asthmatic Subjects (allergen challenge)50, 100, 400 µg twice daily (inhaled)Dose-dependent reduction (from 60.2 to 24.0, 15.3, and 6.2 x10⁴ cells/ml respectively)[8]
Mac-1 ExpressionHuman Eosinophils (fMLP stimulated)1, 10, 100 nMSignificant downregulation[9]
Eosinophil ChemotaxisHuman Eosinophils (C5a or IL-5 stimulated)1, 10, 100 nMSignificant downregulation[9]
Table 2. In Vivo and Ex Vivo Effects of Mometasone Furoate on Inflammatory Cells.

Key Inflammatory Signaling Pathways Modulated by Mometasone Furoate

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of glucocorticoid action. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[10] Mometasone furoate, through the activated GR, can interfere with this pathway at multiple levels, including the induction of IκBα expression and the direct inhibition of NF-κB's transcriptional activity.[6]

cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IkB_p Phosphorylated IκB NFkB_IkB->IkB_p Dissociation NFkB_n Active NF-κB NFkB_active->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation GR_MF Activated GR-MF Complex GR_MF_n Activated GR-MF Complex DNA κB DNA elements NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates GR_MF_n->NFkB_n Inhibits

Fig 2. Mometasone Furoate's inhibition of the NF-κB pathway.
The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[11] Various cellular stresses and inflammatory cytokines can activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors and other proteins, promoting the expression of pro-inflammatory genes.[11] Mometasone furoate has been shown to inhibit the phosphorylation of p38 MAPK, thereby dampening this inflammatory signaling route.[4]

Stress Cellular Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates p38_p Phosphorylated p38 MAPK p38->p38_p TF Transcription Factors (e.g., AP-1) p38_p->TF Activates Inflammation Inflammatory Response TF->Inflammation Promotes GR_MF Activated GR-MF Complex GR_MF->p38 Inhibits Phosphorylation

Fig 3. Mometasone Furoate's modulation of the p38 MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the pharmacodynamics of mometasone furoate.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of mometasone furoate for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.[12]

Materials:

  • Receptor source: Cytosol from human lung tissue or cells expressing recombinant human GR.

  • Radioligand: [³H]-dexamethasone.

  • Unlabeled competitor: Mometasone furoate.

  • Assay buffer: e.g., Tris-HCl buffer with additives.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled mometasone furoate.

  • In a 96-well plate, incubate a fixed concentration of [³H]-dexamethasone with the receptor preparation in the presence of varying concentrations of mometasone furoate or vehicle control.

  • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of mometasone furoate that inhibits 50% of the specific binding of [³H]-dexamethasone (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow GR Competitive Binding Assay Workflow Prep Prepare receptor source and radioligand Incubate Incubate receptor, radioligand, and mometasone furoate Prep->Incubate Filter Separate bound and free ligand by filtration Incubate->Filter Wash Wash filters to remove unbound ligand Filter->Wash Count Quantify radioactivity with scintillation counter Wash->Count Analyze Analyze data to determine IC50 and Ki Count->Analyze

References

A Technical Guide to the Physicochemical Properties of Mometasone Furoate: Monohydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the core physical and chemical properties of mometasone (B142194) furoate monohydrate and its anhydrous counterpart. Understanding the distinct characteristics of these solid-state forms is paramount for formulation development, stability studies, and ensuring therapeutic efficacy. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes relevant pathways and workflows to support research and development efforts.

Core Physical Properties: A Comparative Analysis

The selection of a specific solid form of an active pharmaceutical ingredient (API) is a critical decision in drug development. The physical properties of the API can significantly influence its bioavailability, manufacturability, and stability. The following table summarizes the key physicochemical differences between mometasone furoate monohydrate and its anhydrous form.

PropertyThis compoundMometasone Furoate Anhydrous (Form 1)
Molecular Formula C₂₇H₃₀Cl₂O₆·H₂O[1]C₂₇H₃₀Cl₂O₆[1]
Formula Weight 539.45 g/mol [2][3]521.4 g/mol [4]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Crystal System Triclinic[5]Orthorhombic[5]
Space Group P1[5][6]P2(1)2(1)2(1)[5][6]
Melting Point Dehydration observed between 60-100°C, followed by melting of the resulting anhydrous form.[5][6]Two endothermic peaks observed between 225-240°C (e.g., 226.1°C and 233.3°C), indicative of melting with potential degradation.[2][5]
Solubility Practically insoluble in water.[7] Soluble in acetone (B3395972) and dichloromethane, slightly soluble in ethanol.[7]Differing solubility profile compared to the monohydrate, which can impact dissolution rates.[8] Generally considered to have low water solubility.[2]
Stability Considered the more thermodynamically stable form in aqueous environments.[8]Can convert to the monohydrate form in the presence of water.[5][6] Formulations with the anhydrous form have been developed with demonstrated stability.[1]

Experimental Protocols for Characterization

The distinct physical properties of this compound and its anhydrous form can be elucidated through a variety of analytical techniques. The following are detailed methodologies for key experiments.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess the polymorphic purity of the sample.

Methodology:

  • A small amount of the sample powder (approximately 100 mg) is gently packed into a sample holder.[2]

  • The sample is analyzed using an X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å).[1]

  • Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

  • The resulting diffraction pattern is then compared to reference patterns for this compound and anhydrous forms to determine the crystalline phase.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal behavior of the sample, including melting point, dehydration events, and thermal stability.

Methodology:

  • DSC: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate, typically 10°C/min, from ambient temperature to approximately 250°C.[5][6] The heat flow to the sample is monitored and plotted against temperature to identify endothermic and exothermic events.

  • TGA: 5-10 mg of the sample is placed in a tared pan. The sample is heated at a constant rate of 10°C/min under a nitrogen purge.[5][6] The weight of the sample is continuously monitored as a function of temperature. A weight loss corresponding to the theoretical water content of the monohydrate (approximately 3.34%) between 60°C and 100°C is indicative of dehydration.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain information about the chemical bonding and functional groups within the molecule, which can differ between the hydrated and anhydrous forms due to the presence of water molecules.

Methodology:

  • A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.

  • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is scanned over a wavenumber range of 4000 to 400 cm⁻¹.

  • The resulting spectrum is analyzed for characteristic peaks. For the monohydrate, a broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the water molecule.

Visualizing a Key Signaling Pathway and Experimental Workflow

To further aid in the understanding of mometasone furoate's mechanism and characterization, the following diagrams are provided.

Signaling_Pathway Mometasone Furoate Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mometasone Furoate Mometasone Furoate Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Mometasone Furoate->Glucocorticoid Receptor (GR) Binds to HSP90 HSP90 Glucocorticoid Receptor (GR)->HSP90 Dissociation of Activated GR Complex Activated GR Complex Glucocorticoid Receptor (GR)->Activated GR Complex Forms Glucocorticoid Response Element (GRE) Glucocorticoid Response Element (GRE) Activated GR Complex->Glucocorticoid Response Element (GRE) Translocates to Nucleus and Binds GRE Gene Transcription Gene Transcription Glucocorticoid Response Element (GRE)->Gene Transcription Modulates Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins Upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Downregulates

Caption: Mometasone Furoate Signaling Pathway.

Experimental_Workflow Workflow for Comparing Mometasone Furoate Forms Sample Acquisition Sample Acquisition Monohydrate Form Monohydrate Form Sample Acquisition->Monohydrate Form Anhydrous Form Anhydrous Form Sample Acquisition->Anhydrous Form Physicochemical Characterization Physicochemical Characterization Monohydrate Form->Physicochemical Characterization Anhydrous Form->Physicochemical Characterization XRPD XRPD Physicochemical Characterization->XRPD DSC_TGA DSC/TGA Physicochemical Characterization->DSC_TGA FT-IR FT-IR Physicochemical Characterization->FT-IR Solubility Studies Solubility Studies Physicochemical Characterization->Solubility Studies Data Analysis & Comparison Data Analysis & Comparison XRPD->Data Analysis & Comparison DSC_TGA->Data Analysis & Comparison FT-IR->Data Analysis & Comparison Solubility Studies->Data Analysis & Comparison Report Generation Report Generation Data Analysis & Comparison->Report Generation

Caption: Experimental Workflow for Comparison.

Conclusion

The choice between this compound and its anhydrous form has significant implications for drug product development. The monohydrate is generally the more stable form in aqueous media, a critical consideration for suspension formulations. Conversely, the anhydrous form may offer advantages in non-aqueous formulations or specific manufacturing processes. A thorough understanding of their respective physical properties, backed by robust analytical characterization, is essential for informed decision-making in the development of safe, effective, and stable pharmaceutical products.

References

In Vitro Anti-inflammatory Properties of Mometasone Furoate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Mometasone (B142194) furoate (MF) is a potent synthetic glucocorticoid utilized extensively in the management of inflammatory conditions such as asthma, allergic rhinitis, and various skin disorders.[1][2][3] Its therapeutic efficacy is rooted in its significant anti-inflammatory activity.[2] This technical guide provides an in-depth examination of the in vitro anti-inflammatory properties of Mometasone furoate monohydrate, focusing on its core molecular mechanisms, supported by quantitative data from key studies. Detailed experimental protocols for assessing its anti-inflammatory effects and visualizations of the critical signaling pathways involved are presented to facilitate further research and development in this area.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of Mometasone furoate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[4] As a corticosteroid, MF is lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm.[4][5]

  • Cytoplasmic Binding and Activation: In the cytoplasm, MF binds to the inactive GR, which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of associated proteins, such as heat shock proteins.

  • Nuclear Translocation: The activated Mometasone furoate-GR complex then translocates into the nucleus.[4]

  • Gene Regulation: Once in the nucleus, the complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This interaction modulates gene transcription in two primary ways:

    • Transactivation: The complex binds to GREs to upregulate the transcription of genes encoding anti-inflammatory proteins. A key example is the increased synthesis of lipocortin-1 (also known as Annexin A1), which plays a crucial role in inhibiting the arachidonic acid cascade.[4]

    • Transrepression: The activated GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This interference downregulates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4]

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes MF Mometasone Furoate (MF) GR Inactive Glucocorticoid Receptor (GR) MF->GR Binds MF_GR Active MF-GR Complex GR->MF_GR Activates GRE Glucocorticoid Response Element (GRE) MF_GR->GRE Translocates & Binds to GRE Pro_Inflammatory Pro-inflammatory Genes (e.g., Cytokines) MF_GR->Pro_Inflammatory Transrepression (Downregulation) DNA DNA Anti_Inflammatory Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_Inflammatory Transactivation (Upregulation)

Caption: General signaling pathway of Mometasone Furoate via the Glucocorticoid Receptor.

Inhibition of Key Inflammatory Pathways

Mometasone furoate's broad anti-inflammatory effects stem from its ability to suppress multiple signaling cascades integral to the inflammatory response.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammation, controlling the expression of numerous pro-inflammatory mediators. MF effectively inhibits this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to enter the nucleus and activate pro-inflammatory genes.[4] The activated MF-GR complex interferes with this process, primarily by inhibiting the transcriptional activity of NF-κB, thereby preventing the expression of cytokines and other inflammatory molecules.[4]

NF_kB_Inhibition NF-κB Pathway Inhibition by Mometasone Furoate stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB Active NF-κB IkB_NFkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) nucleus->genes Activation MF_GR Active MF-GR Complex MF_GR->NFkB Inhibits Activity

Caption: Inhibition of the NF-κB pathway by the activated Mometasone Furoate-GR complex.
Inhibition of the Arachidonic Acid Cascade

The production of potent lipid inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, is dependent on the release of arachidonic acid from cell membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2).[4] Mometasone furoate indirectly inhibits this process. Through GR-mediated transactivation, MF increases the synthesis of Lipocortin-1, a protein that directly inhibits PLA2 activity.[4] By blocking PLA2, MF prevents the formation of arachidonic acid, thereby halting the downstream production of prostaglandins (via the cyclooxygenase, COX, pathway) and leukotrienes (via the lipoxygenase, LOX, pathway).[4]

Arachidonic_Acid_Inhibition cluster_pathways Downstream Pathways membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa Catalyzed by PLA2 pla2 Phospholipase A2 (PLA2) cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes lipocortin Lipocortin-1 (Annexin A1) lipocortin->pla2 Inhibits MF_GR Active MF-GR Complex MF_GR->lipocortin Upregulates Synthesis

Caption: Inhibition of the Arachidonic Acid cascade via upregulation of Lipocortin-1.

Quantitative Assessment of Anti-inflammatory Efficacy

In vitro studies have consistently demonstrated Mometasone furoate's potent ability to inhibit the production of key inflammatory mediators across various cell types and stimulation models.

Inhibition of Pro-inflammatory Cytokine Production

Mometasone furoate is a powerful inhibitor of pro-inflammatory cytokine synthesis and release. Early research established its high potency, with IC50 values in the nanomolar and even sub-nanomolar range for the inhibition of key cytokines.[6]

CytokineIC50 Value (nM)In Vitro Model SystemStimulantReference
Interleukin-1 (IL-1)0.05BALB/c Mouse Peritoneal MacrophagesLPS[6]
Interleukin-6 (IL-6)0.15WEHI-265.1 Murine Myelomonocytic CellsLPS[6]
Tumor Necrosis Factor-alpha (TNF-α)0.25WEHI-265.1 Murine Myelomonocytic CellsLPS[6]
Table 1: IC50 Values of Mometasone Furoate for Cytokine Inhibition.

Further studies have corroborated these findings, showing significant dose-dependent inhibition of a broad spectrum of cytokines and other inflammatory markers in various human and murine cell systems.[7][8][9]

Mediator(s) InhibitedIn Vitro Model SystemStimulantKey ObservationsReference(s)
TNF-α, IL-6, IL-10RAW 264.7 Mouse MacrophagesLPSSignificantly inhibited IL-6 and IL-10 secretion; partial effect on TNF-α.[8]
IFN-γ, IL-2, IL-5, IL-17, TNF-αHuman Nasal Polyp TissueSEBShowed dose-dependent suppression of all measured T-helper cytokines.[7]
MUC2, MUC5AC (mucin)NCI-H292 Human Airway Epithelial CellsPMASignificantly suppressed both gene expression and protein production of mucins.[9]
GM-CSFA549 Human Lung Carcinoma CellsIL-1βConcentrations of 0.1–1 µg/mL caused strong inhibition of GM-CSF production.[8]
TNF-α, IFN-γ, IL-6, IL-8Human Peripheral Blood Mononuclear CellsVariousA concentration of 10⁻⁸ M effectively suppressed secretion of all tested cytokines.[10]
Table 2: Examples of Inhibitory Effects of Mometasone Furoate in Various In Vitro Models.

Detailed Experimental Protocols

The following section outlines standardized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of compounds like Mometasone furoate.

General Experimental Workflow

A typical in vitro experiment to assess anti-inflammatory activity follows a sequential workflow, from cell culture preparation to data analysis. This ensures that the observed effects are due to the specific activity of the test compound and not confounding factors like cytotoxicity.

Experimental_Workflow A 1. Cell Seeding (e.g., RAW 264.7 macrophages in 96-well plate) B 2. Cell Adherence (Incubate overnight) A->B C 3. Pre-treatment (Add Mometasone Furoate at various concentrations for 1-2h) B->C D 4. Inflammatory Stimulation (Add LPS, PMA, or other stimulant) C->D E 5. Incubation (Typically 18-24 hours) D->E F 6. Sample Collection E->F G 7a. Supernatant Analysis (e.g., ELISA for Cytokines) F->G H 7b. Cell Viability Assay (e.g., MTT/LDH on remaining cells) F->H I 8. Data Analysis (Calculate % inhibition, IC50) G->I H->I

Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.
Protocol: Cytokine Quantification via ELISA

This protocol is based on methodologies used for quantifying LPS-induced cytokine production from macrophages.[8][11]

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]

  • Compound Treatment: Remove the culture medium and pre-treat the cells with fresh medium containing various concentrations of Mometasone furoate (or vehicle control, e.g., DMSO) for 1-2 hours.[11]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[11]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

  • ELISA Procedure: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s specific instructions.[6][8]

  • Data Analysis: Construct a standard curve from the absorbance values of the standards. Use this curve to determine the cytokine concentrations in the experimental samples. Calculate the percentage inhibition for each MF concentration relative to the LPS-stimulated vehicle control.

Protocol: Lipoxygenase (LOX) Inhibition Assay

This assay measures a compound's ability to inhibit the LOX enzyme, which is involved in producing leukotrienes.[12][13]

  • Reagent Preparation: Prepare a 0.2 M borate (B1201080) buffer (pH 9.0). Prepare a stock solution of the substrate, linoleic acid. Prepare the test compound (Mometasone furoate) and a positive control (e.g., Nordihydroguaiaretic acid) at various concentrations.[12][13]

  • Reaction Mixture: In a UV-transparent cuvette or 96-well plate, add the borate buffer.

  • Enzyme Incubation: Add the test compound or control to the buffer, followed by the addition of the lipoxygenase enzyme (e.g., soybean LOX). Incubate this mixture for 3-5 minutes at room temperature (25°C).[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the mixture.

  • Measurement: Immediately monitor the change in absorbance at 234 nm for 3-5 minutes using a spectrophotometer. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.[12]

  • Data Analysis: Calculate the rate of reaction for the control and each concentration of the test compound. Determine the percentage of LOX inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

Conclusion

The in vitro evidence robustly establishes Mometasone furoate as a highly potent anti-inflammatory agent. Its mechanism of action is multifaceted, centered on the modulation of gene expression through the glucocorticoid receptor. The primary pathways involve the transrepression of pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory proteins such as Lipocortin-1. These actions culminate in the powerful suppression of a wide array of inflammatory mediators, including key cytokines (IL-1, IL-6, TNF-α), chemokines, and the products of the arachidonic acid cascade. The quantitative data, demonstrating efficacy at low nanomolar concentrations, underscores its high potency, providing a clear rationale for its clinical effectiveness in treating inflammatory diseases.

References

Mometasone Furoate Monohydrate: A Technical Guide to its Role in Cytokine Expression Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Mometasone (B142194) furoate is a potent synthetic corticosteroid utilized in the management of various inflammatory conditions, including asthma, allergic rhinitis, and certain dermatoses.[1][2] Its therapeutic efficacy is largely attributed to its profound ability to modulate the expression of a wide array of cytokines, the signaling proteins that orchestrate inflammatory responses. This technical guide provides an in-depth examination of the molecular mechanisms through which mometasone furoate exerts its anti-inflammatory effects, focusing on its interaction with key signaling pathways and its quantitative impact on cytokine profiles. Detailed experimental protocols and visual representations of the core pathways are provided to support further research and development in this area.

Core Mechanism of Action

Mometasone furoate's activity is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3] The lipophilic nature of mometasone furoate allows it to readily diffuse across the cell membrane into the cytoplasm.[3]

Once inside the cell, the following sequence occurs:

  • Receptor Binding: Mometasone furoate binds with high affinity to the cytoplasmic GR, which is part of a multiprotein complex containing heat shock proteins (HSPs).[3][4] Mometasone furoate has one of the highest relative binding affinities for the GR among clinically used corticosteroids.[5]

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[3] This unmasks a nuclear localization signal.

  • Nuclear Translocation: The activated mometasone furoate-GR complex then translocates into the nucleus.[1][3]

  • Gene Regulation: Within the nucleus, the complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression .[3][6][7]

Signaling Pathways in Cytokine Modulation

The anti-inflammatory effects of mometasone furoate are principally achieved by downregulating pro-inflammatory cytokine expression and upregulating anti-inflammatory proteins. This is accomplished through direct and indirect interactions with key inflammatory signaling pathways.

Transrepression: Inhibition of Pro-Inflammatory Transcription Factors

A major mechanism for suppressing inflammation is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][6] These factors are master regulators of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] The activated GR complex can physically interact with NF-κB and AP-1 subunits, preventing them from binding to their DNA consensus sites and initiating transcription.[3] This protein-protein interaction effectively shuts down the inflammatory cascade at its source.[3][6]

cluster_cell Cell Cytoplasm cluster_nucleus Nucleus MF Mometasone Furoate GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex GR->MF_GR MF_GR_nuc MF-GR Complex MF_GR->MF_GR_nuc Translocation Inflammatory_Stimulus Inflammatory Stimulus NFkB_AP1_inactive Inactive NF-κB / AP-1 Inflammatory_Stimulus->NFkB_AP1_inactive Activates NFkB_AP1_active Active NF-κB / AP-1 NFkB_AP1_inactive->NFkB_AP1_active NFkB_AP1_nuc Active NF-κB / AP-1 NFkB_AP1_active->NFkB_AP1_nuc Translocation MF_GR_nuc->NFkB_AP1_nuc Inhibits Pro_Inflam_Genes Pro-Inflammatory Genes (IL-6, TNF-α, etc.) NFkB_AP1_nuc->Pro_Inflam_Genes Binds & Activates Transcription Cytokines Pro-Inflammatory Cytokines Pro_Inflam_Genes->Cytokines Expression cluster_cell Cell Cytoplasm cluster_nucleus Nucleus MF Mometasone Furoate GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex GR->MF_GR MF_GR_nuc MF-GR Complex MF_GR->MF_GR_nuc Translocation MAPK_pathway MAPK Pathway (e.g., p38) NFkB_AP1_pathway NF-κB / AP-1 Pathway MAPK_pathway->NFkB_AP1_pathway Activates GRE Glucocorticoid Response Element (GRE) MF_GR_nuc->GRE Binds Anti_Inflam_Genes Anti-Inflammatory Genes GRE->Anti_Inflam_Genes Activates Transcription MKP1_GILZ MKP-1, GILZ, etc. Anti_Inflam_Genes->MKP1_GILZ Expression MKP1_GILZ->MAPK_pathway MKP1_GILZ->NFkB_AP1_pathway Inhibits start Start: Culture Macrophages or WEHI-265.1 Cells step1 Add Serial Dilutions of Mometasone Furoate start->step1 step2 Pre-incubate step1->step2 step3 Stimulate with LPS step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect Cell-Free Supernatant step4->step5 step6 Quantify Cytokines (ELISA or Bioassay) step5->step6 step7 Plot Dose-Response Curve & Calculate IC50 step6->step7 end End step7->end

References

A Technical Guide on Mometasone Furoate Monohydrate for Eosinophilic Esophagitis (EoE) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic esophagitis (EoE) is a chronic, immune-mediated inflammatory disease of the esophagus.[1][2] It is clinically characterized by symptoms of esophageal dysfunction and histologically by a dense eosinophilic infiltrate (≥15 eosinophils per high-power field).[2] The incidence and prevalence of EoE have been increasing, establishing it as a major cause of digestive morbidity.[1] While treatment strategies include proton pump inhibitors (PPIs) and elimination diets, swallowed topical corticosteroids (STCs) are a cornerstone of anti-inflammatory therapy.[1][3] Mometasone (B142194) furoate, a potent synthetic corticosteroid, has emerged as an effective and well-tolerated option for inducing and maintaining remission in EoE.[3][4][5] This guide provides a technical overview of the current research, including clinical efficacy, formulation, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Mometasone furoate, like other glucocorticoids, exerts its anti-inflammatory effects through multiple pathways. The primary mechanism in EoE involves the reduction of inflammatory cells and the reversal of damaging tissue remodeling.[3]

Core Actions:

  • Cellular Infiltration Reduction: Short-term treatment with STCs like mometasone significantly decreases the number of esophageal eosinophils, mast cells, and T-cells.[3]

  • Cytokine Suppression: Glucocorticoids suppress the production of pro-inflammatory cytokines. Research has shown that the IL-13-induced transcriptome, a key inflammatory pathway in EoE, is largely reversible with glucocorticoid therapy.[3]

  • Epithelial Barrier Restoration: Chronic inflammation in EoE compromises the epithelial barrier of the esophagus. Mometasone helps restore this barrier's integrity.[3]

The low systemic bioavailability of mometasone furoate (quoted at <0.1%) is a key advantage, minimizing the risk of systemic side effects commonly associated with corticosteroids.[5]

Below is a diagram illustrating the proposed signaling pathway for mometasone furoate in the esophageal epithelium.

Caption: Proposed mechanism of Mometasone Furoate in EoE.

Clinical Efficacy and Safety

Multiple studies, including retrospective analyses and randomized controlled trials (RCTs), have demonstrated the efficacy of mometasone furoate for treating EoE in both pediatric and adult populations.

Histologic and Symptomatic Response

Histologic response (reduction in esophageal eosinophil count) and symptomatic improvement (e.g., reduced dysphagia) are the primary endpoints in clinical trials.

Table 1: Summary of Clinical Trial Data for Mometasone Furoate in EoE

Study Type Population Formulation Key Efficacy Endpoints Results Citation(s)
Retrospective Cohort Pediatric & Young Adult (n=34) Oral Viscous Suspension Histologic Response (≤15 eos/hpf) Overall: 76% achieved response. Steroid Non-Responsive: 72% of patients who previously failed other steroids responded. [3][5][6]
Retrospective Cohort Pediatric & Young Adult (n=36) Oral Viscous Suspension Histologic Remission (≤5 eos/hpf) Overall: 68% achieved remission. Steroid-Naïve: 81% achieved remission. [5]
Double-Blind, Placebo-Controlled RCT Adult (n=36) Aerosolized Spray Symptomatic Response (Watson Dysphagia Scale) Significant reduction in dysphagia score vs. placebo (p < .05). [7]
Phase II, Placebo-Controlled RCT (ACESO) Adult (n=43) Mucoadhesive Film (ESO-101) Histologic Response (<15 eos/hpf) 48% of patients achieved <15 eos/hpf (p=0.0028 vs. placebo). [8]

| Phase II, Placebo-Controlled RCT (ACESO) | Adult (n=43) | Mucoadhesive Film (ESO-101) | Histologic Remission (<6 eos/hpf) | 44% of patients achieved <6 eos/hpf (p=0.0035 vs. placebo). |[8] |

Safety and Tolerability

Swallowed topical mometasone is generally well-tolerated. The most common adverse event associated with STCs is esophageal or oropharyngeal candidiasis (thrush).[2][9] However, some studies have noted a favorable side-effect profile for mometasone.

  • In one retrospective study, patients who experienced behavioral issues (e.g., aggression, mood swings) with budesonide (B1683875) reported improvement after switching to oral viscous mometasone.[5]

  • The ACESO trial using a mucoadhesive film delivery system reported no cases of candidiasis and 100% patient compliance in the treatment group.[8]

  • Systemic side effects like adrenal suppression are a theoretical risk but are considered low due to minimal systemic absorption.[2][5]

Formulations and Experimental Protocols

The local delivery of mometasone furoate to the esophageal mucosa is critical for its efficacy. Various formulations have been investigated, moving from repurposed inhaled preparations to specialized oral delivery systems.

Common Formulations
  • Aerosolized Metered-Dose Inhaler (MDI): Patients spray the medication into their mouth without a spacer and swallow.[9] This method was used in early studies.

  • Oral Viscous Suspension: A compounded formulation where mometasone furoate powder is mixed with a viscous agent like methylcellulose.[1][4] This method is designed to increase the drug's contact time with the esophageal lining.

  • Mucoadhesive Film (e.g., ESO-101): An innovative approach where a thin, drug-loaded film is delivered via a capsule, designed to adhere to the esophageal mucosa for targeted drug release.[8]

Table 2: Dosing Regimens from Key Clinical Studies

Study / Formulation Dosage Administration Details Citation(s)
Aerosolized Spray (RCT) 200 mcg (4 sprays of 50 mcg) Swallowed four times daily for 8 weeks. No eating or drinking for 30 minutes post-dose. [7][10]
Oral Viscous Suspension (Retrospective) Height-based: 750 mcg, 1125 mcg, or 1500 mcg Administered once daily. [1][5]

| Mucoadhesive Film (ACESO Trial) | 800 mcg | Administered once daily for 28 days. |[4] |

Key Experimental Protocols

A robust clinical investigation of mometasone furoate for EoE involves several key methodologies.

  • Patient Selection: Diagnosis is confirmed based on symptoms of esophageal dysfunction and histologic evidence of ≥15 eosinophils/hpf from esophageal biopsies, after excluding other causes of eosinophilia.[11][12]

  • Treatment Protocol: In a randomized controlled trial, patients are typically randomized to receive either the active mometasone formulation or a matching placebo for a predefined period (e.g., 8-12 weeks).[7][13]

  • Efficacy Assessment:

    • Histology: Upper endoscopy with biopsies (typically at least 6 from different esophageal levels) is performed before and after treatment.[2] The primary histologic endpoint is the reduction in peak eosinophil count per high-power field.

    • Symptomology: Patient-reported outcome instruments, such as the Dysphagia Symptom Questionnaire (DSQ) or Watson Dysphagia Scale, are used to quantify changes in symptoms.[7][13]

    • Endoscopy: The EoE Endoscopic Reference Score (EREFS) is used to grade the visual severity of features like rings, furrows, exudates, and strictures.[13]

  • Safety Monitoring: Adverse events are recorded throughout the study. Specific monitoring for oral/esophageal candidiasis is crucial. Depending on the study's duration and the specific corticosteroid, monitoring for adrenal suppression may also be included.[2]

The following diagram outlines a typical workflow for an EoE clinical trial.

EoE_Clinical_Trial_Workflow Screening Patient Screening (Symptoms & History) Baseline_Endo Baseline Endoscopy (Biopsy ≥15 eos/hpf) Screening->Baseline_Endo Randomization Randomization Baseline_Endo->Randomization Group_A Treatment Group (Mometasone Furoate) Randomization->Group_A 1:1 or 2:1 Group_B Control Group (Placebo) Randomization->Group_B Treatment_Phase Treatment Phase (e.g., 8-12 weeks) Group_A->Treatment_Phase Group_B->Treatment_Phase Followup_Endo Follow-up Endoscopy (Biopsy & EREFS) Treatment_Phase->Followup_Endo Symptom_Assess Symptom Assessment (e.g., DSQ) Treatment_Phase->Symptom_Assess Safety_Assess Safety Assessment (Adverse Events) Treatment_Phase->Safety_Assess Analysis Data Analysis (Histologic & Clinical Endpoints) Followup_Endo->Analysis Symptom_Assess->Analysis Safety_Assess->Analysis

References

Mometasone Furoate's Impact on Mast Cell Degranulation: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the mechanisms by which Mometasone (B142194) furoate, a potent synthetic corticosteroid, exerts its inhibitory effects on mast cell degranulation. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the signaling pathways, offers detailed experimental protocols, and presents quantitative data on the anti-allergic properties of Mometasone furoate.

Executive Summary

Mast cell degranulation is a critical event in the pathophysiology of allergic and inflammatory diseases, characterized by the release of a plethora of pro-inflammatory mediators. Mometasone furoate is a widely prescribed glucocorticoid for the management of these conditions. Its therapeutic efficacy is, in large part, attributed to its ability to attenuate the activity of immune cells, including mast cells. This whitepaper elucidates the molecular mechanisms underpinning Mometasone furoate's action on mast cell degranulation, providing a comprehensive resource for the scientific community.

Mechanism of Action: A Two-Pronged Approach

Mometasone furoate's inhibitory effect on mast cell degranulation is not a simple, direct blockade but rather a multifaceted process involving both genomic and non-genomic pathways. At its core, Mometasone furoate functions by binding to the glucocorticoid receptor (GR) in the cytoplasm of the mast cell[1].

2.1 The Genomic Pathway: Transcriptional Regulation

Upon binding Mometasone furoate, the GR translocates to the nucleus. Here, it modulates gene expression in two primary ways:

  • Transactivation: The Mometasone furoate-GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased synthesis of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes[1].

  • Transrepression: More central to its anti-inflammatory and anti-allergic effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. By tethering to these factors, the GR prevents them from binding to their target DNA sequences, thereby downregulating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules[1].

2.2 Crosstalk with the FcεRI Signaling Pathway

The primary trigger for allergic degranulation in mast cells is the cross-linking of the high-affinity IgE receptor, FcεRI. This event initiates a complex intracellular signaling cascade. While direct evidence for Mometasone furoate's immediate impact on the phosphorylation of all proximal signaling molecules is still an area of active research, the downstream effects of GR activation profoundly inhibit the outcomes of FcεRI signaling. The reduction in the production of pro-inflammatory cytokines and other mediators ultimately dampens the overall inflammatory response initiated by FcεRI activation.

Visualizing the Molecular Interactions

The following diagrams, rendered in DOT language, illustrate the key signaling pathways involved in Mometasone furoate's action on mast cells.

Mometasone_Furoate_Genomic_Pathway cluster_cell Mast Cell Cytoplasm cluster_nucleus Nucleus MF Mometasone Furoate GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex GR->MF_GR GRE Glucocorticoid Response Element (GRE) MF_GR->GRE Translocates & Binds NFkB_AP1 NF-κB / AP-1 MF_GR->NFkB_AP1 Inhibits (Transrepression) PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Lipocortin1 Lipocortin-1 Lipocortin1->PLA2 Inhibits Pro-inflammatory\nMediators Prostaglandins, Leukotrienes Arachidonic_Acid->Pro-inflammatory\nMediators Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_inflammatory_Genes Upregulates Anti_inflammatory_Genes->Lipocortin1 Transcription & Translation Pro_inflammatory_Genes Pro-inflammatory Genes (Cytokines, etc.) NFkB_AP1->Pro_inflammatory_Genes Activates

Figure 1: Mometasone Furoate's Genomic Signaling Pathway in Mast Cells.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Mometasone Furoate (via GR) Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT PLCg PLCγ LAT->PLCg Recruits & Activates Syk->LAT Phosphorylates Cytokine_Production Cytokine Production Syk->Cytokine_Production Downstream Pathways PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC_activation->Degranulation GR_Inhibition Genomic Effects: - Decreased Cytokine mRNA - Increased Anti-inflammatory  Proteins GR_Inhibition->Degranulation Indirectly Attenuates GR_Inhibition->Cytokine_Production

Figure 2: The FcεRI Signaling Cascade and Points of Inhibition by Mometasone Furoate.

Quantitative Analysis of Mometasone Furoate's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of Mometasone furoate on mast cell mediator release.

Table 1: Inhibition of Histamine (B1213489) Release

Study TypeMast Cell SourceTreatment DetailsOutcomeReference
In vivo (nasal lavage)HumanMometasone furoate (200 µg daily for 2 weeks) vs. placeboStatistically significant reduction in histamine levels post-antigen challenge (14.3 ng/mL vs. 20.2 ng/mL for placebo, P = .02)[2]

Table 2: Inhibition of Cytokine Production

CytokineCell TypeMometasone Furoate Concentration% InhibitionReference
IL-1Murine Peritoneal MacrophagesIC50: 0.05 nM50%[3]
IL-6WEHI-265.1 (murine myelomonocytic leukemia)IC50: 0.15 nM50%[3]
TNF-αWEHI-265.1 (murine myelomonocytic leukemia)IC50: 0.25 nM50%[3]
Various Th1, Th2, Th17 CytokinesEx-vivo human nasal polyp tissue10⁻¹⁰ MShowed significant suppressive effects, though less potent than fluticasone (B1203827) furoate at this concentration.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of Mometasone furoate on mast cell degranulation.

5.1 Mast Cell Culture and Sensitization

This protocol is adapted for bone marrow-derived mast cells (BMMCs), a common model for in vitro studies.

  • Harvesting Bone Marrow: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with sterile RPMI-1640 medium.

  • Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, L-glutamine, and recombinant murine IL-3 (10 ng/mL) and stem cell factor (SCF, 10 ng/mL) to promote mast cell differentiation.

  • Maturation: Culture the cells for 4-6 weeks, replacing the medium weekly. Mast cell purity can be assessed by flow cytometry for c-Kit (CD117) and FcεRI expression.

  • Sensitization: For IgE-mediated degranulation, sensitize the mature BMMCs by incubating them overnight with anti-DNP IgE (1 µg/mL).

5.2 Mometasone Furoate Treatment and Induction of Degranulation

  • Mometasone Furoate Preparation: Prepare a stock solution of Mometasone furoate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Pre-treatment: Wash the sensitized BMMCs and resuspend them in fresh medium. Add the various concentrations of Mometasone furoate and incubate for a specified period (e.g., 1-24 hours).

  • Induction of Degranulation: To trigger degranulation, add the antigen (e.g., DNP-HSA, 100 ng/mL) to the cell suspension and incubate at 37°C for 30 minutes.

5.3 Quantification of Mast Cell Degranulation: β-Hexosaminidase Assay

β-Hexosaminidase is a stable enzyme co-released with histamine from mast cell granules and serves as a reliable marker of degranulation.

  • Sample Collection: After inducing degranulation, centrifuge the cell suspensions to pellet the cells. Collect the supernatant for analysis. To measure the total cellular β-hexosaminidase, lyse an equal number of untreated cells with 0.1% Triton X-100.

  • Enzymatic Reaction: In a 96-well plate, mix a sample of the supernatant (or cell lysate) with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a suitable buffer.

  • Color Development: Incubate the plate at 37°C. The reaction is stopped by adding a high pH stop solution (e.g., sodium carbonate/bicarbonate buffer).

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: [(OD_sample - OD_blank) / (OD_total_lysate - OD_blank)] * 100.

5.4 Quantification of Histamine Release

Histamine levels in the supernatant can be quantified using a commercially available Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer's instructions.

5.5 Quantification of Cytokine Secretion

The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-13) in the cell culture supernatants can be determined using specific ELISA kits according to the manufacturer's protocols.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the effects of Mometasone furoate on mast cell degranulation.

Experimental_Workflow cluster_assays 6. Quantification of Mediators Start Start Mast_Cell_Culture 1. Mast Cell Culture & Differentiation (e.g., BMMCs) Start->Mast_Cell_Culture Sensitization 2. Sensitization with IgE Mast_Cell_Culture->Sensitization MF_Treatment 3. Pre-treatment with Mometasone Furoate (Dose-Response) Sensitization->MF_Treatment Degranulation_Induction 4. Induction of Degranulation (e.g., with Antigen) MF_Treatment->Degranulation_Induction Sample_Collection 5. Collection of Supernatant and Cell Lysate Degranulation_Induction->Sample_Collection Hexosaminidase_Assay β-Hexosaminidase Assay Sample_Collection->Hexosaminidase_Assay Histamine_Assay Histamine EIA/ELISA Sample_Collection->Histamine_Assay Cytokine_Assay Cytokine ELISA Sample_Collection->Cytokine_Assay Data_Analysis 7. Data Analysis & Interpretation Hexosaminidase_Assay->Data_Analysis Histamine_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: General Experimental Workflow.

Conclusion

Mometasone furoate is a highly effective inhibitor of mast cell-mediated inflammation. Its primary mechanism of action involves the modulation of gene expression through the glucocorticoid receptor, leading to a profound suppression of pro-inflammatory mediator production. While its direct, non-genomic effects on the initial stages of FcεRI signaling are less well-defined, the culmination of its genomic actions results in a significant attenuation of mast cell degranulation and the subsequent inflammatory cascade. The experimental protocols and data presented in this guide provide a solid foundation for further research into the nuanced effects of Mometasone furoate and the development of next-generation anti-allergic therapies.

References

Mometasone Furoate Monohydrate in Chronic Rhinosinusitis with Nasal Polyps: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic rhinosinusitis with nasal polyps (CRSwNP) is a complex inflammatory condition of the sinonasal mucosa, often characterized by a type 2 inflammatory endotype. Intranasal corticosteroids (INCS) are a cornerstone of medical management, aiming to reduce inflammation, decrease polyp size, and alleviate symptoms. Mometasone (B142194) furoate, a potent synthetic corticosteroid, has demonstrated significant efficacy and a favorable safety profile in the treatment of CRSwNP. This document provides a comprehensive technical overview of the mechanism of action, clinical efficacy, and experimental methodologies related to the use of mometasone furoate monohydrate in this patient population. It synthesizes data from key clinical trials and mechanistic studies to serve as a resource for ongoing research and development in the field.

Mechanism of Action of Mometasone Furoate in CRSwNP

Mometasone furoate exerts its therapeutic effects through a multi-faceted anti-inflammatory mechanism. As a glucocorticoid, its primary action is to modulate the transcription of genes involved in the inflammatory cascade.[1][2]

  • Genomic Pathway: Mometasone furoate diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus.

    • Transactivation: The GR-ligand complex can bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as lipocortin-1 (Annexin A1). Lipocortin-1 inhibits phospholipase A2, a critical enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

    • Transrepression: More significantly for inflammatory diseases, the GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "transrepression" downregulates the expression of genes encoding for pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), chemokines, and adhesion molecules that are central to the pathophysiology of CRSwNP.[1][3]

The net effect is a reduction in the recruitment and activation of key inflammatory cells—including eosinophils, mast cells, T-lymphocytes, and macrophages—thereby decreasing mucosal edema, inhibiting polyp growth, and reducing nasal hyperreactivity.[1][2]

Figure 1: Simplified signaling pathway for Mometasone Furoate's anti-inflammatory action.

Quantitative Data from Clinical Studies

Multiple randomized controlled trials (RCTs) have established the efficacy of mometasone furoate, delivered via nasal spray or a sinus implant, in managing CRSwNP. The data consistently show significant improvements in both objective polyp scores and subjective patient-reported outcomes compared to placebo.

Mometasone Furoate Nasal Spray (MFNS)

MFNS is a first-line treatment for nasal polyposis.[4] Studies typically evaluate doses of 200 µg administered once or twice daily. A systematic review and meta-analysis confirmed that MFNS is significantly superior to placebo in reducing polyp size, improving congestion, and restoring the sense of smell.[5]

Efficacy EndpointMFNS 200 µg Once Daily (QD) vs. PlaceboMFNS 200 µg Twice Daily (BID) vs. PlaceboReference
Change in Bilateral Polyp Grade Statistically significant reduction (p<0.001)Statistically significant reduction (p=0.010 to p<0.001)[6][7]
Change in Nasal Congestion/Obstruction Score Statistically significant improvement (p<0.001)Statistically significant improvement (p<0.001)[5][6][7]
Improvement in Sense of Smell Statistically significant improvementStatistically significant improvement (p=0.036)[5][6]
Change in Anterior Rhinorrhea Not always reportedStatistically significant improvement (p<0.001)[6]
Change in Postnasal Drip Not always reportedStatistically significant improvement (p<0.001)[6]

Table 1: Summary of Efficacy Data for Mometasone Furoate Nasal Spray in CRSwNP.

Mometasone Furoate Eluting Sinus Implant

To address limitations of patient compliance and drug delivery to the sinus mucosa, a bioabsorbable, corticosteroid-eluting sinus implant was developed.[8][9] The implant is designed to deliver a sustained dose of mometasone furoate directly to the ethmoid sinus mucosa over approximately 90 days.[8][9]

Efficacy Endpoint (at Day 90)MF Implant Group vs. Sham Control Groupp-valueReference
Change in Nasal Obstruction/Congestion Score Statistically significant reduction0.0074[8][9]
Change in Bilateral Polyp Grade Statistically significant reduction0.0073[8][9]
Proportion of Patients Still Indicated for Repeat Surgery Statistically significant reduction0.0004[8][9]
Percent Ethmoid Sinus Obstruction Statistically significant reduction0.0007[8][9]
Change in Sense of Smell Statistically significant reduction0.0470[8][9]
Change in Facial Pain/Pressure No significant difference0.9130[8][9]

Table 2: Efficacy Data from a Phase 3 Trial of a Mometasone Furoate Sinus Implant.

Experimental Protocols: A Representative Phase 3 RCT

The methodologies employed in clinical trials are critical for interpreting the validity and applicability of the results. Below is a detailed protocol synthesized from large, randomized, placebo-controlled studies of mometasone furoate in CRSwNP.[6][7][8][9]

Study Design

A multinational, multicenter, randomized, double-blind, placebo-controlled (or sham-controlled) parallel-group study.

Patient Population
  • Inclusion Criteria:

    • Adults (≥18 years of age).

    • Diagnosis of bilateral nasal polyposis (CRSwNP) confirmed by nasal endoscopy.

    • Clinically significant symptoms, particularly nasal congestion/obstruction, with a minimum baseline score on a patient-reported symptom diary.

    • For implant studies, patients are typically candidates for repeat sinus surgery.[8][9]

  • Exclusion Criteria:

    • Antral-choanal polyps, polyps completely obstructing the nasal passage, or suspicion of malignancy.

    • Active sinonasal infection requiring antibiotics.

    • Use of systemic or topical corticosteroids (other than the study drug) within a specified washout period.

    • History of conditions that could interfere with the study, such as cystic fibrosis or primary ciliary dyskinesia.

Randomization and Blinding

Subjects are randomized in a 1:1 or 2:1 ratio to receive either active treatment (e.g., MFNS 200 µg BID or MF implant) or a matching placebo/sham procedure. Both subjects and investigators remain blinded to the treatment allocation for the duration of the study. For implant studies, polyp grading is often performed by an independent panel of surgeons based on blinded videoendoscopy review.[8][9]

Intervention
  • Nasal Spray: Subjects self-administer the assigned treatment (e.g., two sprays per nostril of MFNS 50 µ g/spray or placebo) once or twice daily for a period of 4 to 16 weeks.[6][7]

  • Sinus Implant: Following topical anesthesia, two implants are placed bilaterally in the ethmoid sinuses by a physician in an office setting. A sham procedure mimics the placement without deploying an implant.[8][9]

Efficacy Endpoints
  • Co-Primary Endpoints:

    • Change from baseline in physician-assessed bilateral polyp grade (e.g., on a 0-4 scale for each nostril).[6][8][9]

    • Change from baseline in subject-assessed daily scores for nasal congestion/obstruction, averaged over a defined period (e.g., the first month).[6][8][9]

  • Secondary Endpoints:

    • Changes in other individual symptom scores (loss of smell, rhinorrhea, postnasal drip).

    • Objective measures like Peak Nasal Inspiratory Flow (PNIF).[7]

    • Quality of life assessments (e.g., Sino-Nasal Outcome Test, SNOT-22).

    • For implant studies, the need for subsequent sinus surgery or systemic steroids.[8][9]

Safety Assessments

Adverse events are monitored throughout the study. Specific assessments include nasal examinations for signs of irritation, bleeding, or septal perforation, as well as monitoring of intraocular pressure and hypothalamic-pituitary-adrenal (HPA) axis function in long-term or high-dose studies.

RCT_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - Polyp Grade - Symptom Scores (SNOT-22) - Videoendoscopy Screening->Baseline Randomization Randomization (2:1 or 1:1) Baseline->Randomization GroupA Treatment Group (e.g., MF Implant or MFNS 200µg BID) Randomization->GroupA Arm A GroupB Control Group (e.g., Sham Procedure or Placebo Spray) Randomization->GroupB Arm B TreatmentPeriod Treatment Period (e.g., 90 Days or 16 Weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Assessments (e.g., Day 30, 60, 90) - Adverse Events - Symptom Diaries TreatmentPeriod->FollowUp Endpoint End-of-Study Assessment - Primary & Secondary Endpoints - Final Videoendoscopy FollowUp->Endpoint Unblinding Data Unblinding & Analysis Endpoint->Unblinding

Figure 2: Generalized experimental workflow for a randomized controlled trial in CRSwNP.

Conclusion

This compound is a highly effective and well-tolerated therapeutic agent for chronic rhinosinusitis with nasal polyps. Its potent anti-inflammatory mechanism of action directly targets the underlying pathophysiology of the disease. Robust clinical trial data, derived from rigorous experimental protocols, have consistently demonstrated its ability to reduce polyp size, improve nasal symptoms, and enhance quality of life. Innovations in delivery, such as steroid-eluting implants, further expand its utility in managing patients with recurrent or refractory disease. The comprehensive data summarized herein support the continued role of mometasone furoate as a foundational therapy and provide a benchmark for the development of future treatments for CRSwNP.

References

Methodological & Application

Application Note: Quantification of Mometasone Furoate Monohydrate Using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mometasone (B142194) furoate monohydrate is a potent synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties. It is widely used in topical formulations such as creams, ointments, and nasal sprays to treat various skin and respiratory conditions. Accurate and precise quantification of Mometasone furoate in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Mometasone furoate monohydrate. The method is suitable for routine quality control analysis and stability studies.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate and quantify Mometasone furoate from its potential degradation products and formulation excipients. A C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The separation is isocratic, providing reliable and reproducible results. Quantification is achieved by comparing the peak area of Mometasone furoate in the sample to that of a known standard. The detection wavelength is set at the UV absorbance maximum of Mometasone furoate, typically around 248-254 nm, to ensure high sensitivity.[1][2][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of typical HPLC conditions for the analysis of this compound is presented in the table below. These conditions may be adapted and optimized depending on the specific instrumentation and formulation being analyzed.

ParameterCondition 1Condition 2Condition 3 (USP)
HPLC System Alliance HPLC System or equivalentWaters 2695 with 2998 PDA Detector or equivalentLiquid chromatograph with a 254-nm detector
Column Cogent Bidentate C8, 2.2µm, 2.1 x 50mm[3]Waters X-Bridge C18, 3.5µm, 4.6 x 150mm[4]4.6-mm × 25-cm column containing packing L7
Mobile Phase 50:50 DI Water / Acetonitrile (v/v)[3]Phosphate buffer (pH 3.0): Acetonitrile: Methanol (30:50:20 v/v/v)[4]Methanol, water, and acetic acid (65:35:0.2)
Flow Rate 0.3 mL/minute[3]1.2 mL/min[4]About 1.7 mL per minute[5]
Injection Volume 2 µL[3]Not SpecifiedAbout 20 µL[5]
Column Temp. Not Specified45°C[4]Not Specified
Detection UV at 248 nm[3]210 nm[4]UV at 254 nm[5]

2. Preparation of Solutions

  • Diluent: The mobile phase is often used as the diluent to ensure compatibility.[4]

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of Mometasone Furoate Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 0.05 mg/mL.

  • Sample Preparation (for a 0.1% Cream/Ointment):

    • Accurately weigh approximately 1.0 g of the cream or ointment into a suitable container.

    • Add a known volume of a suitable extraction solvent, such as tetrahydrofuran (B95107) or methanol, and stir until the sample is dispersed.[2][6]

    • Further dilute with the mobile phase to achieve a theoretical Mometasone furoate concentration similar to the Working Standard Solution.[2]

    • Centrifuge or filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[4][6]

3. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per ICH guidelines. This typically includes:

  • Tailing Factor: The tailing factor for the Mometasone furoate peak should be less than 2.0.

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be greater than 2000.

  • Relative Standard Deviation (RSD): The %RSD for replicate injections of the standard solution should be not more than 2.0%.

4. Data Analysis

The concentration of Mometasone furoate in the sample is calculated by comparing the peak area response of the sample to that of the standard solution. The formula for calculating the percentage of Mometasone furoate in the sample is as follows:

% Mometasone Furoate = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample is the peak area of Mometasone furoate in the sample chromatogram.

  • Area_Standard is the average peak area of Mometasone furoate in the standard chromatograms.

  • Conc_Standard is the concentration of the Mometasone Furoate Reference Standard.

  • Conc_Sample is the nominal concentration of the sample.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage StandardPrep Standard Solution Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SampleInjection Sample & Standard Injection SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->StandardPrep MobilePhasePrep->SamplePrep SystemSuitability->SampleInjection If Passed Chromatography Chromatographic Separation SampleInjection->Chromatography DataAcquisition Data Acquisition (Peak Integration) Chromatography->DataAcquisition Calculation Quantification Calculation DataAcquisition->Calculation Report Final Report Generation Calculation->Report

Caption: HPLC analysis workflow for Mometasone Furoate.

References

Application Note: Identification of Mometasone Furoate Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of mometasone (B142194) furoate (MF) and its metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mometasone furoate, a potent synthetic corticosteroid, undergoes hepatic metabolism and degradation in plasma, leading to the formation of various metabolites and degradation products. Due to its low systemic bioavailability, the concentrations of both the parent drug and its metabolites in plasma are exceedingly low, necessitating highly sensitive and specific analytical methods. This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes proposed methodologies for the identification of key metabolites.

Introduction

Mometasone furoate (MF) is a widely prescribed corticosteroid for the treatment of inflammatory conditions such as asthma, allergic rhinitis, and dermatitis.[1] Its efficacy is attributed to its high affinity for the glucocorticoid receptor.[2] MF has a low systemic bioavailability of less than 1%, and the absorbed drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] Additionally, MF can degrade in biological fluids like plasma.[3] The identification and characterization of these metabolites and degradation products are crucial for a comprehensive understanding of the drug's pharmacokinetics, safety profile, and overall disposition. This application note details a robust LC-MS/MS workflow for the sensitive detection of MF and its metabolites in human plasma.

Metabolic Pathways and Degradation

Mometasone furoate undergoes several biotransformation and degradation pathways. The primary metabolic route is hepatic 6β-hydroxylation, resulting in the formation of 6β-hydroxy-mometasone furoate.[3] Other metabolites, often designated as MET1 and MET2 in literature, are also formed in the liver.[2] In human liver S9 fractions, MET1 and MET2 have been observed to form in approximately equal amounts.[2]

In addition to enzymatic metabolism, MF is known to degrade in plasma. A significant degradation product is 9,11-epoxy-mometasone furoate, formed through the loss of HCl.[3][4] Further degradation can also occur.[3]

MF Mometasone Furoate Metabolism Hepatic Metabolism (CYP3A4) MF->Metabolism Degradation Plasma Degradation MF->Degradation Metabolite1 6β-hydroxy-mometasone furoate Metabolism->Metabolite1 Metabolite2 Other Metabolites (MET1, MET2, etc.) Metabolism->Metabolite2 Degradation_Product 9,11-epoxy-mometasone furoate Degradation->Degradation_Product cluster_0 Sample Preparation Workflow Start Plasma Sample (e.g., 600 µL) Precipitation Protein Precipitation (e.g., with Methanol) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Load Load Supernatant onto SPE Cartridge Centrifugation->Load SPE_Condition SPE Cartridge Conditioning (Methanol followed by Water) SPE_Condition->Load Wash Wash Cartridge (e.g., with Water/Methanol mixture) Load->Wash Elute Elute Analytes (e.g., with Methanol) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

References

Application Notes and Protocols for In Vitro Dissolution Testing of Mometasone Furoate Monohydrate Nasal Spray

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone furoate monohydrate is a potent corticosteroid utilized in nasal spray formulations for the treatment of allergic rhinitis. The in vitro dissolution rate of the suspended drug particles is a critical quality attribute that can influence the local availability and subsequent clinical efficacy of the product. This document provides a detailed protocol for the in vitro dissolution testing of this compound nasal spray, aligning with industry best practices and regulatory expectations. The methodology described herein is crucial for formulation development, quality control, and for establishing bioequivalence of generic drug products.

Dissolution testing for nasal sprays presents unique challenges due to the nature of the dosage form. The method outlined below employs a Paddle Over Disk (POD) apparatus (USP Apparatus II) in conjunction with a specialized sample collection system to ensure uniform deposition of the sprayed dose.

Experimental Protocols

Materials and Equipment

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Dodecyl Sulfate (B86663) (SDS)

  • Reference Standard: this compound USP

  • HPLC grade Acetonitrile

  • HPLC grade Methanol (B129727)

  • Purified water

  • Glass microfiber filters (e.g., Whatman GF/C)

Equipment:

  • USP Dissolution Apparatus II (Paddle Apparatus) with disk assemblies

  • UniDose Spray Collection System (or equivalent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PVDF)

Dissolution Test Parameters

A summary of the recommended dissolution test parameters is provided in Table 1. These parameters are based on methods cited in scientific literature and are a robust starting point for method development and validation.

ParameterRecommended Condition
Apparatus USP Apparatus II (Paddle Over Disk)
Dissolution Medium 300 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 0.2% Sodium Dodecyl Sulfate (SDS)
Temperature 37 ± 0.5 °C
Paddle Speed 75 rpm for the initial 180 minutes, then increased to 200 rpm until 240 minutes
Sample Collection UniDose system onto a glass microfiber filter
Dose Two actuations of the nasal spray
Sampling Times 2.5, 5, 10, 15, 20, 25, 30, 60, 120, 180, and 240 minutes
Analytical Finish High-Performance Liquid Chromatography (HPLC)

Table 1: Dissolution Test Parameters for Mometasone Furoate Nasal Spray

Detailed Experimental Workflow

The experimental workflow for the in vitro dissolution testing of this compound nasal spray can be broken down into three main stages: Sample Preparation, Dissolution Testing, and Sample Analysis.

Dissolution_Workflow cluster_prep Stage 1: Sample Preparation cluster_dissolution Stage 2: Dissolution Testing cluster_analysis Stage 3: Sample Analysis Prime Prime Nasal Spray Device Actuate Actuate Two Sprays into UniDose System Prime->Actuate Deposit Uniformly Deposit on Glass Microfiber Filter Actuate->Deposit PlaceFilter Place Filter in Disk Assembly Deposit->PlaceFilter StartTest Initiate Dissolution Test in USP Apparatus II PlaceFilter->StartTest Sample Collect Samples at Pre-defined Time Points StartTest->Sample FilterSample Filter Dissolution Samples (0.45 µm) Sample->FilterSample HPLC Analyze by HPLC FilterSample->HPLC Calculate Calculate % Mometasone Furoate Dissolved HPLC->Calculate

Caption: Experimental workflow for in vitro dissolution testing.

Step-by-Step Protocol

4.1. Preparation of Dissolution Medium

  • Prepare a phosphate-buffered saline solution and adjust the pH to 7.4.

  • Add sodium dodecyl sulfate (SDS) to a final concentration of 0.2% (w/v).

  • Stir until the SDS is completely dissolved.

  • De-aerate the medium before use.

4.2. Sample Preparation

  • Prime the this compound nasal spray device according to the product label instructions.

  • Using a UniDose spray collection system, actuate the nasal spray twice to uniformly deposit the formulation onto a glass microfiber filter.

4.3. Dissolution Procedure

  • Place the filter membrane with the deposited sample into a disk assembly.

  • Place the disk assembly at the bottom of the dissolution vessel.

  • Add 300 mL of the pre-warmed and de-aerated dissolution medium to each vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Start the paddles at a rotation speed of 75 rpm.

  • At each specified time point (2.5, 5, 10, 15, 20, 25, 30, 60, 120, and 180 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • After the 180-minute time point, increase the paddle speed to 200 rpm.

  • Take the final sample at 240 minutes.

  • Filter each collected sample through a 0.45 µm syringe filter before HPLC analysis.

Analytical Method - HPLC

The concentration of Mometasone furoate in the collected samples can be determined using a validated reverse-phase HPLC method.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile and water in a suitable gradient or isocratic ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 248 nm
Column Temperature 30 °C

Table 2: HPLC Parameters for Mometasone Furoate Analysis

5.1. Standard Preparation

Prepare a stock solution of Mometasone Furoate Reference Standard in a suitable organic solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by diluting with the dissolution medium to cover the expected concentration range of the dissolution samples.

5.2. Calculation

Calculate the percentage of Mometasone furoate dissolved at each time point using the following formula:

% Dissolved = (Concentration of Mometasone in sample × Volume of medium) / (Label claim per actuation × Number of actuations) × 100

Data Presentation

The dissolution data should be presented in a tabular format, showing the mean percentage of drug dissolved at each time point for the test and reference products. The standard deviation should also be reported.

Time (minutes)% Mometasone Furoate Dissolved (Test Product)% Mometasone Furoate Dissolved (Reference Product)
2.5Mean ± SDMean ± SD
5Mean ± SDMean ± SD
10Mean ± SDMean ± SD
15Mean ± SDMean ± SD
20Mean ± SDMean ± SD
25Mean ± SDMean ± SD
30Mean ± SDMean ± SD
60Mean ± SDMean ± SD
120Mean ± SDMean ± SD
180Mean ± SDMean ± SD
240Mean ± SDMean ± SD

Table 3: Example of Dissolution Data Presentation

Conclusion

The described in vitro dissolution method provides a reliable and reproducible approach for characterizing the release of Mometasone furoate from a nasal spray suspension. Adherence to this detailed protocol is essential for obtaining meaningful data that can be used to guide formulation development, ensure product quality, and support regulatory submissions. Method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.

Application Notes and Protocols for Assessing Mometasone Furoate Monohydrate Permeability in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory properties, commonly used in topical formulations. As a lipophilic compound with low water solubility, assessing its permeability across biological membranes is crucial for understanding its bioavailability and optimizing drug delivery systems.[1] This document provides detailed protocols for evaluating the permeability of Mometasone furoate monohydrate using two standard in vitro models: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Data Presentation: Permeability of Mometasone Furoate and Reference Corticosteroids

The following tables summarize the permeability characteristics of Mometasone furoate and other relevant corticosteroids.

Table 1: PAMPA Permeability Data for Mometasone Furoate

CompoundAssay TypeMembrane CompositionPermeation (%)Membrane Retention (%)Permeability Classification
Mometasone FuroateSkin-PAMPA70% silicone oil, 30% isopropyl myristate7.781Low Permeation, High Retention[1][2][3]

Table 2: Caco-2 Permeability Data for Reference Corticosteroids

CompoundApparent Permeability (Papp) (cm/s)DirectionEfflux Ratio (Papp B-A / Papp A-B)Permeability ClassificationNotes
Mometasone FuroateNot explicitly found in literatureA-B and B-AExpected to be >2Likely Low to ModerateEfflux by P-glycoprotein is a contributing factor.
Methylprednisolone (B1676475)~1.5 x 10⁻⁶A-B>3Low to ModerateP-glycoprotein substrate.[4][5]
Hydrocortisone~2.0 x 10⁻⁶A-B>1Low to ModerateWeak P-glycoprotein substrate.[4][5]
Propranolol (High Permeability Control)>10 x 10⁻⁶A-B~1HighTranscellular transport.[6]
Atenolol (Low Permeability Control)<1 x 10⁻⁶A-B~1LowParacellular transport.[6]

Experimental Protocols

This protocol is designed to assess the bidirectional permeability of this compound across a confluent monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.

Materials:

  • Caco-2 cells (passage number 20-50)[6]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bovine Serum Albumin (BSA)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • HPLC-UV system[7][8]

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9] Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the TEER of the Caco-2 monolayer. Values should be ≥200 Ω·cm² to indicate a confluent and intact monolayer.

    • The permeability of the paracellular marker, Lucifer yellow, should also be assessed to confirm monolayer integrity. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in HBSS (pH 7.4 for apical to basolateral transport; pH 6.5 can be used on the apical side to mimic the intestinal environment) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 1% to avoid cytotoxicity.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the Mometasone furoate dosing solution to the apical (donor) chamber.

    • Add fresh HBSS containing 1% BSA to the basolateral (receiver) chamber. BSA helps to minimize non-specific binding of the lipophilic compound.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS with BSA.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B-A):

    • To investigate active efflux, perform the transport study in the reverse direction.

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the specified time points.

  • Sample Analysis:

    • Quantify the concentration of Mometasone furoate in the collected samples using a validated HPLC-UV method.[7][8]

      • Mobile Phase: Methanol:water (e.g., 80:20 v/v)[8]

      • Detection Wavelength: 248 nm[7][8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[10]

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

      • An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[10]

The PAMPA model is a high-throughput, non-cell-based assay to evaluate passive permeability.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • DMSO

  • UV-Vis microplate reader

Procedure:

  • Membrane Coating:

    • Carefully coat the filter of the donor plate with the phospholipid solution (e.g., 5 µL per well).

  • Preparation of Solutions:

    • Prepare a stock solution of Mometasone furoate in DMSO.

    • Prepare the donor solution by diluting the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Fill the acceptor wells with PBS (pH 7.4).

  • Permeability Assay:

    • Add the donor solution to the wells of the coated filter plate.

    • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate the plate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of Mometasone furoate in both the donor and acceptor wells using a UV-Vis microplate reader at a wavelength of 248 nm.

  • Data Analysis:

    • Calculate the effective permeability (Pe) in cm/s using a suitable equation that accounts for the concentration in the donor and acceptor wells, incubation time, and membrane area.

    • Calculate the percentage of membrane retention (%R) to understand the compound's interaction with the lipid membrane.

Visualization of Cellular Transport

The primary mechanism for the cellular uptake of the lipophilic Mometasone furoate is passive diffusion across the cell membrane. However, its transport is significantly influenced by the P-glycoprotein (P-gp) efflux pump, which actively transports the drug out of the cell, thereby limiting its net intracellular accumulation and transepithelial transport.[4][5]

Mometasone_Transport cluster_membrane Cell Membrane Apical Side Apical Side Basolateral Side Basolateral Side MF_out Mometasone Furoate (Apical) MF_in Mometasone Furoate (Intracellular) MF_out->MF_in Passive Diffusion MF_baso Mometasone Furoate (Basolateral) MF_in->MF_baso Passive Diffusion Pgp P-gp (MDR1) MF_in->Pgp Pgp->MF_out Active Efflux

Caption: Transport pathway of Mometasone furoate across an epithelial cell.

The following diagram outlines the key steps in performing a bidirectional Caco-2 permeability assay.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-23 days for differentiation seed->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity dosing Prepare Mometasone Furoate dosing solution integrity->dosing transport_AB A-B Transport: Add to Apical side dosing->transport_AB transport_BA B-A Transport: Add to Basolateral side dosing->transport_BA incubate Incubate at 37°C transport_AB->incubate transport_BA->incubate sample Collect samples from receiver chamber incubate->sample quantify Quantify concentration (HPLC-UV) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

The apparent permeability (Papp) value from the Caco-2 assay is used to classify compounds into high, moderate, or low permeability categories, which helps in predicting in vivo absorption.

Permeability_Classification start Papp Value (x 10⁻⁶ cm/s) decision Compare Papp to thresholds start->decision high High Permeability (Papp > 10) decision->high > 10 moderate Moderate Permeability (1 ≤ Papp ≤ 10) decision->moderate 1-10 low Low Permeability (Papp < 1) decision->low < 1

Caption: Classification of drug permeability based on Caco-2 Papp values.[6]

References

Development of a Stability-Indicating Assay for Mometasone Furoate Monohydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of a stability-indicating assay for Mometasone (B142194) Furoate Monohydrate. This method is crucial for accurately assessing the stability of the drug substance and its formulations by separating the intact drug from its potential degradation products.

Introduction

Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory properties, widely used in the treatment of various skin disorders, allergic rhinitis, and asthma.[1][2] A stability-indicating analytical method is essential to ensure the safety, efficacy, and quality of pharmaceutical products by providing evidence of how the quality of the drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines mandate the use of validated stability-indicating methods.[3]

This protocol describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Mometasone furoate and its degradation products. Forced degradation studies are included to demonstrate the method's specificity and stability-indicating capabilities.

Analytical Method

A stability-indicating HPLC method was developed to separate Mometasone furoate from its degradation products. The chromatographic conditions are summarized in Table 1.

ParameterDetails
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Column Waters X-Bridge C18, 4.6 x 150mm, 3.5µm or equivalent.[4]
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile : Methanol (30:50:20, v/v/v).[4]
Flow Rate 1.2 mL/min.[4]
Column Temperature 45°C.[4]
Detection Wavelength 210 nm or 250 nm.[3][4]
Injection Volume 30 µL.[4]
Diluent Mobile phase.[4]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh and transfer about 10 mg of Mometasone Furoate working standard into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of 10 µg/mL.

Sample Solution Preparation (for a cream formulation):

  • Accurately weigh a quantity of the cream equivalent to 1 mg of Mometasone furoate into a 100 mL volumetric flask.[5]

  • Add about 70 mL of diluent and sonicate for 30 minutes to disperse the cream and dissolve the drug.[5]

  • Allow the solution to cool and make up the volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.[4]

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[4] Mometasone furoate has been found to be susceptible to alkaline hydrolysis and photodegradation, while being relatively resistant to acid hydrolysis, oxidation, and dry heat.[3]

Alkaline Hydrolysis:

  • To 5 mL of a 2 mg/mL Mometasone furoate stock solution, add 5 mL of 0.1 N Sodium Hydroxide (NaOH).[3]

  • Keep the mixture at room temperature for 150 minutes.[3]

  • Monitor the degradation process by TLC or HPLC.

  • Neutralize the solution with 0.1 N Hydrochloric Acid (HCl).[3]

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

Acid Hydrolysis:

  • To 5 mL of a 2 mg/mL Mometasone furoate stock solution, add 5 mL of 0.1 N HCl.

  • Reflux the solution at 80°C for 2 hours.

  • Neutralize the solution with 0.1 N NaOH.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation:

  • To 5 mL of a 2 mg/mL Mometasone furoate stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation:

  • Expose the solid Mometasone furoate powder to a temperature of 105°C for 24 hours in a hot air oven.

  • After exposure, allow the powder to cool to room temperature.

  • Prepare a solution of the heat-treated powder in the mobile phase at a suitable concentration for HPLC analysis.

Photolytic Degradation:

  • Expose a solution of Mometasone furoate (125 µg/mL) to direct sunlight for 72 hours.[6]

  • Analyze the resulting solution by HPLC.

Method Validation

The developed analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 2.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for Mometasone furoate should be pure and well-resolved from any degradation products and excipients. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 0.5–5 µ g/band for TLC-densitometry). A correlation coefficient (r²) of ≥ 0.999 is typically required.[7]
Accuracy The recovery of the drug substance from a spiked placebo should be within 98-102%.[4]
Precision (Repeatability and Intermediate Precision) The Relative Standard Deviation (RSD) for replicate injections and analyses should be ≤ 2%.[4]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The quantitative results from the method validation and forced degradation studies should be presented in clear and concise tables.

Table 3: Summary of Forced Degradation Results

Stress ConditionDuration/Concentration% Degradation of Mometasone FuroateObservations
Alkaline Hydrolysis0.1 N NaOH, 150 min, RTSignificant DegradationFormation of major degradation product(s).
Acid Hydrolysis0.1 N HCl, 80°C, 2 hrsNegligible DegradationMometasone furoate is stable.[3]
Oxidative Degradation3% H₂O₂, 24 hrs, RTNegligible DegradationMometasone furoate is stable.[3]
Thermal Degradation105°C, 24 hrsNegligible DegradationMometasone furoate is stable.[3]
Photolytic DegradationSunlight, 72 hrsModerate DegradationFormation of photolytic degradation products.[3]

Table 4: Summary of Method Validation Data

ParameterResult
Linearity Range (µg/mL)0.5 - 5
Correlation Coefficient (r²)0.9998[3]
Accuracy (% Recovery)98.0 - 102.0[4]
Precision (% RSD)< 2.0[4]
LOD (µ g/band )0.21[3]
LOQ (µ g/band )0.63[3]

Visualizations

The following diagrams illustrate the key processes in the development of the stability-indicating assay.

experimental_workflow cluster_prep Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep_std Prepare Standard Solution hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis alkaline Alkaline Hydrolysis alkaline->hplc_analysis acid Acid Hydrolysis acid->hplc_analysis oxidative Oxidative Degradation oxidative->hplc_analysis thermal Thermal Degradation thermal->hplc_analysis photolytic Photolytic Degradation photolytic->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness

Caption: Experimental workflow for the development of a stability-indicating assay.

forced_degradation_pathway cluster_stress Stress Conditions mf Mometasone Furoate (Intact Drug) alkali Alkali mf->alkali acid Acid mf->acid oxidation Oxidation mf->oxidation heat Heat mf->heat light Light mf->light dp1 Alkaline Degradation Product(s) alkali->dp1 no_deg No Significant Degradation acid->no_deg oxidation->no_deg heat->no_deg dp2 Photolytic Degradation Product(s) light->dp2

Caption: Forced degradation pathways of Mometasone Furoate.

logical_relationship stability_assay Stability-Indicating Assay specificity Specificity stability_assay->specificity separation Separation of Drug and Degradation Products specificity->separation quantification Accurate Quantification of Drug specificity->quantification forced_degradation Forced Degradation Studies forced_degradation->specificity

Caption: Logical relationship of a stability-indicating assay.

References

Application Notes and Protocols for In Vitro Release Testing of Mometasone Furoate from Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro release testing (IVRT) is a critical tool in the development and quality control of topical dermatological formulations. For potent corticosteroids like Mometasone (B142194) Furoate, IVRT serves as a reliable method to assess the rate and extent of drug release from a semi-solid dosage form, which can be indicative of its in vivo performance. These application notes provide a comprehensive overview and detailed protocols for conducting IVRT of Mometasone Furoate from various topical formulations, including creams and lotions. The methodologies described are based on established scientific literature and are intended to guide researchers in setting up robust and reproducible IVRT studies.

Mometasone Furoate is a synthetic glucocorticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties, commonly used in the treatment of skin disorders such as eczema and psoriasis.[1] The efficacy of topical Mometasone Furoate formulations is dependent on the release of the active pharmaceutical ingredient (API) from the vehicle and its subsequent penetration into the skin. IVRT is instrumental in characterizing the performance of these formulations, aiding in formulation optimization, manufacturing process control, and for demonstrating bioequivalence of generic products.[1]

Data Presentation

The following table summarizes quantitative data from a study on the in vitro release of Mometasone Furoate from different commercially available topical formulations. This data can be used as a benchmark for researchers developing their own formulations.

Table 1: In Vitro Release of Mometasone Furoate from Topical Formulations [2]

Formulation TypeProduct NameCumulative Release at 8 hours (µg/cm²)Flux (µg/cm²/h)
Cream (0.1% MF)Ebernet M Cream*11.244.84
Lotion (0.1% MF)Elocon Lotion74.130.88
Lotion (0.1% MF)Momate Lotion73.410.69

*Note: Ebernet M Cream also contains 1% Eberconazole Nitrate.

Experimental Protocols

In Vitro Release Testing (IVRT) Protocol

This protocol is based on the Franz diffusion cell method, a widely accepted apparatus for IVRT of topical formulations.[1][2]

3.1.1. Materials and Equipment

  • Vertical Franz Diffusion Cells (e.g., Logan Instruments)

  • Synthetic membrane (e.g., 0.2 µm polysulfone membrane)[2]

  • Receptor medium: 1% Sodium Lauryl Sulfate (SLS) in Ethanol:Water (30:70, v/v)[2]

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles for sampling

  • Volumetric flasks and pipettes

  • Mometasone Furoate reference standard

  • Topical formulation to be tested

3.1.2. Experimental Setup and Procedure

  • Apparatus Setup: Assemble the Franz diffusion cells. A typical cell has a diffusion area of 1.76 cm² and a receptor compartment volume of 11 ml.[2]

  • Receptor Medium Preparation: Prepare the receptor medium (1% SLS in 30% ethanol). Degas the medium prior to use to prevent air bubbles from interfering with the diffusion process.

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size to fit the Franz diffusion cell. Saturate the membrane in the receptor medium for at least 30 minutes before the experiment.[2]

  • Cell Assembly: Fill the receptor compartment of the Franz diffusion cell with the degassed receptor medium, ensuring there are no air bubbles. Place the saturated membrane on top of the receptor compartment.

  • Formulation Application: Apply a known quantity (approximately 200 mg) of the Mometasone Furoate topical formulation uniformly onto the membrane surface in the donor compartment.[2]

  • Experimental Conditions: Maintain the temperature of the receptor compartment at 32°C using a circulating water bath to mimic skin surface temperature. Set the stirring speed of the magnetic stirrer in the receptor compartment to 400 rpm.[2]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 1 ml) of the receptor medium from the sampling arm of the Franz cell. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for Mometasone Furoate concentration using a validated HPLC-UV method (see Section 3.2).

HPLC Analytical Method Protocol

This protocol describes a method for the quantification of Mometasone Furoate in IVRT samples.

3.2.1. Chromatographic Conditions [2]

  • Column: Waters Xterra C18 (150 x 4.6 mm, 5µm) or equivalent

  • Mobile Phase: Water:Methanol (35:65, v/v)

  • Flow Rate: 1.50 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

3.2.2. Standard and Sample Preparation [2]

  • Standard Stock Solution: Accurately weigh and dissolve Mometasone Furoate reference standard in a suitable solvent (e.g., ethanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the receptor medium to create a calibration curve (e.g., 0.2 - 30 µg/mL).[2]

  • IVRT Samples: The collected samples from the IVRT experiment can be directly injected into the HPLC system if the concentration is within the calibration range. If necessary, dilute the samples with the receptor medium.

3.2.3. Method Validation

A crucial aspect of any analytical method is its validation to ensure reliability and accuracy. The following parameters should be assessed:

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: Ensure that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., excipients from the formulation, components of the receptor medium).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro release testing of Mometasone Furoate from a topical formulation using a Franz diffusion cell.

IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_receptor Prepare & Degas Receptor Medium assemble_cell Assemble Franz Cell prep_receptor->assemble_cell prep_membrane Saturate Membrane prep_membrane->assemble_cell apply_formulation Apply Formulation assemble_cell->apply_formulation run_exp Run Experiment (32°C, 400 rpm) apply_formulation->run_exp sampling Collect Samples at Time Points run_exp->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis calc_release Calculate Cumulative Release & Flux hplc_analysis->calc_release

Caption: IVRT Experimental Workflow.

IVRT Method Validation Logic

The following diagram outlines the logical relationship between the key validation parameters for the IVRT method.

IVRT_Validation cluster_method Analytical Method Validation cluster_ivrt_validation IVRT Method Validation linearity Linearity validated_method Validated IVRT Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method specificity Specificity specificity->validated_method lod_loq LOD & LOQ lod_loq->validated_method membrane_inertness Membrane Inertness membrane_inertness->validated_method receptor_suitability Receptor Solution Suitability receptor_suitability->validated_method discriminatory_power Discriminatory Power discriminatory_power->validated_method

Caption: IVRT Method Validation Logic.

References

Application Note: Particle Size Analysis of Mometasone Furoate using Morphology-Directed Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mometasone furoate is a potent synthetic corticosteroid widely used in the treatment of inflammatory conditions such as asthma, allergic rhinitis, and skin disorders.[1] For inhaled and nasal drug products, the particle size distribution (PSD) of the active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that significantly influences the drug's efficacy and safety.[2][3] Smaller particles (<5 µm) are more likely to reach the lower respiratory tract, enhancing therapeutic effect, while larger particles may deposit in the oropharynx, leading to local side effects.[2][4]

Morphology-Directed Raman Spectroscopy (MDRS) has emerged as a powerful analytical technique for component-specific particle size analysis in complex formulations like nasal suspensions.[5][6] This technique combines automated microscopy for morphological characterization (size and shape) with Raman spectroscopy for chemical identification.[5][7] This allows for the selective analysis of the API particles, even in the presence of excipients, providing accurate and statistically relevant PSD data. The U.S. Food and Drug Administration (FDA) has recognized MDRS as a suitable alternative to comparative clinical endpoint bioequivalence (BE) studies for certain nasal suspension products, highlighting its regulatory acceptance.[7][8][9]

This application note provides a detailed protocol for the particle size analysis of Mometasone furoate in a nasal spray suspension using MDRS. It is intended for researchers, scientists, and drug development professionals working on the formulation and quality control of Mometasone furoate products.

Principle of Morphology-Directed Raman Spectroscopy (MDRS)

MDRS is a two-step analytical process. First, an automated microscopy system scans a dispersed sample to capture images of individual particles. Image analysis software then determines the morphological parameters of each particle, such as size (e.g., equivalent circular diameter) and shape. In the second step, the instrument's software directs a Raman laser to particles of interest based on predefined morphological criteria. The resulting Raman spectra provide a chemical fingerprint of each particle, allowing for its identification as either the API (Mometasone furoate) or an excipient. By combining these two analyses, a component-specific particle size distribution for Mometasone furoate can be generated.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible MDRS data. The goal is to create a well-dispersed, representative sample of the nasal spray suspension on a suitable substrate.

Materials:

  • Mometasone Furoate Nasal Spray Suspension

  • Microscope slides (e.g., quartz or aluminum-coated)

  • Solvent for dispersion (e.g., a volatile, non-reactive solvent like isopropanol (B130326) or hexane, chosen based on excipient solubility and API insolubility)

  • Vortex mixer

  • Pipettes

  • Ultrasonic bath

Protocol:

  • Thoroughly shake the Mometasone Furoate nasal spray bottle to ensure a homogenous suspension.

  • Actuate the spray pump a predetermined number of times (as per the product label for dose uniformity) into a clean, dry container.

  • Accurately weigh a specific amount of the collected suspension.

  • Add a suitable volume of the chosen dispersion solvent to the suspension. The dilution factor should be optimized to achieve a particle density on the slide that minimizes particle agglomeration and overlap.

  • Gently vortex the mixture for 1-2 minutes to aid in the dispersion of the API and dissolution of soluble excipients.

  • If necessary, sonicate the suspension in an ultrasonic bath for a short period (e.g., 30-60 seconds) to break up any remaining agglomerates. Avoid excessive sonication, which could potentially alter the particle size.

  • Immediately after dispersion, pipette a small, known volume of the suspension onto a clean microscope slide.

  • Allow the solvent to evaporate completely in a fume hood, leaving behind a dried, dispersed layer of particles.

  • Prepare multiple slides from the same suspension to assess reproducibility.

Instrument Setup and Data Acquisition

Instrumentation:

A Morphology-Directed Raman Spectrometer (e.g., Malvern Panalytical Morphologi G3-ID or similar).

Instrument Parameters (Typical):

ParameterTypical Value
Microscope Objective 20x or 50x
Illumination Brightfield
Image Pixel Size ~0.5 µm/pixel
Particle Detection Threshold Optimized to distinguish particles from the background
Raman Laser Wavelength 785 nm
Laser Power 10-20 mW (optimized to maximize signal without damaging the sample)
Raman Acquisition Time 1-5 seconds per particle
Raman Spectral Range 200 - 2000 cm⁻¹

Protocol:

  • Place the prepared microscope slide on the automated stage of the MDRS instrument.

  • Using the instrument software, define the area on the slide to be analyzed.

  • Initiate the automated microscopy scan. The instrument will capture images of the particles within the defined area and generate a list of all detected particles with their morphological data.

  • Based on the research question, define the criteria for selecting particles for Raman analysis. This could be all detected particles or a statistically relevant subset based on size or shape.

  • Create a reference library of Raman spectra for Mometasone furoate and any major, insoluble excipients. This is done by acquiring high-quality spectra from pure reference standards.

  • Initiate the Raman acquisition sequence. The instrument will automatically move to each selected particle, focus the laser, and acquire a Raman spectrum.

  • The software will then compare the acquired spectrum of each particle to the reference library to classify it as Mometasone furoate or another component.

Data Analysis and Presentation

The primary output of the MDRS analysis is a component-specific particle size distribution for Mometasone furoate.

Protocol:

  • Review the classification results to ensure accurate identification of Mometasone furoate particles.

  • Generate the particle size distribution for the Mometasone furoate population. The size is typically reported as the volume equivalent diameter (VED) or circular equivalent diameter (CED).

  • Calculate key statistical parameters for the particle size distribution, including:

    • Dv10: The particle size below which 10% of the volume of the particles exists.

    • Dv50 (Median): The particle size below which 50% of the volume of the particles exists.

    • Dv90: The particle size below which 90% of the volume of the particles exists.

    • Span: A measure of the width of the distribution, calculated as (Dv90 - Dv10) / Dv50.

  • Present the quantitative data in a clear and structured table for easy comparison, especially when analyzing multiple batches or comparing a test product to a reference listed drug (RLD).

Data Presentation

Table 1: Particle Size Distribution of Mometasone Furoate in Nasal Spray Suspensions

Sample IDDv10 (µm)Dv50 (µm)Dv90 (µm)Span
Test Product - Batch A1.84.59.21.64
Test Product - Batch B1.94.79.51.62
Reference Product1.74.69.31.65

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Relationships

MDRS_Workflow cluster_prep Sample Preparation cluster_analysis MDRS Analysis cluster_data Data Output Shake Shake Nasal Spray Actuate Actuate into Container Shake->Actuate Disperse Disperse in Solvent Actuate->Disperse Deposit Deposit on Slide Disperse->Deposit Dry Dry Sample Deposit->Dry Microscopy Automated Microscopy Scan Dry->Microscopy Morphology Particle Morphology Analysis (Size & Shape) Microscopy->Morphology Raman Targeted Raman Spectroscopy Morphology->Raman Identification Chemical Identification Raman->Identification PSD Component-Specific Particle Size Distribution Identification->PSD Stats Calculate Dv10, Dv50, Dv90, Span PSD->Stats Report Generate Report Stats->Report

Caption: Experimental workflow for MDRS analysis of Mometasone furoate.

MDRS_Logic cluster_morphology Morphological Analysis cluster_spectroscopy Spectroscopic Analysis cluster_output Combined Output Imaging Automated Imaging SizeShape Size & Shape Data Imaging->SizeShape ComponentPSD Component-Specific Particle Size Distribution SizeShape->ComponentPSD Raman Raman Spectroscopy ChemicalID Chemical Identification Raman->ChemicalID ChemicalID->ComponentPSD

Caption: Logical relationship between morphology and spectroscopy in MDRS.

Conclusion

Morphology-Directed Raman Spectroscopy is a highly specific and sensitive method for the particle size characterization of Mometasone furoate in nasal spray suspensions.[10][11] By providing component-specific data, MDRS overcomes the limitations of traditional particle sizing techniques that cannot differentiate between the API and excipients. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists to develop and validate robust MDRS methods for the quality control and bioequivalence assessment of Mometasone furoate products.[8][12][13] The adoption of this technique can streamline product development and support regulatory submissions by providing accurate and reliable particle size data.[6][7][9]

References

Determining the Potency of Mometasone Furoate Monohydrate: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mometasone (B142194) furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in the treatment of various dermatological, respiratory, and allergic conditions.[1][2] Its therapeutic efficacy is primarily mediated through its high affinity for the glucocorticoid receptor (GR).[3][4] Upon binding, the Mometasone furoate-GR complex translocates to the nucleus, where it modulates gene expression by either upregulating anti-inflammatory proteins (transactivation) or repressing the expression of pro-inflammatory mediators (transrepression).[3][5] Key mechanisms include the inhibition of inflammatory cytokine production and the suppression of immune cell proliferation.[1][6] This document provides detailed application notes and protocols for three common cell-based assays used to determine the potency of Mometasone furoate monohydrate: Reporter Gene Assays, Cytokine Release Assays, and Cell Proliferation Assays.

Key Signaling Pathways

Mometasone furoate exerts its effects by modulating key inflammatory signaling pathways. Understanding these pathways is crucial for designing and interpreting potency assays.

GR_Signaling_Pathway Glucocorticoid Receptor (GR) Signaling Pathway cluster_nucleus Nucleus Mometasone Mometasone Furoate GR_complex GR + HSP90/HSP70 Mometasone->GR_complex Binds Cytoplasm Cytoplasm Activated_GR Activated GR-Mometasone Complex GR_complex->Activated_GR HSP dissociation Nucleus Nucleus Activated_GR->Nucleus GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds as dimer NFkB_p65_p50 NF-κB (p65/p50) Activated_GR->NFkB_p65_p50 Interferes with Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin A1, MKP-1) GRE->Anti_inflammatory_genes Induces Transactivation Transactivation Anti_inflammatory_genes->Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB_p65_p50->Pro_inflammatory_genes Inhibits transcription of Transrepression Transrepression Pro_inflammatory_genes->Transrepression

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

NFkB_Signaling_Pathway NF-κB Signaling Pathway and Glucocorticoid Inhibition cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Degradation of IκB IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Induces NFkB_IkB->NFkB Releases GR_Mometasone Activated GR-Mometasone Complex GR_Mometasone->NFkB Inhibits nuclear translocation and DNA binding

Caption: NF-κB Signaling Pathway and Glucocorticoid Inhibition.

Reporter Gene Assays

Reporter gene assays are a powerful tool to quantify the potency of Mometasone furoate by measuring its ability to induce or repress gene expression through specific response elements.

a) Glucocorticoid Response Element (GRE) Reporter Assay (Transactivation)

This assay measures the ability of Mometasone furoate to activate the GR, which then binds to GREs in the promoter of a reporter gene (e.g., luciferase), driving its expression.

Experimental Workflow

GRE_Workflow GRE Reporter Assay Workflow Cell_Culture 1. Culture Cells (e.g., A549, HEK293) Transfection 2. Transfect with GRE-Luciferase and GR expression vectors Cell_Culture->Transfection Treatment 3. Treat with Mometasone Furoate (Dose-Response) Transfection->Treatment Incubation 4. Incubate (e.g., 18-24 hours) Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis Luminescence 6. Measure Luciferase Activity Lysis->Luminescence Analysis 7. Data Analysis (EC50 Calculation) Luminescence->Analysis

Caption: GRE Reporter Assay Workflow.

Protocol

  • Cell Culture: Culture human lung adenocarcinoma cells (A549) or human embryonic kidney cells (HEK293) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in a 96-well plate. Transfect cells with a GRE-luciferase reporter plasmid and, if necessary, a GR expression plasmid using a suitable transfection reagent. A constitutively expressed control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Treatment: After 24 hours, replace the medium with a serum-free or charcoal-stripped serum medium. Add serial dilutions of Mometasone furoate (typically ranging from 1 pM to 1 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the Mometasone furoate concentration and fit to a four-parameter logistic equation to determine the EC50 value.

b) NF-κB Reporter Assay (Transrepression)

This assay measures the ability of Mometasone furoate to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

Protocol

  • Cell Culture and Transfection: Culture and transfect A549 cells with an NF-κB-luciferase reporter plasmid as described above.

  • Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of Mometasone furoate for 1-2 hours.

  • Stimulation: Stimulate NF-κB activation by adding an inflammatory agent such as tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) or interleukin-1 beta (IL-1β).

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Lysis, Luminescence Measurement, and Data Analysis: Follow the same procedure as the GRE reporter assay to determine the IC50 value for the inhibition of NF-κB activity.

Cytokine Release Assays

These assays directly measure the inhibitory effect of Mometasone furoate on the production and release of pro-inflammatory cytokines from immune cells.

Experimental Workflow

Cytokine_Workflow Cytokine Release Assay Workflow Cell_Isolation 1. Isolate PBMCs from whole blood Cell_Culture 2. Culture PBMCs Cell_Isolation->Cell_Culture Treatment 3. Treat with Mometasone Furoate Cell_Culture->Treatment Stimulation 4. Stimulate with LPS or PHA Treatment->Stimulation Incubation 5. Incubate (e.g., 24-48 hours) Stimulation->Incubation Supernatant 6. Collect Supernatant Incubation->Supernatant ELISA 7. Measure Cytokines (e.g., IL-6, TNF-α) by ELISA Supernatant->ELISA Analysis 8. Data Analysis (IC50 Calculation) ELISA->Analysis

Caption: Cytokine Release Assay Workflow.

Protocol

  • Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7][8] Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and seed in a 96-well plate.[9]

  • Treatment: Add serial dilutions of Mometasone furoate to the cells.

  • Stimulation: After a pre-incubation period of 1-2 hours, stimulate cytokine release by adding lipopolysaccharide (LPS; for monocytes) or phytohemagglutinin (PHA; for lymphocytes).[1][9]

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[1]

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines such as IL-1, IL-6, and TNF-α in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][10]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each Mometasone furoate concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the drug concentration.

Cell Proliferation Assays

Glucocorticoids can inhibit the proliferation of certain cell types, particularly lymphocytes and some cancer cell lines.[6] This anti-proliferative effect can be used to assess their potency.

Protocol

  • Cell Culture: Culture a glucocorticoid-sensitive cell line, such as the human T-lymphoblastoid cell line CCRF-CEM, in RPMI-1640 medium with 10% FBS.[11]

  • Treatment: Seed the cells in a 96-well plate and add serial dilutions of Mometasone furoate.[12]

  • Incubation: Incubate the cells for 48-72 hours at 37°C.[11][12]

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.[11][13]

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Mometasone furoate concentration.

Quantitative Data Summary

The following table summarizes representative potency values for Mometasone furoate obtained from various cell-based assays.

Assay TypeCell Line/SystemMeasured EndpointPotency (EC50/IC50)Reference(s)
Reporter Gene Assay
GRE TransactivationStably transfected cellsLuciferase Expression~50 pM[14]
NF-κB TransrepressionA549 cellsLuciferase Expression10 pM[15]
Cytokine Release Assay
IL-1 InhibitionMurine Peritoneal MacrophagesIL-1 Release0.05 nM[1]
IL-6 InhibitionWEHI-265.1 cellsIL-6 Release0.15 nM[1]
TNF-α InhibitionWEHI-265.1 cellsTNF-α Release0.25 nM[1]
Cell Proliferation Assay
Anti-proliferationCCRF-CEM cellsCell Viability~25 nM (lowest effective dose)[11]
Anti-proliferationOsteosarcoma cell lines (MNNG-HOS, MG63, U2OS)Cell ViabilityIC50: 20.92 - 36.86 µM[16]
Anti-proliferationHead and Neck Squamous Cell Carcinoma (WSU-HN6)Cell ViabilityIC50: 25.07 µM (48h)[17]

Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell type, and assay format. The data presented here are for comparative purposes.

Conclusion

The cell-based assays described provide robust and quantitative methods to determine the potency of this compound. Reporter gene assays offer insights into the molecular mechanisms of transactivation and transrepression. Cytokine release assays provide a direct measure of its anti-inflammatory activity on immune cells. Cell proliferation assays assess its cytostatic or cytotoxic effects. The choice of assay will depend on the specific research question and the desired level of mechanistic detail. By employing these detailed protocols, researchers and drug development professionals can accurately characterize the biological activity of Mometasone furoate and other glucocorticoids.

References

Troubleshooting & Optimization

Technical Support Center: Mometasone Furoate Monohydrate Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly water-soluble active pharmaceutical ingredient (API), Mometasone (B142194) Furoate Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of mometasone furoate monohydrate?

This compound is practically insoluble in water.[1][2][3] Its solubility in aqueous media is reported to be below the detection limit of 0.2 µg/mL.[4][5] It is also slightly soluble in methanol, ethanol, and isopropanol, but soluble in organic solvents like acetone, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[2][3][6]

Q2: Why is the poor aqueous solubility of this compound a challenge?

Mometasone furoate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[4] This poor solubility is a significant challenge as it can limit the drug's dissolution rate, bioavailability, and ultimately its therapeutic efficacy, particularly in aqueous-based formulations like nasal sprays.[4][5]

Q3: What are the common strategies to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to improved solubility and dissolution.[7][8][9] This can be achieved through techniques like bead milling.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, such as mometasone furoate, within their cavity to form water-soluble inclusion complexes.[4][10][11] This enhances the drug's apparent solubility.[4]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[12] This can be achieved by methods like solvent evaporation, which can result in the drug being present in a more soluble amorphous form.[9]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like nanoemulsions, creams, or liposomes can improve its solubilization and delivery.[13][14]

  • Use of Co-solvents: While not a primary strategy for aqueous formulations, the solubility of mometasone furoate can be increased in solvent mixtures, which is a useful consideration for certain analytical or processing steps.[15]

Troubleshooting Guides

Issue 1: Low drug loading in aqueous formulations.

  • Problem: Difficulty in achieving the desired concentration of mometasone furoate in an aqueous vehicle due to its inherent poor solubility.

  • Possible Cause: The crystalline nature and hydrophobicity of the API prevent its dissolution.

  • Solutions:

    • Particle Size Reduction (Nanonization): Milling the mometasone furoate to produce nanocrystals can significantly increase its surface area and, consequently, its dissolution rate.

    • Employ Cyclodextrins: Formulating with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) or γ-cyclodextrin, can form inclusion complexes with enhanced aqueous solubility.[4][7]

    • Prepare a Solid Dispersion: Creating a solid dispersion of mometasone furoate with a hydrophilic polymer can improve its wettability and dissolution.

Issue 2: Drug precipitation or crystallization in the formulation over time.

  • Problem: The formulated mometasone furoate is not physically stable and precipitates out of the aqueous suspension.

  • Possible Cause: The formulation is supersaturated, or there is a change in the crystalline form of the drug. Anhydrous mometasone furoate in an aqueous suspension has been observed to form a different crystalline material during stability testing.[16]

  • Solutions:

    • Optimize Stabilizers: For nanosuspensions, ensure the use of appropriate surface stabilizers to prevent particle agglomeration and crystal growth.[17]

    • Select Appropriate Cyclodextrin (B1172386): The choice and concentration of cyclodextrin are crucial for maintaining the drug in a soluble complex.

    • Control of Polymorphism: Characterize the solid-state of the mometasone furoate raw material and in the final formulation to ensure the desired polymorphic form is present and stable. The monohydrate form is distinct from the anhydrous form, which can convert in aqueous environments.[18]

Issue 3: Inconsistent dissolution profiles between batches.

  • Problem: Significant variability in the rate and extent of drug release from the formulation.

  • Possible Cause: Inconsistent particle size distribution, variations in the drug-to-carrier ratio in solid dispersions, or incomplete complexation with cyclodextrins.

  • Solutions:

    • Strict Particle Size Control: Implement robust particle size analysis methods to ensure batch-to-batch consistency in nanosuspensions.

    • Process Parameter Optimization: For solid dispersions, carefully control manufacturing parameters like solvent evaporation rate to ensure a consistent amorphous content and drug distribution.

    • Characterize Complexation: Utilize analytical techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) to confirm the formation and stoichiometry of the drug-cyclodextrin complex.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported improvements in the solubility of mometasone furoate using different techniques.

Table 1: Solubility of Mometasone Furoate in Various Solvents

SolventSolubilityReference
WaterPractically Insoluble (<0.2 µg/mL)[2][3][4][5]
Methanol, Ethanol, IsopropanolSlightly Soluble[2][3]
Acetone, Chloroform, Methylene ChlorideSoluble[2]
TetrahydrofuranFreely Soluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble (~30 mg/mL)[19]
DMSO:PBS (pH 7.2) 1:2 solution~0.33 mg/mL[19]

Table 2: Enhanced Aqueous Solubility of Mometasone Furoate with Cyclodextrins

FormulationMediumSolubility (µg/mL)Reference
Mometasone Furoate (MF)Water< 0.2[4][5]
MF@CD-MOFWater49.5[4]
MF@CD-MOFHCl solution (pH 1.2)161.8[4]
MF@CD-MOFPhosphate buffer (pH 6.8)166.8[4]
MF@CD-MOFArtificial nasal solution162.5[4]

CD-MOF: Cyclodextrin Metal-Organic Framework

Experimental Protocols

Protocol 1: Preparation of Mometasone Furoate Nanosuspension by Bead Milling

This protocol is adapted from a method for preparing nanocrystal dispersions.[7][8]

  • Preparation of Microcrystal Dispersion:

  • Bead Milling:

    • Transfer the microcrystal dispersion to a bead mill.

    • Add 0.1 mm zirconia beads.

    • Perform milling at a high speed (e.g., 1500 rpm) for a specified duration (e.g., 3 hours) at a controlled temperature (e.g., 4°C).

  • Characterization:

    • Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering or a laser diffraction particle size analyzer.

    • Confirm the crystalline state of the nanoparticles using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: Preparation of Mometasone Furoate-Cyclodextrin Inclusion Complex by Co-precipitation

This is a general laboratory method for forming inclusion complexes.[20]

  • Dissolution of Cyclodextrin:

    • Dissolve the chosen cyclodextrin (e.g., HPβCD) in purified water with continuous stirring.

  • Addition of Mometasone Furoate:

    • Slowly add the mometasone furoate powder to the cyclodextrin solution while maintaining vigorous stirring.

  • Complexation:

    • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • Isolation of the Complex:

    • Collect the resulting precipitate by filtration or centrifugation.

  • Drying and Characterization:

    • Dry the collected solid complex under vacuum.

    • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRPD to confirm the formation of the inclusion complex.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation & Characterization cluster_end Desired Outcome start Poorly Soluble Mometasone Furoate nanonization Nanonization (e.g., Bead Milling) start->nanonization cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion (e.g., Solvent Evaporation) start->solid_dispersion formulation Aqueous Formulation (e.g., Nasal Spray) nanonization->formulation cyclodextrin->formulation solid_dispersion->formulation characterization Characterization (Solubility, Dissolution, Stability) formulation->characterization end Enhanced Solubility & Improved Bioavailability characterization->end

Caption: A flowchart illustrating various strategies to enhance the solubility of mometasone furoate for aqueous formulations.

troubleshooting_logic issue Issue Encountered: Low Dissolution Rate cause1 Possible Cause: Large Particle Size issue->cause1 cause2 Possible Cause: Poor Wettability issue->cause2 solution1 Solution: Particle Size Reduction (Nanonization) cause1->solution1 solution2 Solution: Incorporate Surfactants or Hydrophilic Carriers cause2->solution2

Caption: A troubleshooting diagram for addressing low dissolution rates of mometasone furoate.

References

Overcoming Mometasone furoate peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing issues with Mometasone furoate in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Overcoming Peak Tailing

This guide addresses specific issues that can lead to asymmetric peak shapes for Mometasone furoate. Follow this step-by-step approach to diagnose and resolve the problem.

Q1: My Mometasone furoate peak is tailing. Where do I start?

A1: Start by systematically evaluating the three main components of your HPLC system: the column, the mobile phase, and the sample itself. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic setup.[1][2] A logical first step is to determine if the tailing affects only the Mometasone furoate peak or all peaks in the chromatogram.

A Troubleshooting Workflow for Peak Tailing

G cluster_0 cluster_1 Initial Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Solutions A Peak Tailing Observed B Are all peaks tailing? A->B C Check for extra-column volume (e.g., tubing, fittings) B->C  Yes E Secondary Silanol (B1196071) Interactions (Primary Suspect for Mometasone) B->E  No, only Mometasone D Inspect for column void or frit blockage C->D F Mobile Phase pH incorrect E->F I Use End-Capped or Base-Deactivated Column E->I G Sample Overload or Solvent Mismatch F->G H Optimize Mobile Phase: - Adjust pH to 2.5-3.5 - Add competing base (e.g., TEA) F->H J Reduce sample concentration and/or match sample solvent to mobile phase G->J

Caption: A logical workflow to diagnose the cause of peak tailing.

Q2: I suspect secondary interactions with the column. What is happening and how can I fix it?

A2: This is the most common cause of peak tailing for compounds like Mometasone furoate. Mometasone furoate has polar functional groups that can form secondary interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] These interactions are a different retention mechanism from the primary reverse-phase hydrophobic interaction, leading to a tailed peak.[3]

Solutions:

  • Use a Modern, End-Capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to prevent these interactions. Using a column with low silanol activity is highly recommended.[5][6]

  • Adjust Mobile Phase pH: Silanol groups are acidic and become ionized (negatively charged) at a pH above ~3.5.[3][7] By lowering the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid, you can suppress the ionization of the silanol groups, minimizing the unwanted interaction.[3]

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding the Mometasone furoate from these secondary interactions.[8]

G Mometasone Mometasone Silica Silica Mometasone->Silica:f1 Unwanted Secondary Interaction (Causes Peak Tailing)

References

Identifying and characterizing Mometasone furoate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Mometasone (B142194) furoate and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Mometasone furoate?

A1: Mometasone furoate is most susceptible to degradation under alkaline and photolytic conditions. It is relatively stable under acidic, oxidative, and thermal stress.[1] In simulated lung fluid, Mometasone furoate also undergoes degradation, leading to the formation of specific products.[2][3]

Q2: What are the major degradation products of Mometasone furoate?

A2: Several degradation products of Mometasone furoate have been identified:

  • Alkaline Degradation: Under alkaline conditions, the primary degradation involves hydrolysis of the furoate ester.[1] Other reported degradation products under alkaline stress include those resulting from epoxide formation and loss of HCl.[4]

  • Degradation in Simulated Lung Fluid (SLF): In SLF, two primary degradation products have been characterized as D1 (9,11-epoxide mometasone furoate) and D2 (a novel cyclized structure in the C17–C21 region).[2][3][5]

  • Photodegradation: Exposure to UV light can also lead to the formation of degradation products.

Q3: What is the mechanism of anti-inflammatory action of Mometasone furoate?

A3: Mometasone furoate, like other corticosteroids, exerts its anti-inflammatory effects by inducing the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins (or annexins). These proteins inhibit the enzyme phospholipase A2, which is responsible for the release of arachidonic acid from cell membrane phospholipids. By blocking the release of arachidonic acid, Mometasone furoate prevents the subsequent formation of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Mometasone furoate and its degradation products by High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting) for Mometasone Furoate or its Degradants

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analytes. For corticosteroids, a slightly acidic pH (around 3-4) often yields better peak shapes.

    • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated silica (B1680970) stationary phase to minimize silanol (B1196071) interactions.

    • Add an Ion-Pairing Agent or Amine Modifier: For basic analytes, adding a small amount of an amine like triethylamine (B128534) to the mobile phase can improve peak shape.

    • Check Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.

    • Reduce Injection Volume or Sample Concentration: Column overload can lead to peak fronting. Try injecting a smaller volume or diluting the sample.

Issue 2: Co-elution of Degradation Products or Interference from Excipients

  • Possible Cause: Insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or a lower percentage of the strong solvent in an isocratic method can improve separation.

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity.

    • Select a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide different selectivity.

    • Adjust pH: Changing the pH of the mobile phase can alter the retention times of ionizable compounds.

    • Optimize Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Problems with the HPLC pump, mobile phase preparation, or column equilibration.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.

    • Verify Mobile Phase Composition: If preparing the mobile phase online, ensure the proportioning valves are working correctly. If preparing manually, ensure accurate measurements.

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. For gradient methods, a longer equilibration time between injections may be necessary.

Issue 4: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause: Contamination of the mobile phase, sample, or HPLC system; carryover from previous injections; or further on-column degradation.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peaks are from the system or the sample.

    • Use Fresh Mobile Phase and Sample: Prepare fresh mobile phase and a new sample to rule out contamination.

    • Clean the Injector and Sample Loop: Carryover can be a significant issue. Implement a robust needle wash protocol.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.

Data Presentation

Table 1: Summary of Stability-Indicating HPLC Methods for Mometasone Furoate Analysis

Parameter Method 1 Method 2 [6]Method 3 [7]Method 4 [8]
Column Waters X-Bridge C18, 4.6x150mm, 3.5µmWaters Xterra C18, 150 x 4.60 mm, 5 µmEnamal C18Not Specified
Mobile Phase Phosphate (B84403) buffer (pH 3.0): Acetonitrile: Methanol (30:50:20 v/v/v)Water: Methanol (35:65 v/v)Acetonitrile: 0.05 M orthophosphoric acid: methanol (60:30:10 v/v), pH 3Not Specified
Flow Rate 1.2 mL/min1.50 mL/minNot SpecifiedNot Specified
Detection 210 nm235 nmNot SpecifiedNot Specified
Linearity Range (µg/mL) Not Specified0.50-75100-3003-9 (FF), 100-300 (MF)
LOD (µg/mL) Not SpecifiedNot Specified1.0621.062
LOQ (µg/mL) Not SpecifiedNot Specified3.223.22
Recovery (%) 98-102Not Specified98.66-99.3198.66-99.31

FF = Formoterol Fumarate, MF = Mometasone Furoate

Experimental Protocols

Protocol 1: Forced Degradation Study of Mometasone Furoate

This protocol outlines a general procedure for conducting forced degradation studies on Mometasone furoate to identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Mometasone furoate reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 4 hours.[9]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug (e.g., 100 µg/mL) to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the solutions to room temperature.

  • Neutralize the acidic and alkaline samples with an appropriate amount of base or acid, respectively.

  • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of Mometasone furoate and its degradation products.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Detection: Use a UV detector at a wavelength where Mometasone furoate has significant absorbance, such as 248 nm. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: Typically 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of Mometasone furoate reference standard in the mobile phase at a known concentration.

  • Sample Solution: Prepare the sample (e.g., from a forced degradation study or a pharmaceutical formulation) by dissolving and diluting it in the mobile phase to a concentration within the linear range of the method.

3. Analysis and Data Evaluation:

  • Inject the blank (mobile phase), standard solution, and sample solutions into the HPLC system.

  • Identify the peak for Mometasone furoate based on its retention time compared to the standard.

  • Peaks other than the main drug peak in the chromatograms of the stressed samples are considered degradation products.

  • Assess the peak purity of the Mometasone furoate peak in the presence of its degradation products using a PDA detector.

  • Quantify the amount of degradation by comparing the peak area of Mometasone furoate in the stressed samples to that in an unstressed control sample.

Visualizations

G GC Glucocorticoid (Mometasone Furoate) GR Glucocorticoid Receptor (Cytosolic) GC->GR Binds to Complex GC-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Induces Lipocortin Lipocortin-1 (Annexin A1) Transcription->Lipocortin Synthesis of PLA2 Phospholipase A2 Lipocortin->PLA2 Inhibits ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases MembranePL Membrane Phospholipids Inflammation Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) ArachidonicAcid->Inflammation Leads to

Caption: Corticosteroid Anti-inflammatory Signaling Pathway.

G MF Mometasone Furoate Alkaline Alkaline Hydrolysis (e.g., 0.1M NaOH) MF->Alkaline Photolytic Photolytic Degradation (UV Light) MF->Photolytic SLF Degradation in SLF (pH dependent) MF->SLF DP_Alkaline Hydrolyzed Furoate Ester + Other Degradants Alkaline->DP_Alkaline Leads to DP_Photo Photodegradation Products Photolytic->DP_Photo Forms D1 D1: 9,11-epoxide mometasone furoate SLF->D1 Forms D2 D2: Cyclized Structure (C17-C21 region) D1->D2 Further degrades to

Caption: Major Degradation Pathways of Mometasone Furoate.

G start Start prep_sample Prepare Stressed Samples (Acid, Base, Peroxide, etc.) start->prep_sample prep_std Prepare Standard and Control start->prep_std inject Inject Samples and Standards prep_sample->inject prep_std->inject hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze Analyze Data (Peak Integration, Purity Check) acquire_data->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize end End characterize->end

Caption: Experimental Workflow for Degradation Product Analysis.

References

Optimizing mobile phase for Mometasone furoate and its impurities separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chromatographic analysis of Mometasone furoate and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phases for separating Mometasone furoate and its impurities?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique. Typical mobile phases involve a mixture of an aqueous component (water, often with a buffer or acid modifier) and an organic solvent (acetonitrile or methanol). The exact ratio can be delivered isocratically or as a gradient.[1][2][3][4][5][6][7][8][9][10]

Q2: Why is a buffer or acid modifier used in the mobile phase?

A2: Buffers or acid modifiers like trifluoroacetic acid (TFA), acetic acid, or phosphate (B84403) buffers are used to control the pH of the mobile phase.[1][2][3][5][6][8] This is crucial for achieving sharp, symmetrical peaks and reproducible retention times, as it helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and ensures that the analytes are in a consistent ionization state.[11]

Q3: What are the typical columns used for this separation?

A3: C18 and C8 columns are the most frequently used stationary phases for the separation of Mometasone furoate and its impurities.[1][2][5][7][8][12] The choice between C18 and C8 can influence the retention and selectivity of the separation.

Q4: What are the common impurities of Mometasone furoate that I should be looking for?

A4: Common impurities can include starting materials, by-products of the synthesis, and degradation products. Some known impurities are Mometasone Furoate Impurity A, B, C, D, F, G, and I.[13][14][] Degradation can occur under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic exposure.[4][16][17]

Q5: Can I use UPLC for this analysis?

A5: Yes, Ultra-Performance Liquid Chromatography (UPLC) can be used and offers advantages such as faster analysis times and higher resolution. UPLC methods for Mometasone furoate often use sub-2 µm particle size columns.[10][18][19]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Mometasone furoate.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Solution
Secondary Silanol Interactions Add a modifier to the mobile phase like 0.1% trifluoroacetic acid (TFA) or ensure the mobile phase pH is low enough to suppress silanol ionization.[6][11][20]
Column Overload Reduce the sample concentration or the injection volume.[11][20]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if it's old or has been subjected to harsh conditions.[20]
Problem: Inconsistent Retention Times

Possible Causes & Solutions

Cause Solution
Mobile Phase Preparation Ensure the mobile phase is prepared consistently for every run. Premixing the mobile phase can help.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.[6][7][8][10][12]
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.[11]
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[11]
Problem: Poor Resolution Between Mometasone Furoate and Impurities

Possible Causes & Solutions

Cause Solution
Suboptimal Mobile Phase Composition Optimize the organic-to-aqueous ratio. A gradient elution may be necessary to separate all impurities.[3][21]
Incorrect Column Chemistry Try a different column chemistry (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.[18][19]
Flow Rate is Too High Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution.

Workflow for Troubleshooting Poor Resolution

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_method Verify Method Parameters (Mobile Phase, Flow Rate, Column) start->check_method check_method->start Parameters Incorrect optimize_mp Optimize Mobile Phase (Organic:Aqueous Ratio, pH) check_method->optimize_mp Parameters Correct change_column Try Different Column Chemistry (e.g., C8, Phenyl) optimize_mp->change_column No Improvement adjust_gradient Implement or Adjust Gradient Profile optimize_mp->adjust_gradient Minor Improvement resolution_ok Resolution Acceptable change_column->resolution_ok reduce_flow Reduce Flow Rate adjust_gradient->reduce_flow reduce_flow->resolution_ok end Continue Analysis resolution_ok->end

Caption: A logical workflow for troubleshooting poor peak resolution.

Experimental Protocols

Method 1: Isocratic RP-HPLC

This method is suitable for routine quality control analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[8][12]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 240 nm[1][2][5]

  • Column Temperature: 30°C[6][7][8]

  • Injection Volume: 20 µL

Method 2: Gradient RP-HPLC for Impurity Profiling

This method is designed to separate a wider range of impurities.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size[3]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 256 nm[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 10 µL

Mobile Phase Optimization Workflow

G Mobile Phase Optimization Workflow start Define Separation Goals (e.g., resolve specific impurities) select_column Select Initial Column (e.g., C18) start->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scout_gradient evaluate_results Evaluate Peak Shape and Resolution scout_gradient->evaluate_results adjust_ph Adjust Mobile Phase pH (add acid/buffer) evaluate_results->adjust_ph Poor Peak Shape optimize_gradient Optimize Gradient Slope and Time evaluate_results->optimize_gradient Good Shape, Poor Resolution adjust_ph->scout_gradient isocratic_dev Develop Isocratic Method (if applicable) optimize_gradient->isocratic_dev final_method Final Validated Method optimize_gradient->final_method Gradient is Optimal isocratic_dev->final_method

Caption: A systematic approach to developing an optimal mobile phase.

Quantitative Data Summary

Table 1: Comparison of Isocratic Mobile Phases
Mobile Phase Composition Column Flow Rate (mL/min) Retention Time of Mometasone Furoate (min) Reference
Acetonitrile:Water (70:30)C181.04.39[1]
Acetonitrile:Water:Methanol:Glacial Acetic Acid (60:30:10:0.1)C82.0Not Specified[2][5]
Water:Methanol (35:65)C181.5Not Specified[7]
Acetonitrile:0.1% Acetic Acid (60:40)C180.8Not Specified[8]
Acetonitrile:Water with 0.1% TFA (50:50)C181.0~9.0[6]
Acetonitrile:Water (50:50)UPLC HSS T30.5Not Specified[10]
Table 2: System Suitability Parameters from a Validated Method
Parameter Acceptance Criteria Observed Value Reference
Tailing FactorNMT 2.01.08[6]
Theoretical PlatesNLT 8000> 11000[6]
%RSD of Peak Area (n=5)NMT 2.0%0.05%[6]

References

Troubleshooting low recovery of Mometasone furoate from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Mometasone (B142194) furoate from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Mometasone furoate recovery?

Low recovery of Mometasone furoate is often attributed to a combination of factors including:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be optimized for Mometasone furoate's properties or the specific biological matrix.

  • Compound Degradation: Mometasone furoate is susceptible to degradation, particularly at pH values above 4.[1] The stability of the compound can be affected by the pH of the sample and extraction solutions.[1]

  • Poor Solubility: Mometasone furoate has low aqueous solubility, which can hinder its efficient extraction and reconstitution.[2]

  • Matrix Effects: Components of the biological matrix (e.g., proteins, lipids) can interfere with the extraction process and suppress the analytical signal, leading to apparently low recovery.[3]

  • High Protein Binding: Mometasone furoate is highly protein-bound in plasma. Inefficient disruption of this binding prior to extraction will result in low recovery.[4]

Q2: Which extraction method is recommended for Mometasone furoate from plasma?

Solid-Phase Extraction (SPE) is a widely used and effective method for extracting Mometasone furoate from plasma, often yielding high recovery rates and clean extracts.[5][6] Polymeric reversed-phase sorbents, such as Oasis HLB, are commonly recommended.[5] Liquid-Liquid Extraction (LLE) is also a viable option.[7]

Q3: How can I minimize the degradation of Mometasone furoate during sample processing?

To minimize degradation, it is crucial to control the pH of the solutions used. Mometasone furoate is most stable at a pH below 4.[1] Therefore, acidifying the sample and using acidic modifiers in the extraction solvents can help preserve the integrity of the analyte. Additionally, processing samples at reduced temperatures (e.g., on ice) and avoiding prolonged exposure to harsh conditions can be beneficial.

Q4: What are typical recovery rates for Mometasone furoate from plasma?

Recovery rates can vary significantly depending on the extraction method and protocol. Reported recovery rates for SPE range from approximately 45% to 85%.[8] LLE methods have also been developed with consistent and reproducible recoveries.[7] It is essential to validate the recovery of your specific method in your laboratory.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

This guide addresses common issues encountered during the SPE of Mometasone furoate.

SPE_Troubleshooting_Low_Recovery start Low Recovery Observed cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 cause5 cause5 start->cause5 solution1a solution1a cause1->solution1a Eluent too weak solution1b solution1b cause1->solution1b Insufficient volume solution2a solution2a cause2->solution2a High flow rate solution2b solution2b cause2->solution2b Wash too strong solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4 solution5 solution5 cause5->solution5

Caption: Troubleshooting workflow for low SPE recovery.

  • Incomplete Elution:

    • Cause: The elution solvent may be too weak to displace Mometasone furoate from the sorbent.

    • Solution: Increase the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution solution or use a stronger elution solvent.[9][10] Also, ensure a sufficient volume of the elution solvent is used to ensure complete desorption.[9][10]

  • Analyte Breakthrough:

    • Cause: The analyte may not be retained on the cartridge during sample loading or is prematurely washed off. This can happen if the sample loading flow rate is too high or the wash solvent is too strong.[10][11]

    • Solution: Decrease the flow rate during sample application to allow for adequate interaction between the analyte and the sorbent.[11] Consider using a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the Mometasone furoate.[10]

  • Irreversible Binding:

    • Cause: Mometasone furoate may bind too strongly to the selected sorbent.

    • Solution: Choose a less retentive sorbent material. For example, if using a very nonpolar sorbent, consider one with moderate polarity.[9]

  • Compound Degradation:

    • Cause: The pH of the sample or wash solutions may be too high, leading to the degradation of Mometasone furoate.[1]

    • Solution: Ensure the pH of all solutions is maintained below 4 to ensure the stability of the analyte.[1]

  • High Protein Binding:

    • Cause: Mometasone furoate is extensively bound to plasma proteins. If this binding is not disrupted, the analyte will not be efficiently extracted.[4]

    • Solution: Pretreat the plasma sample with an organic solvent like methanol or acetonitrile (B52724) to precipitate the proteins and release the Mometasone furoate before loading onto the SPE cartridge.[4][5]

Liquid-Liquid Extraction (LLE) Troubleshooting

This guide addresses common issues encountered during the LLE of Mometasone furoate.

LLE_Troubleshooting_Low_Recovery start Low Recovery Observed cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3a solution3a cause3->solution3a solution3b solution3b cause3->solution3b solution4 solution4 cause4->solution4

Caption: Troubleshooting workflow for low LLE recovery.

  • Incorrect Solvent Polarity:

    • Cause: The chosen organic solvent may not have the optimal polarity to efficiently partition Mometasone furoate from the aqueous biological matrix.

    • Solution: Select an extraction solvent with appropriate polarity. For Mometasone furoate, solvents like n-butyl chloride have been used successfully.[3] The choice of solvent should be guided by the LogP value of the analyte.[12]

  • Suboptimal pH:

    • Cause: The pH of the aqueous phase can influence the ionization state of Mometasone furoate, affecting its partitioning into the organic phase.

    • Solution: Adjust the pH of the aqueous sample to ensure Mometasone furoate is in its neutral, more hydrophobic form to maximize partitioning into the organic solvent.[12]

  • Emulsion Formation:

    • Cause: Vigorous mixing can sometimes lead to the formation of an emulsion between the aqueous and organic layers, which can trap the analyte and lead to poor recovery.

    • Solution: To break up emulsions, try centrifuging the sample. Adding salt to the aqueous phase can also help to improve phase separation.[12]

  • Inadequate Mixing:

    • Cause: Insufficient mixing of the aqueous and organic phases will result in incomplete extraction.

    • Solution: Ensure thorough mixing by optimizing the vortexing time and speed to maximize the surface area contact between the two phases.[12]

Data Summary

Table 1: Reported Recovery Rates of Mometasone Furoate from Human Plasma

Extraction MethodSorbent/SolventReported Recovery (%)Reference
Solid-Phase ExtractionOasis HLB~85%
Solid-Phase ExtractionNot Specified44.82% - 58.36%[8]
Solid-Phase ExtractionNot Specified>80%[4]
Liquid-Liquid ExtractionDichloromethane>86%[13]
Liquid-Liquid ExtractionNot SpecifiedConsistent and Reproducible[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Mometasone Furoate from Human Plasma

This protocol is adapted from a high-sensitivity LC-MS/MS method.[5]

Materials:

  • Human plasma

  • Mometasone furoate standard

  • Mometasone furoate-d3 (Internal Standard, ISTD)

  • Methanol

  • Oasis HLB 1 cc Cartridges

  • Water with 5% ammonium (B1175870) hydroxide (B78521) (for conditioning)

  • Water (for equilibration)

  • Methanol/water mixture (for washing)

  • Acetonitrile (for elution)

Procedure:

  • Sample Preparation:

    • To 600 µL of human plasma, add 25 µL of Mometasone furoate-d3 internal standard (5 ng/mL).

    • Add 200 µL of methanol to precipitate proteins and mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a low, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a 40% methanol in water solution to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum for 1-2 minutes.

  • Elution:

    • Elute the Mometasone furoate and ISTD from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase compatible solvent (e.g., 30% methanol) for LC-MS/MS analysis.[6]

Protocol 2: Liquid-Liquid Extraction (LLE) of Mometasone Furoate from Human Plasma

This protocol is based on a validated LC-MS/MS method.[7]

Materials:

  • Human plasma

  • Mometasone furoate standard

  • Internal Standard (ISTD)

  • Extraction Solvent (e.g., n-butyl chloride)[3]

  • 0.05% Ammonia in water

Procedure:

  • Sample Preparation:

    • To an appropriate volume of plasma, add the internal standard.

  • Extraction:

    • Add the organic extraction solvent (e.g., n-butyl chloride) to the plasma sample. The ratio of organic solvent to plasma should be optimized, for example, 4.5:1.[3]

    • Vortex the mixture vigorously for a sufficient time (e.g., 5-10 minutes) to ensure thorough extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Separation and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.

References

Improving the physical stability of Mometasone furoate monohydrate suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the physical stability of Mometasone (B142194) Furoate monohydrate suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of physical instability in a Mometasone Furoate monohydrate suspension?

A1: Common signs of physical instability include rapid sedimentation of particles, the formation of a dense, non-resuspendable sediment known as "caking," particle aggregation (flocculation), and noticeable changes in the suspension's viscosity.[1][2] Long-term use of mometasone nasal spray can also potentially lead to issues like nasal septum perforation, so periodic examination of the nasal mucosa is recommended.[3][4]

Q2: What is "caking" and how can it be prevented?

A2: Caking is an irreversible form of aggregation where particles in the sediment become strongly interconnected, making it impossible to resuspend them by shaking.[1] This can lead to incorrect dosing. Caking can be caused by crystal bridging or strong energetic bonds between particles. Prevention strategies include optimizing particle size distribution (a narrower distribution can reduce compact packing), controlling pH, and using appropriate suspending agents or flocculating agents to ensure any sediment that forms is loosely packed and easily redispersible.[1][2]

Q3: How does the pH of the aqueous medium affect the stability of Mometasone Furoate?

A3: The chemical stability of Mometasone Furoate in aqueous systems is highly dependent on pH. The drug is most stable at a pH below 4.0.[5][6] As the pH increases above 4, its degradation rate increases, following pseudo-first-order kinetics.[5][6] Therefore, maintaining the formulation pH in the optimal range is critical for both chemical and physical stability.

Q4: What is the role of excipients, such as polymers and surfactants, in suspension stability?

A4: Excipients are critical for maintaining the physical stability of a suspension.

  • Suspending/Thickening Agents: Polymers like methylcellulose (B11928114) or carboxymethylcellulose increase the viscosity of the continuous phase, which slows down particle sedimentation according to Stokes' law.[2][7]

  • Wetting Agents/Surfactants: Surfactants like Polysorbate 80 are used to wet the solid drug particles, ensuring their proper dispersion in the liquid medium.[1]

  • Flocculating Agents: These agents induce the formation of loose aggregates or "flocs." While this may seem counterintuitive, controlled flocculation can prevent caking and allow for easy redispersion of the sediment.[2]

  • Buffers: Buffering agents, such as citric acid and sodium citrate, are used to maintain the pH of the formulation within a range that ensures the drug's chemical stability (ideally below pH 4).[3][5]

Q5: Can modifying the particle size of Mometasone Furoate improve suspension stability?

A5: Yes, particle size is a critical factor. Reducing particle size, for instance by creating nanocrystals through bead milling, can enhance the stability and even the local absorption of the drug.[7] However, for larger particles, gravity's effect is more significant, leading to faster settling.[2] Additionally, the particle size distribution (PSD) is important; a narrow PSD can prevent the formation of a compact sediment, thereby reducing the risk of caking.[1]

Q6: How should a Mometasone Furoate nasal spray be prepared for use to ensure proper dosage?

A6: To ensure a uniform dose, the bottle must be shaken thoroughly before each use.[8] If the bottle is new or has not been used for a few days, it needs to be primed by pumping the spray a few times until a fine mist is produced.[9] This process ensures that the suspension is homogeneous and the metered-dose pump is ready to deliver the correct amount of medication.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Sedimentation 1. Low viscosity of the suspension vehicle. 2. Large particle size of the active pharmaceutical ingredient (API).[2]1. Increase the concentration of the suspending/thickening agent (e.g., methylcellulose) to raise the vehicle's viscosity.[7] 2. Evaluate methods to reduce the particle size of the Mometasone Furoate, such as micronization or bead milling.[7]
Particle Aggregation / Flocculation 1. Interparticle attractive forces are dominant. 2. Inadequate wetting of the API particles. 3. Sub-optimal pH or ionic strength.[1][5]1. Modify the surface charge of the particles by adjusting the pH or adding electrolytes. A higher zeta potential (e.g., > +/-30 mV) can increase repulsion and stability.[2] 2. Incorporate or increase the concentration of a suitable wetting agent (e.g., Polysorbate 80).[1]
Irreversible Caking (Non-Resuspendable Sediment) 1. Formation of strong interparticle bonds or crystal bridges. 2. A wide particle size distribution leading to compact sediment packing.[1]1. Introduce a controlled flocculation system by adding specific electrolytes or polymers to form loose, easily redispersible flocs. 2. Optimize the crystallization or milling process to achieve a narrower particle size distribution.[1]
Change in pH Over Time 1. Degradation of the API or excipients into acidic or basic byproducts. 2. Insufficient buffer capacity of the formulation.[5]1. Investigate the degradation pathway to identify the source of the pH shift. A stability-indicating HPLC method can be used.[10][11] 2. Increase the concentration or change the type of the buffering agent to ensure the pH remains within the optimal stability range (below pH 4).[5][6]

Data Presentation

Table 1: Influence of pH on Mometasone Furoate Chemical Stability in Aqueous Media

pH LevelStability ObservationReference
< 4.0Appears to be stable[5][6]
> 4.0Stability decreases with increasing pH; degradation occurs[5][6]

Table 2: Effect of Nanoparticulation on Mometasone Furoate (MF) Particle Size

FormulationMean Particle Size (nm)MethodReference
MF Microcrystal Dispersion (MF-MPs)> 1000 nm (implied)Laser Diffraction[7]
MF Nanocrystal Dispersion (MF-NPs)80 - 200 nmBead Milling[7]
MF-NPs with Thickener (F127/MC)153.1 ± 3.1 nmDynamic Light Scattering[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Mometasone Furoate

This protocol is adapted from methodologies developed for the simultaneous determination of Mometasone Furoate and other components in nasal spray formulations.[10][11]

  • Objective: To quantify Mometasone Furoate and resolve it from its potential degradation products under stress conditions.

  • Chromatographic Conditions:

    • Column: Waters X-Bridge C18, 4.6 x 150mm, 3.5µm (or equivalent).[10]

    • Mobile Phase: A mixture of Phosphate buffer (pH 3.0), Acetonitrile, and Methanol in a ratio of 30:50:20 (v/v/v).[10]

    • Flow Rate: 1.2 mL/min.[10]

    • Column Temperature: 45°C.[10]

    • Detection Wavelength: 210 nm or 254 nm.[10][11]

  • Forced Degradation Study:

    • Expose the Mometasone Furoate suspension to various stress conditions:

      • Acid Hydrolysis: 0.1 N HCl.

      • Alkali Hydrolysis: 0.1 N NaOH (Maximum degradation of 12.4% was observed under these conditions).[11]

      • Oxidative Stress: 3% Hydrogen Peroxide.

      • Thermal Stress: Store at an elevated temperature (e.g., 60°C).

      • Photolytic Stress: Expose to UV light.[11]

    • Prepare samples at appropriate time points by diluting the stressed suspension with the mobile phase.

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Mometasone Furoate peak.

Protocol 2: Particle Size Distribution Analysis

This protocol is based on standard methods for characterizing suspension particles.[1][7]

  • Objective: To determine the particle size and particle size distribution (PSD) of the Mometasone Furoate particles in the suspension.

  • Instrumentation: Laser Diffraction Particle Size Analyzer (for microparticles) or Dynamic Light Scattering (for nanoparticles).[7]

  • Sample Preparation:

    • Gently shake the suspension bottle to ensure homogeneity.

    • Withdraw a small, representative sample.

    • Disperse the sample in a suitable medium (as recommended by the instrument manufacturer) until an appropriate obscuration level is reached for laser diffraction.

  • Measurement:

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the median particle size (d50) and the width of the distribution (e.g., Span = (d90-d10)/d50).

  • Analysis: Compare the PSD of different batches or formulations. A narrower PSD is generally desirable for preventing caking.[1]

Visualizations

Troubleshooting Workflow for Suspension Instability A Observation of Instability (e.g., Caking, Rapid Settling) B Characterize Suspension Properties A->B C Particle Size & Distribution (Laser Diffraction) B->C D Surface Charge (Zeta Potential) B->D E Flow Behavior (Rheology/Viscosity) B->E F Identify Root Cause C->F D->F E->F G Implement Formulation Strategy F->G H Adjust pH / Buffer G->H I Modify Excipients (e.g., Viscosity, Wetting) G->I J Optimize Particle Size G->J K Re-evaluate Stability H->K I->K J->K K->B Fails Criteria L Stable Suspension Achieved K->L Meets Criteria Key Factors Influencing Physical Stability of Suspensions cluster_attributes Formulation & API Attributes cluster_properties Intermediate Physical Properties cluster_outcomes Instability Phenomena ParticleSize Particle Size & Distribution Aggregation Aggregation ParticleSize->Aggregation Sedimentation Sedimentation Rate ParticleSize->Sedimentation pH System pH ZetaPotential Zeta Potential (Surface Charge) pH->ZetaPotential Excipients Excipients (Polymers, Surfactants) Excipients->ZetaPotential Viscosity Vehicle Viscosity Excipients->Viscosity Excipients->Aggregation IonicStrength Ionic Strength IonicStrength->ZetaPotential ZetaPotential->Aggregation Viscosity->Sedimentation Caking Caking Aggregation->Caking Sedimentation->Caking

References

Minimizing excipient interference in Mometasone furoate nasal spray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize excipient interference during the analytical testing of Mometasone (B142194) furoate nasal spray.

Troubleshooting Guide: Excipient Interference

Excipients are essential for the formulation of Mometasone furoate nasal spray but can often interfere with analytical methods, leading to inaccurate quantification. The following table outlines common issues, their potential excipient-related causes, and recommended solutions.

Issue EncounteredPotential Cause (Excipient-Related)Recommended Solution
Poor Peak Shape (Tailing, Fronting, Splitting)Matrix Effects: High concentrations of solubilizing agents (e.g., Polysorbate 80) or viscosity modifiers (e.g., Cellulose (B213188) derivatives) affecting analyte interaction with the stationary phase.- Increase the dilution factor of the sample with the mobile phase.- Optimize sample preparation to remove interfering excipients (e.g., protein precipitation, solid-phase extraction).- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Interfering Peaks (Co-elution with Mometasone Furoate)UV-Active Excipients: Preservatives like Benzalkonium chloride or Phenyl ethyl alcohol have UV absorbance and may elute near the Mometasone furoate peak.[1][2]- Adjust mobile phase composition (organic/aqueous ratio) or use a gradient elution to improve resolution.- Switch to a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18).- Use a photodiode array (PDA) detector to check for peak purity.[3][4]- Prepare and inject a placebo sample (formulation without Mometasone furoate) to identify excipient peaks.[3]
High Backpressure Insoluble Excipients: Microcrystalline cellulose and other suspending agents can precipitate upon solvent addition, clogging the column frit or injector.[2]- Centrifuge the sample at high speed (>10,000 rpm) after initial dilution.- Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, PVDF) before injection.[1][2]- Use a guard column to protect the analytical column.
Low Analyte Recovery / Inaccurate Quantification Adsorption: Mometasone furoate may adsorb onto the surface of undissolved excipients, leading to incomplete extraction.Viscosity Issues: High sample viscosity from thickening agents (e.g., Glycerol, Cellulose) can lead to inaccurate sample aspiration and injection volumes.[2][5]- Optimize the extraction solvent and procedure; ensure vigorous shaking or sonication for a sufficient duration to fully extract the drug.- Perform recovery studies by spiking the placebo with a known concentration of Mometasone furoate to assess the efficiency of the sample preparation method.[3][6]- Ensure the sample is adequately diluted to reduce its viscosity to a level comparable to the mobile phase.
Baseline Noise or Drift Slowly Eluting Excipients: Some polymers or surfactants may elute very slowly from the column, causing baseline instability in subsequent runs.- Implement a column wash step with a strong solvent (e.g., 100% Acetonitrile or Methanol) at the end of each chromatographic run or sequence.- Ensure high-purity solvents and freshly prepared mobile phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering excipients in Mometasone furoate nasal spray analysis?

A1: The most common excipients in Mometasone furoate nasal sprays include microcrystalline cellulose, carboxymethylcellulose sodium, glycerol, citric acid, sodium citrate, polysorbate 80, and benzalkonium chloride.[2][5] Of these, Benzalkonium chloride is a known interferent as it is UV-active and can co-elute with the analyte if the chromatographic conditions are not optimized.[1] Insoluble components like cellulose derivatives can also cause physical interference by clogging columns.[2]

Q2: How can I definitively confirm if an unknown peak in my chromatogram is from an excipient?

A2: The most effective method is to prepare and analyze a placebo sample . A placebo contains all the excipients in the formulation but lacks the active pharmaceutical ingredient (Mometasone furoate). By running the placebo through your analytical method, any peaks that appear in the chromatogram can be positively identified as originating from the excipients.[3]

Q3: What is the best sample preparation technique to remove excipients?

A3: The choice of technique depends on the specific excipients and the complexity of the matrix. For Mometasone furoate nasal spray, a multi-step approach is often best.

TechniqueDescriptionProsCons
Solvent Extraction & Dilution The sample is mixed with a solvent (e.g., Methanol, Acetonitrile) to dissolve the Mometasone furoate.[2]Simple, fast, and effective for many formulations.May not remove all soluble excipients.
Centrifugation / Filtration After solvent extraction, the sample is centrifuged and/or filtered to remove insoluble particulates like cellulose.[1]Effectively removes suspended solids, preventing column blockage.Does not remove dissolved excipients. Requires careful handling to avoid analyte loss.
Solid-Phase Extraction (SPE) The sample is passed through a cartridge that retains the analyte while allowing interfering excipients to be washed away.[7]Highly selective, provides a very clean sample, leading to improved accuracy and column longevity.More time-consuming, requires method development, and is higher in cost.

For routine analysis, a combination of Solvent Extraction followed by Centrifugation and/or Filtration is typically sufficient and widely used.[1][2]

Q4: How can I optimize my HPLC method to improve separation from excipient peaks?

A4: Method optimization should focus on improving chromatographic resolution.

  • Mobile Phase Composition: Systematically vary the ratio of organic solvent (e.g., Acetonitrile) to the aqueous buffer. This is the most powerful tool for changing peak retention times.

  • pH of Aqueous Phase: Mometasone furoate is non-ionizable, but altering the mobile phase pH can change the retention characteristics of ionizable excipients, improving separation. A pH of 3.0 is commonly used.[3][4]

  • Column Chemistry: If co-elution persists on a C18 column, switch to a column with a different stationary phase, such as C8 or Phenyl-Hexyl, to alter selectivity.[3][4]

  • Gradient Elution: Employing a gradient (i.e., changing the mobile phase composition during the run) can help to separate early-eluting excipients from the analyte peak and wash away strongly retained components.

Q5: My validation for specificity is failing due to an interfering peak from the placebo. What should I do?

A5: A specificity failure indicates that your method cannot distinguish Mometasone furoate from an excipient. The troubleshooting workflow below should be followed. First, confirm the identity of the interfering peak using the placebo. Then, focus on improving the sample preparation to remove the interferent. If that is not successful, you must re-develop the chromatographic conditions (as described in Q4) to achieve adequate separation. A minimum resolution of 2.0 between the analyte and any adjacent peak is recommended.[3]

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Solvent Extraction, Centrifugation, and Filtration

This protocol is a standard approach for preparing Mometasone furoate nasal spray samples for HPLC analysis.

  • Sample Weighing: Accurately weigh an amount of the nasal spray suspension equivalent to a target concentration of Mometasone furoate (e.g., 0.5 mg) into a volumetric flask (e.g., 10 mL).

  • Initial Extraction: Add a diluent, typically a mixture of organic solvent and water (e.g., 70:30 Methanol:Water), to about 70% of the flask volume.

  • Dissolution: Cap the flask and sonicate for 15 minutes, then shake vigorously for another 15 minutes to ensure complete extraction of the Mometasone furoate.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly.

  • Centrifugation: Transfer a portion of the solution to a centrifuge tube and centrifuge at 10,000 rpm for 10 minutes to pellet the insoluble excipients like microcrystalline cellulose.

  • Filtration: Carefully draw the supernatant and filter it through a 0.45 µm PTFE or PVDF syringe filter into an HPLC vial.

  • Injection: The sample is now ready for injection into the HPLC system.

Protocol 2: Recommended HPLC-UV Method Parameters

The following table provides a validated starting point for an HPLC-UV method.[2][3][4]

ParameterRecommended Condition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size[3][4]
Mobile Phase Isocratic: Acetonitrile and Phosphate Buffer (pH 3.0) in a 55:45 v/v ratio[3][4]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[3][8]
Column Temperature 30 - 50 °C[3][8]
Injection Volume 10 - 20 µL
Run Time ~10 minutes (ensure Mometasone furoate peak elutes around 5-8 minutes)

Visualizations

TroubleshootingWorkflow Start Analytical Issue Observed (e.g., Peak Interference, Low Recovery) CheckPlacebo Inject Placebo Sample Start->CheckPlacebo Interference Is an Interfering Peak Present? CheckPlacebo->Interference OptimizeSamplePrep Optimize Sample Preparation (e.g., Improve Extraction, Add Filtration) Interference->OptimizeSamplePrep Yes OtherIssue Investigate Other Causes (e.g., Instrument Malfunction, Standard Degradation) Interference->OtherIssue No Reinject Re-analyze Sample OptimizeSamplePrep->Reinject ProblemSolved Problem Resolved Reinject->ProblemSolved Yes OptimizeHPLC Optimize HPLC Method (e.g., Change Mobile Phase, New Column) Reinject->OptimizeHPLC No OptimizeHPLC->Reinject

Caption: Workflow for troubleshooting excipient interference.

SamplePrepWorkflow Start Weigh Nasal Spray Sample AddSolvent Add Extraction Solvent (e.g., Methanol/Water) Start->AddSolvent Extract Sonicate and Shake to Extract Analyte AddSolvent->Extract Dilute Dilute to Final Volume Extract->Dilute Centrifuge Centrifuge to Pellet Insoluble Excipients Dilute->Centrifuge Filter Filter Supernatant (0.45 µm Syringe Filter) Centrifuge->Filter Inject Inject into HPLC System Filter->Inject

Caption: Standard sample preparation workflow for analysis.

References

Technical Support Center: Forced Degradation Studies of Mometasone Furoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Mometasone (B142194) Furoate.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Mometasone Furoate known to be unstable?

A1: Mometasone Furoate is susceptible to degradation under alkaline, oxidative, and photolytic conditions.[1][2][3] It is relatively stable under acidic and thermal stress.[3] Specifically, significant degradation is observed in the presence of sodium hydroxide (B78521) (alkaline hydrolysis), while the drug shows stability in acidic conditions.[3]

Q2: What are the primary degradation products of Mometasone Furoate observed under stress conditions?

A2: Under alkaline hydrolysis, several degradation products can be formed.[1][4] In simulated lung fluid, two primary degradation products, designated as D1 (9,11-epoxide mometasone furoate) and D2 (a cyclized structure), have been identified.[5][6][7] Photodegradation can also lead to the formation of specific degradation products.[8]

Q3: What analytical technique is most suitable for analyzing Mometasone Furoate and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective technique for the separation and quantification of Mometasone Furoate and its degradation products.[2][9][10][11] UV detection is typically employed, with wavelengths around 240-250 nm being common for detection.[1][9]

Q4: I am not seeing any degradation of Mometasone Furoate under acidic conditions. Is this expected?

A4: Yes, this is an expected outcome. Mometasone Furoate has been shown to be stable under acidic conditions, even with heating.[3] If your goal is to induce degradation, focusing on alkaline, oxidative, or photolytic stress conditions is recommended.

Q5: My chromatogram shows poor resolution between Mometasone Furoate and its degradation peaks. What can I do?

A5: Poor resolution can be addressed by optimizing your HPLC method. Consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Introducing a small amount of a third solvent, like methanol (B129727), or an ion-pairing agent might improve separation.[9][11]

  • Column Chemistry: Ensure you are using a suitable column, such as a C8 or C18 column.[9][10] Different column selectivities can significantly impact resolution.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation efficiency.[9][11]

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can influence the ionization state of the analytes and, consequently, their retention and resolution.[6][12]

Troubleshooting Guides

Issue: Inconsistent Degradation Results in Alkaline Hydrolysis
  • Problem: You are observing significant variability in the percentage of Mometasone Furoate degradation between replicate experiments under alkaline conditions.

  • Possible Causes & Solutions:

    • Inhomogeneous Reaction Mixture: Ensure the Mometasone Furoate is completely dissolved in the organic solvent before adding the alkaline solution. Vortex or sonicate the solution thoroughly after adding the base to ensure a uniform reaction environment.

    • Temperature Fluctuations: Maintain a constant and controlled temperature throughout the experiment. Use a calibrated water bath or oven.[1]

    • Inaccurate Reagent Concentrations: Prepare fresh solutions of your acid and base for each experiment and verify their concentrations.

    • Timing of Neutralization: Precisely control the reaction time. Quench the reaction at the exact specified time by neutralizing the solution with an equivalent amount of acid.

Issue: Unexpected Peaks in the Chromatogram of the Undegraded Sample
  • Problem: Your chromatogram of the Mometasone Furoate reference standard shows extra peaks even before subjecting it to stress conditions.

  • Possible Causes & Solutions:

    • Impure Standard: The reference standard itself may contain impurities. Verify the certificate of analysis for your standard.

    • Solvent Impurities: Use high-purity HPLC-grade solvents to prepare your samples and mobile phases. Impurities in the solvents can appear as peaks in the chromatogram.

    • Sample Preparation Issues: The drug might be degrading during sample preparation. Avoid prolonged exposure to light or elevated temperatures. Prepare samples fresh before analysis.

    • Carryover from Previous Injections: Implement a robust needle wash program and inject a blank solvent run to check for carryover from previous analyses.

Data Presentation: Summary of Forced Degradation Studies

Stress ConditionReagent/MethodTemperatureDuration% Degradation of Mometasone FuroateReference
Acid Hydrolysis 0.1 M HClRoom Temperature-No significant degradation[1]
0.5 M HCl80 °C1 hourStable[3]
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature150 minutesComplete degradation[13]
0.5 N NaOHRoom Temperature1 hourSignificant degradation (forms four products)[3]
Oxidative 3% H₂O₂Room Temperature3 hoursDegradation observed[14]
Thermal Dry Heat80 °C5 hoursNo additional peaks (stable)[8][14]
Photolytic SunlightAmbient72 hoursDegradation observed (one additional peak)[3][8]
UV Light (Shorter & Longer Wavelengths)Ambient200 watt h/square meterDegradation observed[14]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis
  • Sample Preparation: Prepare a stock solution of Mometasone Furoate in methanol (e.g., 1 mg/mL).[13]

  • Stress Application: To a specific volume of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).[13]

  • Incubation: Maintain the mixture at room temperature for 150 minutes.[13]

  • Neutralization: After the incubation period, neutralize the solution with an equivalent volume of 0.1 N Hydrochloric Acid (HCl).[13]

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by HPLC.

Protocol 2: Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of Mometasone Furoate.

  • Stress Application: To a specific volume of the stock solution, add an equal volume of 0.5 M Hydrochloric Acid (HCl).[3]

  • Incubation: Heat the mixture at 80°C for 1 hour.[3]

  • Neutralization: After cooling, neutralize the solution with an equivalent volume of 0.5 M Sodium Hydroxide (NaOH).

  • Analysis: Dilute the neutralized solution with the mobile phase and analyze by HPLC.

Protocol 3: Oxidative Degradation
  • Sample Preparation: Prepare a stock solution of Mometasone Furoate.

  • Stress Application: Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution.[14]

  • Incubation: Keep the solution at room temperature for 3 hours.[14]

  • Analysis: Dilute the solution with the mobile phase and analyze by HPLC.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Prepare a solution of Mometasone Furoate (e.g., 125 µg/mL).[3]

  • Stress Application: Expose the solution to direct sunlight for 72 hours.[3][8]

  • Analysis: Dilute the solution as needed and analyze by HPLC. A parallel sample should be kept in the dark as a control.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Mometasone Furoate Stock Solution acid Acidic (e.g., HCl, Heat) start->acid alkali Alkaline (e.g., NaOH) start->alkali oxidative Oxidative (e.g., H2O2) start->oxidative thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV/Sunlight) start->photo neutralize Neutralization (if applicable) acid->neutralize alkali->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: General workflow for forced degradation studies of Mometasone Furoate.

Troubleshooting_Logic cluster_solutions Potential Solutions start Poor Peak Resolution in Chromatogram sol1 Adjust Mobile Phase Ratio start->sol1 Isocratic? sol2 Change Column (C8/C18) start->sol2 Column suitable? sol3 Optimize Flow Rate & Temperature start->sol3 Parameters optimized? sol4 Modify Mobile Phase pH start->sol4 pH sensitive?

References

Technical Support Center: Mometasone Furoate Monohydrate Dissolution Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of Mometasone (B142194) Furoate Monohydrate (MFM).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving a high dissolution rate for Mometasone Furoate Monohydrate (MFM)?

A1: The primary challenge is its very low aqueous solubility. MFM is practically insoluble in water (0.02 mg/mL), which is a significant rate-limiting step for its dissolution and subsequent absorption.[1] Additionally, as a hydrophobic crystalline solid, it can exhibit poor wettability, further hindering dissolution in aqueous media.[2][3]

Q2: What is the fundamental principle behind most dissolution enhancement strategies for MFM?

A2: Most strategies are based on the Noyes-Whitney equation, which describes the rate of dissolution.[4] Key approaches aim to increase the effective surface area of the drug available for dissolution (e.g., particle size reduction) and/or increase the drug's saturation solubility (Cs) in the diffusion layer around the particle (e.g., using surfactants or creating amorphous solid dispersions).[2][4]

Q3: How does the crystalline form (monohydrate vs. anhydrous) affect dissolution?

A3: The crystalline form, or polymorph, significantly impacts solubility and, consequently, the dissolution rate.[5] Mometasone furoate anhydrate (MFA) has a different solubility profile than this compound (MFM).[5] The monohydrate form is more stable in aqueous suspensions.[5][6] Attempting to formulate with the anhydrous form can be challenging as it may convert to the more stable monohydrate form in an aqueous environment, leading to changes in the dissolution profile.[5][7]

Q4: Can surfactants be used to enhance the dissolution of MFM?

A4: Yes, surfactants are effective in enhancing the dissolution rate of poorly soluble drugs like MFM.[3][8] They work by reducing the surface tension between the drug particles and the dissolution medium, which improves wetting.[3] Nonionic surfactants, such as polysorbates and poloxamers, are frequently used in MFM suspension formulations to create proper particle dispersion.[9] They can also form micelles that encapsulate the hydrophobic drug molecules, further increasing solubility.[3][10]

Troubleshooting Guides

Issue 1: Low dissolution rate despite micronization.
  • Problem: You have reduced the particle size of your MFM to the micron range (e.g., 2-5 µm), but the dissolution rate has not improved as expected.

  • Possible Cause 1: Particle Agglomeration. Micronized particles have a high surface energy and a tendency to agglomerate, which reduces the effective surface area exposed to the dissolution medium.[11] This is particularly common for hydrophobic powders.[2]

  • Solution:

    • Incorporate Wetting Agents/Surfactants: Add a suitable surfactant (e.g., Polysorbate 80, Poloxamer 407) to the formulation to improve the wettability of the particles and prevent aggregation.[2][8]

    • Use Stabilizers: In liquid formulations, surface stabilizers are crucial to maintain the particles in a de-aggregated state.[12]

  • Possible Cause 2: Insufficient Particle Size Reduction. For some poorly soluble drugs, micronization may not be sufficient to overcome dissolution limitations.[2]

  • Solution:

    • Consider Nanonization: Further reduce the particle size to the nanometer range (nanocrystals). This dramatically increases the surface area and can significantly enhance the dissolution rate.[2][13] Techniques like high-pressure homogenization or media milling can be employed.[2][4][14]

Issue 2: Instability of MFM Nanosuspension (Crystal Growth/Aggregation).
  • Problem: You have successfully prepared an MFM nanosuspension, but over time, you observe an increase in particle size, indicating crystal growth (Ostwald ripening) or aggregation.

  • Possible Cause: Inadequate Stabilization. Nanosized particles are thermodynamically unstable due to their high surface energy. Without adequate stabilization, they will tend to grow or aggregate to minimize this energy.[15]

  • Solution:

    • Optimize Stabilizer Type and Concentration: The choice of stabilizer is critical. A combination of stabilizers, such as a polymer (e.g., HPMC, PVP) and a surfactant (e.g., Poloxamer), often provides better steric and electrostatic stabilization.[2][15] The concentration must be sufficient to fully cover the surface of the nanoparticles.

    • High-Pressure Homogenization Parameters: When using high-pressure homogenization, increasing the number of homogenization cycles and the pressure can lead to smaller, more uniform particles that may have better long-term stability.[4]

Issue 3: Inconsistent results in dissolution testing of suspension-based Metered Dose Inhalers (MDIs).
  • Problem: You are observing high variability in delivered dose and dissolution time for an MFM MDI formulation.

  • Possible Cause: Formulation Variables. The performance of suspension-based MDIs is highly sensitive to formulation variables, including the particle size of the API, and the concentration of excipients like co-solvents (e.g., ethanol) and surfactants (e.g., oleic acid).[16]

  • Solution:

    • Systematic Optimization (DoE): Employ a Design of Experiments (DoE) approach to systematically study the effects of critical formulation variables.[16] This allows for the identification of an optimal formulation window where the product performance is robust and consistent.

    • Control API Particle Size: Ensure the volume median diameter (X50) of the MFM raw material is tightly controlled, as it has been shown to be a critical factor governing MDI performance.[16]

Quantitative Data Summary

Table 1: Effect of Particle Size Reduction on Mometasone Furoate.

Technique Starting Material Resulting Particle Size Key Finding Reference
High-Pressure Homogenization & Spray-Drying MFM Aerodynamic Diameter: 1.71 ± 0.04 µm Combination of methods is suitable for obtaining a dry powder inhaler (DPI) formulation. [4][15]
Bead Milling MFM Microcrystals 80 - 200 nm Nanocrystal dispersion significantly enhanced solubility and local nasal absorption compared to microcrystalline MFM. [14][17]

| Micronization | MFM | 1.1 µm and 2.0 µm (X50) | Drug particle size was identified as a critical variable governing the performance of MDI products. |[16] |

Table 2: Impact of Formulation on MFM Nanocrystal Dispersions.

Formulation Solubility Enhancement vs. Microcrystals (MF-MPs) Membrane Permeability Key Finding Reference
MFM Nanocrystal Dispersion (MF-NPs) 15.4-fold increase Higher than MF-MPs Nanoparticulation enhances both solubility and membrane permeability. [14]

| MF-NPs with in situ gelling system | - | Attenuated (decreased) | Increased viscosity from the gelling agent can reduce drug diffusion and local absorption. |[14][17] |

Experimental Protocols

Protocol 1: Preparation of MFM Nanocrystal Dispersion by Bead Milling

This protocol is adapted from a study that successfully enhanced the nasal absorption of MFM.[14]

  • Preparation of Microcrystal Dispersion (Pre-milling suspension):

    • Suspend Mometasone Furoate powder, 2-hydroxypropyl-β-cyclodextrin (HPβCD), and methylcellulose (B11928114) (MC) in purified water. The initial dispersion contains micro-sized MFM particles.[14]

  • Bead Milling (Nanonization):

    • Transfer the microcrystal dispersion to a bead mill (e.g., ShakeMaster® NEO).

    • Add 0.1 mm zirconia beads as the milling media.[14]

    • Perform the milling process at a high speed (e.g., 1500 rpm) for a specified duration (e.g., 3 hours) at a controlled temperature (e.g., 4°C) to prevent thermal degradation.[14]

  • Characterization:

    • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a dynamic light scattering (DLS) instrument. The target size should be in the 80-200 nm range.[14]

    • Crystallinity Analysis: Confirm that the bead milling process did not convert the crystalline drug to an amorphous state. Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). The crystalline form should be maintained.[14]

    • Solubility Measurement: Separate the solubilized MFM from the nanocrystals via ultracentrifugation. Measure the concentration of MFM in the supernatant using a validated HPLC method to determine the enhanced solubility.[14]

Protocol 2: Preparation of Mucoadhesive Microspheres by Emulsion Solvent Evaporation

This protocol is for creating a controlled-release formulation of Mometasone.[18]

  • Preparation of Organic Phase:

    • Dissolve mucoadhesive polymers (e.g., Carbopol 934, HPMC) in a suitable organic solvent like acetone (B3395972) to form a homogenous solution.[18]

    • Disperse the required amount of Mometasone Furoate in the polymer solution and mix thoroughly.[18]

  • Emulsification:

    • Prepare an aqueous phase, which is immiscible with the organic phase (e.g., liquid paraffin (B1166041) containing a surfactant like Span 80).

    • Inject the organic drug-polymer dispersion quickly into the aqueous phase while stirring at a controlled speed to form a stable emulsion.

  • Solvent Evaporation:

    • Continue stirring the emulsion for several hours to allow the organic solvent (acetone) to evaporate completely, leading to the formation of solid microspheres.

  • Isolation and Drying:

    • Collect the formed microspheres by filtration.

    • Wash the microspheres with a suitable solvent (e.g., petroleum ether) to remove any residual oil.

    • Dry the microspheres completely.

  • Characterization:

    • Particle Size and Morphology: Analyze using optical microscopy or Scanning Electron Microscopy (SEM).

    • Entrapment Efficiency: Determine the amount of MFM encapsulated within the microspheres.

    • In Vitro Dissolution: Perform dissolution studies using a suitable apparatus (e.g., USP Apparatus II) in a relevant buffer (e.g., pH 6.8 phosphate (B84403) buffer) to evaluate the drug release profile over time.[18]

Visualizations

G cluster_process Nanonization Process cluster_output Final Product MFM Mometasone Furoate Monohydrate (MFM) Powder Dispersion 1. Create Microcrystal Dispersion MFM->Dispersion Stabilizers Stabilizers (e.g., MC, HPβCD) Stabilizers->Dispersion Water Purified Water Water->Dispersion Milling 2. Bead Milling (High Energy) Dispersion->Milling Transfer to Mill Milling->Milling Characterization 3. Characterization (Size, Crystallinity) Milling->Characterization Sample for QC Nanosuspension Stable MFM Nanosuspension Characterization->Nanosuspension Release if specs met

Caption: Experimental workflow for preparing an MFM nanosuspension via bead milling.

DissolutionFactors Dissolution MFM Dissolution Rate SurfaceArea Effective Surface Area SurfaceArea->Dissolution Directly Proportional Solubility Saturation Solubility (Cs) Solubility->Dissolution Directly Proportional Wettability Particle Wettability Wettability->Dissolution Enhances Nanonization Nanonization Nanonization->SurfaceArea Increases SolidDispersion Solid Dispersion (Amorphous Form) SolidDispersion->Solubility Increases Surfactants Use of Surfactants Surfactants->Solubility Increases (Micellization) Surfactants->Wettability Improves

Caption: Key factors and strategies influencing the dissolution rate of MFM.

References

Technical Support Center: Method Validation for Mometasone Furoate Monohydrate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical method validation of Mometasone Furoate Monohydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Mometasone Furoate in complex mixtures such as creams, ointments, and nasal sprays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Preparation

Question: I am having trouble with low and inconsistent recovery when extracting Mometasone Furoate from a topical cream/ointment. What can I do?

Answer: Low and variable recovery from semi-solid dosage forms is a common challenge due to the complex matrix. Here are several troubleshooting steps:

  • Optimize the initial extraction solvent: Mometasone Furoate is practically insoluble in water but soluble in organic solvents like methanol, acetonitrile, and tetrahydrofuran (B95107) (THF). THF is often used as the primary extraction solvent due to its ability to effectively dissolve the active ingredient and disrupt the formulation base.

  • Ensure complete dispersion of the sample: Vigorous mixing, vortexing, and sonication are crucial to break down the cream or ointment base and ensure the complete transfer of Mometasone Furoate into the extraction solvent. For some formulations, gentle warming can help melt the base and improve dispersion.

  • Incorporate a non-polar solvent for immiscible components: Ointment bases often contain greasy, non-polar excipients. A multi-step extraction involving an initial dispersion in a polar solvent like methanol, followed by the addition of a non-polar solvent and liquid-liquid extraction, can improve

Validation & Comparative

A Head-to-Head Comparison of Mometasone Furoate and Fluticasone Propionate: Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, a nuanced understanding of the molecular interactions between a drug and its target is paramount. This guide provides a detailed, data-driven comparison of the glucocorticoid receptor (GR) binding kinetics of two widely utilized inhaled corticosteroids: mometasone (B142194) furoate and fluticasone (B1203827) propionate (B1217596).

This document synthesizes key quantitative data, delineates experimental methodologies, and visualizes the pertinent biological pathways and laboratory workflows to offer a comprehensive overview for the scientific community.

Quantitative Analysis of Glucocorticoid Receptor Binding Kinetics

The affinity and kinetics of a ligand's binding to its receptor are critical determinants of its potency and duration of action. Mometasone furoate and fluticasone propionate both exhibit high affinity for the glucocorticoid receptor, albeit with distinct kinetic profiles. The following table summarizes the key quantitative parameters of their interaction with the human glucocorticoid receptor.

ParameterMometasone FuroateFluticasone PropionateDexamethasone (B1670325) (Reference)
Relative Receptor Affinity (RRA) 2200 - 2244[1][2]1800 - 1910[3]100
Equilibrium Dissociation Constant (Kd) 0.41 nmol/L[2]0.49 - 0.5 nmol/L[3][4][5]9.36 nmol/L[3]
Association Rate (kon) Fast and extensive[1]Higher than other glucocorticoids[3]Not specified
Dissociation Rate (koff) Faster than fluticasone propionate[1]Distinctly lower than other glucocorticoids[3]Not specified
Receptor-Ligand Complex Half-Life (t1/2) Not specified> 10 hours[4]Not specified

Mometasone furoate demonstrates a higher relative receptor affinity for the glucocorticoid receptor compared to fluticasone propionate.[1][2] This is reflected in its lower equilibrium dissociation constant (Kd).[2] While specific association (kon) and dissociation (koff) rate constants are not consistently reported in the literature, qualitative descriptions indicate that mometasone furoate has a rapid association with the receptor.[1] Conversely, fluticasone propionate is characterized by a slower dissociation rate, resulting in a prolonged receptor occupancy with a half-life of over 10 hours.[3][4]

Experimental Protocols

The determination of these binding kinetics is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity

Objective: To determine the relative binding affinity of unlabeled test compounds (mometasone furoate, fluticasone propionate) for the glucocorticoid receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cytosolic fraction containing the human glucocorticoid receptor, typically prepared from lung tissue or cultured human lung cells (e.g., A549 cells).

  • Radioligand: A high-affinity, radiolabeled glucocorticoid, most commonly [3H]-dexamethasone.

  • Test Compounds: Unlabeled mometasone furoate and fluticasone propionate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: Unlabeled dexamethasone for establishing a standard competition curve.

  • Assay Buffer: A buffer solution designed to maintain the stability and function of the receptor (e.g., Tris-HCl buffer with additives like molybdate, dithiothreitol, and glycerol).

  • Separation Medium: Dextran-coated charcoal suspension or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive tracer, allowing for quantification.

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Receptor Preparation: Human lung tissue is homogenized, or cultured cells are harvested and lysed. The cytosolic fraction containing the glucocorticoid receptors is isolated by ultracentrifugation. The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup: The assay is typically performed in microcentrifuge tubes or 96-well plates. Each tube contains:

    • A fixed volume of the receptor preparation.

    • A fixed, low concentration of the radioligand ([3H]-dexamethasone), typically at a concentration close to its Kd.

    • A range of concentrations of the unlabeled test compound or the reference compound.

    • Assay buffer to bring the total volume to a final, consistent amount.

    • Tubes for determining total binding (containing only radioligand and receptor) and non-specific binding (containing radioligand, receptor, and a high concentration of unlabeled dexamethasone) are also included.

  • Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium. This is typically carried out at a low temperature (e.g., 0-4°C) for a prolonged period (e.g., 18-24 hours) to minimize receptor degradation.

  • Separation of Bound and Free Radioligand: After incubation, the dextran-coated charcoal suspension is added to each tube (except for the total radioactivity tubes). The charcoal rapidly adsorbs the free radioligand. The tubes are then centrifuged, and the supernatant, containing the receptor-bound radioligand, is carefully collected. Alternatively, the reaction mixture is rapidly filtered through glass fiber filters, which trap the receptor-ligand complexes. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Scintillation cocktail is added to the supernatant or the filters, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data for the competition binding is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.

    • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

    • The Relative Receptor Affinity (RRA) is calculated as (Ki of dexamethasone / Ki of the test compound) x 100.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the glucocorticoid receptor signaling pathway and the experimental workflow for determining receptor binding kinetics.

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Mometasone Furoate or Fluticasone Propionate) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binding GR_active Active GR-Ligand Complex GR_complex->GR_active Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binding Transcription Modulation of Gene Transcription (Anti-inflammatory effects) GRE->Transcription

Glucocorticoid receptor signaling pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis Receptor_Prep Prepare Receptor Source (e.g., Lung Cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound to Reach Equilibrium Receptor_Prep->Incubate Ligand_Prep Prepare Radioligand ([3H]-Dexamethasone) Ligand_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of Test Compounds Test_Compound_Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., Charcoal Adsorption or Filtration) Incubate->Separate Quantify Quantify Radioactivity (Liquid Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki and RRA Quantify->Analyze

Workflow for a competitive radioligand binding assay.

References

A Head-to-Head Battle in the Lab: Mometasone Furoate vs. Budesonide In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic corticosteroids, mometasone (B142194) furoate and budesonide (B1683875) are prominent players, widely utilized for their anti-inflammatory properties. For researchers, scientists, and drug development professionals, a detailed understanding of their comparative efficacy at the cellular and molecular level is paramount. This guide provides an objective in vitro comparison of these two glucocorticoids, supported by experimental data and detailed methodologies, to illuminate their distinct profiles and potencies.

Quantitative Efficacy: A Data-Driven Comparison

The in vitro potency of corticosteroids is primarily assessed through their binding affinity to the glucocorticoid receptor (GR), their ability to activate GR-mediated gene expression (transactivation), and their capacity to suppress the activity of pro-inflammatory transcription factors (transrepression).

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (=100)Reference
Mometasone Furoate~2200[1]
Budesonide~935[2]

Table 2: In Vitro Potency in Transactivation and Transrepression

CompoundTransactivation (GRE-luciferase) EC₅₀ (nM)Transrepression (NF-κB) EC₅₀ (nM)Transrepression (AP-1) EC₅₀ (nM)Reference
Mometasone Furoate~0.025~0.1~0.05[3]
Budesonide~0.1~0.5~0.2[4]

Table 3: Inhibition of Pro-inflammatory Cytokine Production

CompoundIC₅₀ for IL-6 Inhibition (nM)IC₅₀ for TNF-α Inhibition (nM)Reference
Mometasone Furoate~0.15~0.25[5]
BudesonideData not consistently reported in direct comparisonData not consistently reported in direct comparison

The data consistently demonstrates that mometasone furoate exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to budesonide[1][2]. This heightened affinity translates into greater potency in functional assays. Mometasone furoate is a more potent stimulator of glucocorticoid receptor-mediated gene transactivation[6]. Furthermore, studies indicate that both mometasone furoate and fluticasone (B1203827) propionate, another potent corticosteroid, are equipotent in transactivation and show similar potency in inhibiting AP-1 and NF-κB activities[7].

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the processes underlying these in vitro comparisons, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Mometasone or Budesonide) GR_complex GR-HSP Complex GC->GR_complex Binds GR Activated GR GR_complex->GR HSP Dissociation GR_dimer GR Dimer GR->GR_dimer Dimerization NFkB_AP1 NF-κB / AP-1 GR->NFkB_AP1 Inhibits (Transrepression) GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to AntiInflammatory_Genes Anti-inflammatory Gene Transcription GRE->AntiInflammatory_Genes Activates (Transactivation) ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->ProInflammatory_Genes Activates G cluster_workflow In Vitro Glucocorticoid Efficacy Assay Workflow start Start: Prepare Cell Culture (e.g., A549, HeLa) transfection Transfect cells with Reporter Plasmid (e.g., GRE-luciferase) start->transfection treatment Treat cells with varying concentrations of Mometasone or Budesonide transfection->treatment stimulation For Transrepression: Stimulate with pro-inflammatory agent (e.g., TNF-α for NF-κB) treatment->stimulation (if applicable) incubation Incubate for a defined period treatment->incubation stimulation->incubation lysis Lyse cells and collect supernatant incubation->lysis measurement Measure endpoint: - Luciferase activity (Transactivation/Transrepression) - Cytokine levels (ELISA) lysis->measurement analysis Data Analysis: Calculate EC₅₀ / IC₅₀ values measurement->analysis

References

A Comparative Guide to HPLC and UPLC Method Validation for Mometasone Furoate Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Mometasone (B142194) Furoate, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] Experimental data from various studies has been compiled to offer an objective overview of each method's performance, aiding in the selection of the most suitable analytical technique for research and quality control purposes.

Methodology Comparison: HPLC vs. UPLC

The primary difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, leading to significantly higher efficiency and resolution but requiring much higher pressures compared to the 3-5 µm particles typically used in HPLC.[2] This fundamental difference translates into variations in performance, as detailed in the comparative tables below.

Table 1: Comparison of Chromatographic Conditions
ParameterHPLC MethodUPLC Method
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[2]C18 (e.g., 2.1 x 75 mm, 1.7 µm)[2]
Mobile Phase Acetonitrile (B52724):Water or Methanol (B129727):Water mixtures[3]Acetonitrile:Water or Methanol:Water mixtures[4]
Flow Rate 1.0 - 2.0 mL/min[2][3]0.3 - 0.6 mL/min[4]
Detection Wavelength 240 - 254 nm[2][3][5]~235 - 254 nm[2][4]
Injection Volume 10 - 20 µL[2]1 - 5 µL
Run Time 10 - 15 min2 - 5 min
Table 2: Comparison of Validation Parameters based on ICH Q2(R1) Guidelines
Validation ParameterHPLCUPLC
Linearity (Correlation Coefficient, r²) > 0.998[6]> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[6][7]98.4 - 101.7%[8]
Precision (%RSD) < 2.0%[9]< 1.0%
Limit of Detection (LOD) Method DependentGenerally Lower
Limit of Quantitation (LOQ) Method DependentGenerally Lower
Robustness Unaffected by minor changes in flow rate, mobile phase composition[5][7]Unaffected by minor changes in flow rate, temperature, mobile phase pH[8]
Specificity Demonstrated through forced degradation studies (acid, base, oxidation, thermal, photolytic)[10][11]Demonstrated through forced degradation studies[8]

Experimental Protocols

HPLC Method Validation Protocol

This protocol is a representative example based on common practices for validating an HPLC method for Mometasone Furoate.

  • Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Standard Solution Preparation: Prepare a stock solution of Mometasone Furoate reference standard in the mobile phase and dilute to create a series of calibration standards.

  • Sample Preparation: Extract a known quantity of the Mometasone Furoate formulation with a suitable solvent (e.g., methanol or mobile phase), sonicate, and filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Specificity: Perform forced degradation studies by exposing the sample to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples to ensure no interference from degradation products at the retention time of Mometasone Furoate.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of Mometasone Furoate at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. Calculate the %RSD.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters such as the flow rate (±0.2 mL/min), mobile phase composition (±2%), and column temperature (±5°C) and assess the impact on the results.[5][7]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided in DOT language.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Optimization cluster_validation 2. ICH Q2(R1) Validation cluster_analysis 3. Routine Analysis & Reporting Dev Develop HPLC Method Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine Routine Sample Analysis Robustness->Routine Report Generate Report Routine->Report HPLC_vs_UPLC_Comparison cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Analysis Time uplc_speed Faster Analysis Time hplc_speed->uplc_speed Advantage hplc_res Standard Resolution uplc_res Higher Resolution hplc_res->uplc_res Advantage hplc_sens Good Sensitivity uplc_sens Enhanced Sensitivity hplc_sens->uplc_sens Advantage hplc_pressure Lower Pressure hplc_solvent Higher Solvent Consumption uplc_solvent Lower Solvent Consumption hplc_solvent->uplc_solvent Advantage uplc_pressure Higher Pressure uplc_pressure->hplc_pressure Consideration

References

A Comparative Guide to In Vitro Bioequivalence Testing of Generic Mometasone Furoate Nasal Sprays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regulatory approval of generic Mometasone Furoate nasal sprays hinges on the demonstration of bioequivalence (BE) to the reference listed drug (RLD). For locally acting nasal sprays, a "weight-of-evidence" approach is often employed, where in vitro studies play a pivotal role in demonstrating product performance equivalence.[1][2][3][4] This guide provides a comprehensive comparison of the essential in vitro BE tests, detailing experimental protocols and presenting a framework for data comparison.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that outline the necessary studies to establish the bioequivalence of nasal spray products.[5][6][7] For Mometasone Furoate nasal sprays, if the formulation of the generic (Test) product is qualitatively (Q1) and quantitatively (Q2) the same as the reference (Reference) product, bioequivalence may be established solely through in vitro studies.[8]

The core in vitro BE studies for nasal sprays include:

  • Single Actuation Content (SAC)

  • Droplet Size Distribution (DSD)

  • Spray Pattern and Plume Geometry

  • Drug Particle Size Distribution (for suspensions)

  • Dissolution Testing

These tests are designed to ensure that the generic product delivers the same amount of active pharmaceutical ingredient (API) in a comparable manner to the RLD, ensuring similar local deposition and, consequently, therapeutic effect.[2][9]

Key In Vitro Bioequivalence Tests: Protocols and Comparative Data

This section details the experimental methodologies for the critical in vitro tests and provides tables to summarize and compare potential outcomes between a generic and a reference Mometasone Furoate nasal spray.

Single Actuation Content (SAC)

Objective: To ensure that the amount of Mometasone Furoate delivered per actuation is consistent throughout the product's life.

Experimental Protocol: The Single Actuation Content test is typically performed at the beginning, middle, and end of the container's life.[10] A specified number of units from at least three batches of both the test and reference products are used.[11] The spray is actuated into a suitable collection vessel, and the amount of Mometasone Furoate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The results are then statistically evaluated, often using a population bioequivalence (PBE) analysis.[10][12]

Data Presentation:

ParameterTest Product (Generic)Reference ProductAcceptance Criteria (90% CI)
Beginning of Life
Mean SAC (µ g/actuation )49.550.290.00% - 111.11% of Reference
RSD (%)3.53.8N/A
Middle of Life
Mean SAC (µ g/actuation )49.850.590.00% - 111.11% of Reference
RSD (%)3.23.6N/A
End of Life
Mean SAC (µ g/actuation )49.249.990.00% - 111.11% of Reference
RSD (%)4.14.5N/A

RSD: Relative Standard Deviation

Droplet Size Distribution (DSD)

Objective: To characterize the size distribution of the droplets in the spray, as this influences nasal deposition. Droplets that are too small (<10 µm) may be inhaled into the lungs, while overly large droplets may not reach the target area in the nasal cavity.[13][14]

Experimental Protocol: Laser diffraction is the recommended technique for measuring droplet size distribution.[13] The analysis is performed using an instrument like a Malvern Spraytec, often coupled with an automated actuation station to ensure reproducible actuation force and velocity.[14][15] Key parameters measured include the Dv(10), Dv(50), and Dv(90) values, which represent the droplet diameters at which 10%, 50%, and 90% of the volume of the spray is contained in smaller droplets. The measurement is typically taken at a set distance from the nozzle tip (e.g., 6 cm).[14]

Data Presentation:

ParameterTest Product (Generic)Reference ProductAcceptance Criteria
Dv(10) (µm) 25.124.8PBE analysis
Dv(50) (µm) 55.356.1PBE analysis
Dv(90) (µm) 110.2112.5PBE analysis
% Droplets <10 µm 1.81.5PBE analysis
Spray Pattern and Plume Geometry

Objective: To characterize the shape and dimensions of the spray plume, which are critical for ensuring consistent delivery to the nasal mucosa.[16][17]

Experimental Protocol: Spray pattern and plume geometry are typically measured using a non-impaction, laser-based imaging system like the Proveris SprayView®.[16][18] For spray pattern, the laser sheet is positioned perpendicular to the spray axis at two different distances from the actuator tip (e.g., 3 cm and 6 cm).[18] Key parameters analyzed are the area and ovality (ratio of major to minor axis) of the spray pattern. For plume geometry, the laser sheet is aligned with the spray axis, and the plume angle and width are measured.[18][19]

Data Presentation:

Spray Pattern

DistanceParameterTest Product (Generic)Reference ProductAcceptance Criteria
3 cm Area (mm²)450465PBE analysis
Ovality1.21.15PBE analysis
6 cm Area (mm²)850870PBE analysis
Ovality1.31.25PBE analysis

Plume Geometry

ParameterTest Product (Generic)Reference ProductAcceptance Criteria (90% CI)
Plume Angle (degrees) 252690% - 111% of Reference
Plume Width (mm) 303190% - 111% of Reference
Drug Particle Size Distribution in Suspension

Objective: For suspension formulations like Mometasone Furoate, the particle size of the suspended drug is a critical quality attribute that can affect dissolution and bioavailability.[9][20]

Experimental Protocol: Morphologically-Directed Raman Spectroscopy (MDRS) is a novel technique recommended by the FDA for characterizing the API particle size distribution in the final product.[1][4][21] This method can distinguish the API particles from excipient particles and provide an accurate size and shape distribution of the Mometasone Furoate crystals. This analysis can be crucial in waiving the need for a comparative clinical endpoint bioequivalence study.[4][21]

Data Presentation:

ParameterTest Product (Generic)Reference ProductAcceptance Criteria
D10 (µm) 1.21.1Equivalence demonstrated
D50 (µm) 3.53.6Equivalence demonstrated
D90 (µm) 8.18.3Equivalence demonstrated
Span ((D90-D10)/D50) 1.972.00Equivalence demonstrated
In Vitro Dissolution Testing

Objective: To compare the rate and extent of drug release from the formulation. As of May 2023, the FDA has included dissolution testing as an in-vitro bioequivalence requirement for Mometasone Furoate nasal suspensions.[20]

Experimental Protocol: The dissolution test is performed using a suitable apparatus (e.g., USP Apparatus II) with a justified combination of media, media volume, and agitation.[22] Samples are collected at various time points, and the concentration of dissolved Mometasone Furoate is determined by a validated analytical method. The dissolution profiles of the test and reference products are then compared.

Data Presentation:

Time (minutes)% Mometasone Furoate Dissolved (Test)% Mometasone Furoate Dissolved (Reference)
53533
105552
157068
308583
459594
609998

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro bioequivalence tests.

In_Vitro_BE_Testing_Workflow cluster_prep Sample Preparation cluster_tests In Vitro Bioequivalence Tests cluster_analysis Data Analysis & Comparison cluster_outcome Outcome Test_Product Test Product (Generic Mometasone Furoate) SAC Single Actuation Content (SAC) Test_Product->SAC DSD Droplet Size Distribution (DSD) Test_Product->DSD SP_PG Spray Pattern & Plume Geometry Test_Product->SP_PG PSD API Particle Size Distribution (MDRS) Test_Product->PSD Dissolution Dissolution Testing Test_Product->Dissolution Reference_Product Reference Product (RLD) Reference_Product->SAC Reference_Product->DSD Reference_Product->SP_PG Reference_Product->PSD Reference_Product->Dissolution PBE Population Bioequivalence (PBE) Analysis SAC->PBE DSD->PBE SP_PG->PBE Equiv_Test Equivalence Testing (e.g., 90% CI) PSD->Equiv_Test Profile_Comp Profile Comparison (e.g., f2 factor) Dissolution->Profile_Comp BE_Demonstrated Bioequivalence Demonstrated PBE->BE_Demonstrated Equiv_Test->BE_Demonstrated Profile_Comp->BE_Demonstrated

Caption: Overall workflow for in vitro bioequivalence testing.

Droplet_Size_Distribution_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result Nasal_Spray Nasal Spray Sample (Test or Reference) Actuator Automated Actuation Station Nasal_Spray->Actuator Actuation Controlled Actuation (Force, Velocity) Actuator->Actuation Laser Laser Diffraction Instrument Data_Acq Data Acquisition (Scattering Pattern) Laser->Data_Acq Actuation->Laser Calc Calculate Dv(10), Dv(50), Dv(90), % <10µm Data_Acq->Calc PBE_Analysis Population Bioequivalence (PBE) Analysis Calc->PBE_Analysis Equivalence Demonstrate Equivalence PBE_Analysis->Equivalence

Caption: Workflow for Droplet Size Distribution analysis.

Spray_Pattern_Plume_Geometry_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result Nasal_Spray Nasal Spray Sample Actuator Automated Actuation Nasal_Spray->Actuator SP_Measurement Spray Pattern Measurement (Perpendicular to plume) Actuator->SP_Measurement PG_Measurement Plume Geometry Measurement (Parallel to plume) Actuator->PG_Measurement Imaging_System High-Speed Imaging System (e.g., SprayView®) SP_Analysis Analyze Area & Ovality SP_Measurement->SP_Analysis PG_Analysis Analyze Angle & Width PG_Measurement->PG_Analysis PBE_Analysis PBE Analysis (Spray Pattern) SP_Analysis->PBE_Analysis Equiv_Test Equivalence Test (Plume Geometry) PG_Analysis->Equiv_Test Equivalence Demonstrate Equivalence PBE_Analysis->Equivalence Equiv_Test->Equivalence

Caption: Workflow for Spray Pattern and Plume Geometry analysis.

References

A Comparative Guide to Analytical Methods for the Determination of Mometasone Furoate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Cross-Validation of HPLC, HPTLC, and UV Spectrophotometry Techniques

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Mometasone (B142194) furoate, a potent synthetic corticosteroid, is widely used in various topical, nasal, and inhaled formulations for its anti-inflammatory properties.[1][2][3] The selection of an appropriate analytical method for its determination is critical for quality control, stability studies, and formulation development. This guide provides a comprehensive cross-validation of three common analytical techniques for mometasone furoate determination: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry.

Quantitative Performance Data

The performance of each analytical method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[3][4] The following tables summarize the quantitative data for easy comparison.

Table 1: Comparison of Chromatographic and Spectrophotometric Methods for Mometasone Furoate Determination

ParameterHPLC MethodHPTLC MethodUV Spectrophotometry Method
Linearity Range 0.25–15 µg/mL[5]60–220 ng/band[6]4–12 µg/mL[7]
Correlation Coefficient (r²) >0.999[5]>0.999[6]0.9995[7]
Accuracy (% Recovery) 98–102%[3]99.004 ± 1.008%[6]99.69% - 100.63%[7]
Precision (%RSD) <2%[5]<2%[6]<2%[8]
Limit of Detection (LOD) 0.21 µ g/band (TLC-densitometric)[9]Not explicitly foundNot explicitly found
Limit of Quantification (LOQ) 0.63 µ g/band (TLC-densitometric)[9]Not explicitly foundNot explicitly found

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase HPLC for the separation and quantification of mometasone furoate.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[1][4]

  • Column: A reversed-phase C18 column (e.g., Hypersil ODS, 100 mm x 4.6 mm, 3 µm) is commonly employed.[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid, is used as the mobile phase. A typical composition is a 50:50 (v/v) mixture of acetonitrile and water.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[4]

  • Detection Wavelength: The UV detector is set to 254 nm for the quantification of mometasone furoate.[4][10]

  • Sample Preparation: A known quantity of the formulation (e.g., cream, ointment) is dissolved in a suitable solvent like tetrahydrofuran, followed by dilution with the mobile phase to achieve a concentration within the calibration range.[4]

High-Performance Thin-Layer Chromatography (HPTLC) Method

The HPTLC method offers a high-throughput alternative for the simultaneous analysis of multiple samples.

  • Instrumentation: An HPTLC system with a sample applicator, developing chamber, and a densitometric scanner is required.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates are used as the stationary phase.[6]

  • Mobile Phase: A mixture of toluene, ethyl acetate, ethanol, and formic acid in a ratio of 10:3:2:0.5 (v/v/v/v) has been reported to be effective.[6]

  • Sample Application: A specific volume of the sample solution is applied as bands on the HPTLC plate.

  • Development: The plate is developed in a saturated developing chamber with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned at 235 nm.[6]

UV Spectrophotometry Method

This is a simpler and more rapid method for the determination of mometasone furoate.

  • Instrumentation: A double-beam UV-Visible spectrophotometer is used for analysis.[7]

  • Solvent: Methanol (B129727) is a commonly used solvent for preparing the sample and standard solutions.[7]

  • Wavelength of Maximum Absorbance (λmax): The absorbance is measured at the λmax of mometasone furoate, which is approximately 248 nm in methanol.[7]

  • Sample Preparation: A specified amount of the formulation is accurately weighed and dissolved in methanol. The solution is then filtered, and the filtrate is diluted with methanol to obtain a concentration within the linear range.[7]

Visualized Workflows and Relationships

To provide a clearer understanding of the experimental processes and the relationships between the methods, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Formulation sp2 Dissolve in THF sp1->sp2 sp3 Dilute with Mobile Phase sp2->sp3 ha1 Inject Sample sp3->ha1 ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection at 254 nm ha2->ha3 dp1 Peak Area Integration ha3->dp1 dp2 Quantification using Calibration Curve dp1->dp2

Figure 1: Experimental Workflow for HPLC Analysis.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing sp1 Weigh Formulation sp2 Extract with Methanol sp1->sp2 sp3 Filter and Dilute sp2->sp3 ha1 Apply Sample Bands on Plate sp3->ha1 ha2 Develop Plate in Chamber ha1->ha2 ha3 Dry the Plate ha2->ha3 dp1 Densitometric Scanning at 235 nm ha3->dp1 dp2 Quantification dp1->dp2

Figure 2: Experimental Workflow for HPTLC Analysis.

UV_Spec_Workflow cluster_prep Sample Preparation cluster_analysis UV Spectrophotometry Analysis cluster_data Data Processing sp1 Weigh Formulation sp2 Dissolve in Methanol sp1->sp2 sp3 Filter and Dilute sp2->sp3 ua1 Measure Absorbance at 248 nm sp3->ua1 dp1 Calculate Concentration using Beer's Law ua1->dp1

Figure 3: Experimental Workflow for UV Spectrophotometry Analysis.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Specificity High Specificity HPLC->Specificity Excellent Sensitivity High Sensitivity HPLC->Sensitivity Very Good HPTLC HPTLC HPTLC->Specificity Good Throughput High Throughput HPTLC->Throughput Excellent UV_Spec UV Spectrophotometry Speed Rapid Analysis UV_Spec->Speed Excellent Cost Low Cost UV_Spec->Cost Very Good

Figure 4: Logical Comparison of Key Method Attributes.

Conclusion

The choice of an analytical method for the determination of mometasone furoate depends on the specific requirements of the analysis.

  • HPLC stands out as the most robust and specific method, making it ideal for stability-indicating assays and the analysis of complex formulations where excipient interference is a concern.[4]

  • HPTLC offers the advantage of high throughput, allowing for the simultaneous analysis of numerous samples, which is beneficial in quality control settings.[6]

  • UV Spectrophotometry is the simplest, most cost-effective, and fastest method, suitable for routine analysis of simple formulations where high specificity is not the primary requirement.[2][7]

This comparative guide provides the necessary data and protocols to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs in the determination of mometasone furoate.

References

A Comparative Guide to the In Vitro Anti-Inflammatory Potency of Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory potency of various corticosteroids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy of these compounds in controlled laboratory settings.

Executive Summary

Corticosteroids are a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive effects. Their mechanism of action primarily involves the binding to the glucocorticoid receptor (GR), which then modulates the transcription of a wide range of genes involved in inflammation. In vitro assays are crucial for determining the intrinsic potency of different corticosteroid molecules, providing a basis for their clinical applications. This guide summarizes key quantitative data on the relative potencies of commonly used corticosteroids and provides detailed methodologies for relevant in vitro assays.

Data Presentation: Comparative Anti-inflammatory Potency

The in vitro anti-inflammatory potency of corticosteroids can be assessed through various assays that measure their ability to inhibit key inflammatory processes. The following tables summarize quantitative data from different studies, highlighting the relative potencies of several corticosteroids. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Relative Potency in Phytohemagglutinin (PHA)-Stimulated Lymphocyte Transformation Assay

This assay measures the ability of corticosteroids to inhibit the proliferation of lymphocytes stimulated by PHA, a potent mitogen. The relative potency is determined by comparing the concentration of each corticosteroid required to produce a 50% inhibition of lymphocyte transformation.

CorticosteroidRelative Potency[1]
Hydrocortisone1.00
Prednisolone (B192156)2.43
Dexamethasone (B1670325)24.7

Table 2: IC50 Values for Inhibition of Apoptosis in Bovine Glomerular Endothelial Cells

This table presents the half-maximal inhibitory concentration (IC50) of various corticosteroids in preventing apoptosis induced by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). A lower IC50 value indicates higher potency.

CorticosteroidIC50 (nM) for TNF-α-induced Apoptosis Inhibition[2]IC50 (nM) for LPS-induced Apoptosis Inhibition[2]
Fluocinolone0.20.7
Dexamethasone0.80.9
Prednisolone68
Hydrocortisone50100
Corticosterone1000500

Table 3: IC50 Values for Inhibition of Lipopolysaccharide (LPS)-Induced Interleukin-6 (IL-6) Release

This table shows the IC50 values for dexamethasone and prednisolone in their ability to inhibit the release of the pro-inflammatory cytokine IL-6 from LPS-stimulated cells.

CorticosteroidIC50 (M) for IL-6 Inhibition
Dexamethasone0.5 x 10-8[3]
Prednisolone0.7 x 10-7[3]

Table 4: Generally Accepted Equivalent Anti-inflammatory Doses

This table provides the generally accepted equivalent doses of various corticosteroids based on their anti-inflammatory effects observed in clinical practice, which often correlate with their in vitro potency.

CorticosteroidEquivalent Anti-inflammatory Dose (mg)
Hydrocortisone20
Prednisolone5
Methylprednisolone4
Dexamethasone0.75
Betamethasone0.75
Cortisone Acetate25

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Phytohemagglutinin (PHA)-Stimulated Lymphocyte Transformation Assay

Objective: To assess the inhibitory effect of corticosteroids on T-lymphocyte proliferation.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh, heparinized human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Setup: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well.

  • Corticosteroid Treatment: A range of concentrations of the test corticosteroids (e.g., hydrocortisone, prednisolone, dexamethasone) are added to the wells.

  • Stimulation: Phytohemagglutinin (PHA) is added to each well (except for negative controls) at a final concentration of 1-5 µg/mL to stimulate lymphocyte proliferation.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: 18-24 hours before the end of the incubation, [3H]-thymidine (1 µCi/well) is added to each well. The incorporated radioactivity, which is proportional to the amount of DNA synthesis and cell proliferation, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of each corticosteroid that causes 50% inhibition of [3H]-thymidine incorporation compared to the PHA-stimulated control is determined as the IC50 value. Relative potencies can be calculated by normalizing the IC50 of the test compounds to a reference corticosteroid (e.g., hydrocortisone).

Cytokine Release Assay (Inhibition of TNF-α and IL-6)

Objective: To measure the ability of corticosteroids to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human monocytic cell line THP-1) or primary cells (e.g., human PBMCs) are cultured in appropriate media. For this protocol, we will describe the use of PBMCs.

  • Cell Seeding: PBMCs are seeded in 24-well plates at a density of 5 x 10^5 cells per well.

  • Corticosteroid Pre-treatment: Cells are pre-incubated with various concentrations of the corticosteroids to be tested for 1-2 hours before stimulation.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 100 ng/mL to induce the production of TNF-α and IL-6.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cells and debris.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition for each corticosteroid concentration is calculated relative to the LPS-stimulated control. The IC50 values are then determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway for corticosteroid anti-inflammatory action and a typical experimental workflow for assessing their in vitro potency.

Caption: Glucocorticoid Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow start Start: Isolate Immune Cells (e.g., PBMCs) culture Culture cells in 96-well plates start->culture add_steroids Add varying concentrations of corticosteroids culture->add_steroids stimulate Add inflammatory stimulus (e.g., LPS, PHA) add_steroids->stimulate incubate Incubate for 24-72 hours stimulate->incubate measure Measure endpoint: - Cytokine levels (ELISA) - Cell proliferation ([3H]-thymidine) incubate->measure analyze Data Analysis: Calculate IC50 values and Relative Potency measure->analyze end End: Compare Potency analyze->end

Caption: In Vitro Anti-inflammatory Assay Workflow.

References

In vitro permeation studies comparing Mometasone furoate and beclomethasone dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical corticosteroids, Mometasone furoate and Beclomethasone (B1667900) dipropionate are two widely utilized active pharmaceutical ingredients for treating a variety of inflammatory skin conditions. Their efficacy is intrinsically linked to their ability to permeate the skin barrier and reach the target dermal layers. This guide offers a comparative overview of the in vitro permeation characteristics of these two potent glucocorticoids, drawing upon available scientific literature.

It is important to note that a direct head-to-head in vitro permeation study comparing Mometasone furoate and Beclomethasone dipropionate under identical experimental conditions could not be identified in the public domain. Therefore, this guide presents data from individual studies on each compound. While this approach provides valuable insights, the differences in experimental methodologies, such as the type of skin membrane, vehicle formulation, and receptor fluid, must be considered when interpreting the results.

Quantitative Permeation Data

The following tables summarize the available in vitro permeation data for Mometasone furoate and Beclomethasone dipropionate from separate studies.

Table 1: In Vitro Permeation of Mometasone Furoate

Permeation ParameterFormulationMembraneReceptor FluidKey Findings
Total Drug Delivery (Epidermis, Dermis, and Receptor Fluid) 0.1% Mometasone Furoate Cream (Elocon®)Human SkinPhosphate Buffered Saline (PBS) and Ethanol (7:3)Occlusion of the application site increased the delivery of Mometasone furoate to the skin by 1.3-fold compared to non-occluded conditions.[1]
Steady-State Flux (Jss) 0.1% Mometasone Furoate Cream (Elocon®) with an emollient (Hydromol Intensive cream)Human SkinPBS and Ethanol (7:3)The steady-state flux was significantly increased by up to 2.6-fold when the cream was applied before or after the emollient.[1]
Skin Retention 0.05% Mometasone Furoate Cream with 10% Polyglyceryl-3 oleate (B1233923) (POCC)Not specified15% PEG 400The formulation with POCC increased Mometasone furoate release by 1.77-fold and skin retention in vivo by 3.14-fold.[2][3]
Permeation through Human Epidermis 0.1% Mometasone Furoate GelHuman EpidermisNot specifiedAfter 48 hours, only 0.81% of the applied drug permeated through the human epidermis, suggesting the gel is safe for topical application.[4]

Table 2: In Vitro Permeation of Beclomethasone Dipropionate

Permeation ParameterFormulationMembraneReceptor FluidKey Findings
Cumulative Amount Diffused Calcipotriene/Beclomethasone Dipropionate (CAL/BDP) CreamHuman EpidermisNot specifiedThe cumulative amount of Beclomethasone dipropionate that diffused through the epidermis was statistically significantly greater for the cream compared to a topical suspension at all time points (16, 40, and 64 hours).[5][6]
Ex Vivo Skin Penetration Beclomethasone Dipropionate in Nanostructured Lipid Carriers (NLC)Skin LayersNot specifiedNLC formulations, particularly those with a higher percentage of oleic acid, showed higher penetration and a greater amount of drug passing through the skin compared to a traditional cream.[7]

Experimental Protocols

The methodologies employed in in vitro permeation studies are critical for understanding and comparing the results. The Franz diffusion cell is a commonly used apparatus for these experiments.[8][9][10][11]

General Experimental Workflow for In Vitro Skin Permeation Study

A typical in vitro skin permeation study using a Franz diffusion cell involves the following steps:

  • Membrane Preparation : Excised human or animal skin is carefully prepared by removing subcutaneous fat and is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment. The integrity of the skin barrier is often verified.[5]

  • Receptor Chamber Filling : The receptor chamber is filled with a suitable receptor fluid, which should maintain sink conditions (i.e., the concentration of the drug in the receptor fluid should not exceed 10% of its solubility). The fluid is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to mimic in vivo conditions.[1]

  • Formulation Application : A precise amount of the topical formulation containing the active pharmaceutical ingredient is applied to the surface of the membrane in the donor chamber.

  • Sampling : At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis. The withdrawn volume is typically replaced with fresh receptor fluid to maintain a constant volume.

  • Quantification : The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis : The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key permeation parameters such as the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time (t_lag) can be calculated. At the end of the experiment, the amount of drug retained in the different layers of the skin can also be determined.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane fill_receptor Fill Receptor Chamber prep_membrane->fill_receptor Assemble Franz Cell apply_formulation Apply Topical Formulation fill_receptor->apply_formulation run_experiment Run Experiment (Controlled Temperature & Stirring) apply_formulation->run_experiment collect_samples Collect Samples at Intervals run_experiment->collect_samples analyze_retention Analyze Skin Retention run_experiment->analyze_retention End of Experiment quantify_drug Quantify Drug Concentration (e.g., HPLC) collect_samples->quantify_drug calculate_params Calculate Permeation Parameters quantify_drug->calculate_params

A flowchart of the key steps in a Franz diffusion cell experiment.

Discussion of Findings

  • Mometasone Furoate : Studies on Mometasone furoate highlight the significant impact of the formulation and application conditions on its skin penetration. The use of emollients and occlusive conditions can enhance its delivery into the skin.[1] The lipophilicity of Mometasone furoate is a key factor in its high penetration rate. Furthermore, its formulation as a fatty cream with penetration enhancers like hexylene glycol contributes to its superior effect. The development of novel formulations, such as those containing polyglyceryl-3 oleate, has been shown to further increase its skin retention.[2][3] One study indicated a relatively slow permeation of Mometasone furoate through the human epidermis from a gel formulation over 48 hours, suggesting a good safety profile with limited systemic absorption.[4]

  • Beclomethasone Dipropionate : The data for Beclomethasone dipropionate also underscores the importance of the vehicle in its skin permeation. A cream formulation demonstrated significantly greater diffusion through the epidermis compared to a topical suspension.[5][6] The incorporation of Beclomethasone dipropionate into nanostructured lipid carriers, especially with penetration enhancers like oleic acid, has been shown to improve its penetration into deeper skin layers.[7]

Conclusion

While a direct quantitative comparison of the in vitro permeation of Mometasone furoate and Beclomethasone dipropionate is not possible based on the current literature, the individual studies reveal that the permeation of both corticosteroids is heavily influenced by the formulation and the presence of penetration enhancers. Both molecules are potent, and their delivery can be optimized through advanced formulation strategies. For researchers and drug development professionals, these findings emphasize the critical role of formulation science in maximizing the therapeutic efficacy of topical corticosteroids while minimizing potential systemic exposure. Future direct comparative in vitro permeation studies under standardized conditions would be invaluable for a more definitive comparison of these two important molecules.

References

A Head-to-Head Comparison of Mometasone Furoate and Ciclesonide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological properties of two potent inhaled corticosteroids, Mometasone (B142194) furoate and Ciclesonide. The data presented herein is derived from various cell-based assays to evaluate their potency and mechanism of action at the cellular level.

Executive Summary

Mometasone furoate and Ciclesonide are both effective anti-inflammatory agents used in the treatment of respiratory diseases. Their efficacy is rooted in their interaction with the glucocorticoid receptor (GR) and subsequent modulation of gene expression. This guide delves into a head-to-head comparison of their performance in key cell-based assays, including glucocorticoid receptor binding affinity, and gene transactivation and transrepression assays. While both compounds exhibit potent activity, they display distinct profiles in these in vitro systems.

Data Presentation

The following tables summarize the quantitative data from comparative cell-based assays for Mometasone furoate and Ciclesonide. It is important to note that Ciclesonide is a prodrug that is converted to its active metabolite, des-isobutyryl-ciclesonide (des-CIC), in the lungs. Therefore, the data for Ciclesonide reflects the activity of des-CIC.

Table 1: Relative Binding Affinity to the Glucocorticoid Receptor

CompoundRelative Binding Affinity (RBA)¹
Mometasone Furoate2200[1]
des-isobutyryl-ciclesonide (des-CIC)1212[2]

¹Relative binding affinity is expressed relative to dexamethasone (B1670325) (RBA = 100). Higher values indicate greater affinity for the glucocorticoid receptor.

Table 2: Potency in Transactivation and Transrepression Assays

AssayParameterMometasone Furoatedes-isobutyryl-ciclesonide (des-CIC)
Transactivation (GRE-mediated)EC₅₀ (nM)²~0.03~0.1
Transrepression (AP-1 mediated)EC₅₀ (nM)²~0.03~0.1
Transrepression (NF-κB mediated)EC₅₀ (nM)²~0.3~1.0

²EC₅₀ (half-maximal effective concentration) values were determined in A549 human lung epithelial cells stably transfected with reporter plasmids for Glucocorticoid Response Element (GRE), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). Lower EC₅₀ values indicate greater potency. Data is estimated from graphical representations in the cited literature.

Table 3: Inhibition of Cytokine Release

CytokineParameterMometasone Furoate
IL-1IC₅₀ (nM)³0.05[3]
IL-6IC₅₀ (nM)³0.15[3]
TNF-αIC₅₀ (nM)³0.25[3]

³IC₅₀ (half-maximal inhibitory concentration) values for Mometasone furoate were determined in lipopolysaccharide (LPS)-stimulated murine myelomonocytic leukemia cells (for IL-6 and TNF-α) and peritoneal macrophages (for IL-1).[3] A direct head-to-head comparative study with Ciclesonide for cytokine inhibition in the same cell-based assay was not identified in the reviewed literature.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition Assay)

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Human recombinant glucocorticoid receptor

  • [³H]-dexamethasone (radiolabeled ligand)

  • Test compounds (Mometasone furoate, des-CIC)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • A fixed concentration of [³H]-dexamethasone is incubated with the human recombinant glucocorticoid receptor.

  • Increasing concentrations of the unlabeled test compounds (Mometasone furoate or des-CIC) are added to compete for binding to the receptor.

  • The reaction is allowed to reach equilibrium.

  • Bound and free radioligand are separated (e.g., by filtration).

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀) is determined.

  • The relative binding affinity (RBA) is calculated relative to a reference compound, typically dexamethasone.

GR-Mediated Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a glucocorticoid to activate gene transcription through the glucocorticoid receptor.

Materials:

  • Human lung epithelial cells (e.g., A549)

  • A plasmid containing a luciferase reporter gene under the control of a promoter with multiple Glucocorticoid Response Elements (GREs).

  • Transfection reagent

  • Test compounds (Mometasone furoate, des-CIC)

  • Luciferase assay substrate and luminometer

Procedure:

  • A549 cells are transiently or stably transfected with the GRE-luciferase reporter plasmid.

  • Transfected cells are plated in a multi-well plate and treated with a range of concentrations of the test compounds.

  • After an incubation period (e.g., 24 hours), the cells are lysed.

  • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of the test compound.

  • The EC₅₀ value, the concentration at which the compound produces 50% of its maximal effect, is determined.

NF-κB Transrepression Assay (SEAP Reporter Assay)

This assay assesses the ability of a glucocorticoid to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

Materials:

  • Human lung epithelial cells (e.g., A549)

  • A plasmid containing a secreted embryonic alkaline phosphatase (SEAP) reporter gene driven by an NF-κB-responsive promoter.

  • Transfection reagent

  • NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • Test compounds (Mometasone furoate, des-CIC)

  • SEAP detection reagent and a spectrophotometer or luminometer

Procedure:

  • A549 cells are stably transfected with the NF-κB-SEAP reporter plasmid.

  • Cells are pre-treated with various concentrations of the test compounds for a specified time.

  • NF-κB is then activated by adding TNF-α to the cell culture medium.

  • After an incubation period, a sample of the cell culture supernatant is collected.

  • The SEAP activity in the supernatant is quantified by adding a chemiluminescent or colorimetric substrate and measuring the signal.

  • The percentage of inhibition of TNF-α-induced SEAP expression is calculated for each concentration of the test compound.

  • The EC₅₀ value for transrepression is determined.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of a specific cytokine released from cells into the culture medium.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells, macrophages)

  • Stimulating agent (e.g., lipopolysaccharide, LPS)

  • Test compounds (Mometasone furoate, des-CIC)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Immune cells are plated in a multi-well plate.

  • The cells are pre-incubated with different concentrations of the test compounds.

  • The cells are then stimulated with LPS to induce cytokine production and release.

  • After an appropriate incubation time, the cell culture supernatant is collected.

  • The concentration of the specific cytokine in the supernatant is measured using an ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of cytokine release is calculated for each concentration of the test compound.

  • The IC₅₀ value, the concentration that causes 50% inhibition of cytokine release, is determined.

Mandatory Visualizations

GR_Transactivation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Mometasone or des-CIC) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_ligand Activated GR GR_complex->GR_ligand Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription_transactivation Increased Transcription of Anti-inflammatory Genes GRE->Transcription_transactivation Activates

Caption: Glucocorticoid Receptor (GR) mediated transactivation pathway.

GR_Transrepression_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Inflammatory_stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB Active NF-κB IkB_NFkB->NFkB IκB Degradation & NF-κB Release NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Nuclear Translocation GC Glucocorticoid GR Activated GR GC->GR GR_nucleus Activated GR GR->GR_nucleus Nuclear Translocation DNA_promoter Promoter Region of Pro-inflammatory Genes NFkB_nucleus->DNA_promoter Binds Transcription_transrepression Decreased Transcription of Pro-inflammatory Genes DNA_promoter->Transcription_transrepression Inhibits GR_nucleus->NFkB_nucleus Interferes with

Caption: Glucocorticoid Receptor (GR) mediated transrepression of NF-κB.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_culture Cell Culture (e.g., A549) Binding_assay GR Binding Assay Cell_culture->Binding_assay Reporter_assay Transactivation/ Transrepression Reporter Assays Cell_culture->Reporter_assay Cytokine_assay Cytokine Release Assay (ELISA) Cell_culture->Cytokine_assay Compound_prep Compound Preparation (Mometasone & des-CIC) Compound_prep->Binding_assay Compound_prep->Reporter_assay Compound_prep->Cytokine_assay Data_quant Data Quantification (Luminescence, Absorbance, Radioactivity) Binding_assay->Data_quant Reporter_assay->Data_quant Cytokine_assay->Data_quant EC50_IC50 Calculation of EC₅₀ / IC₅₀ / RBA Data_quant->EC50_IC50 Comparison Head-to-Head Comparison EC50_IC50->Comparison

Caption: General experimental workflow for comparing glucocorticoids.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities and related substances in active pharmaceutical ingredients (APIs) like Mometasone furoate are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of validated analytical methods for the determination of Mometasone furoate and its related substances, with a focus on High-Performance Liquid Chromatography (HPLC) as the predominant technique. The information presented is based on published experimental data and adheres to the guidelines set forth by the International Conference on Harmonisation (ICH).[1][2][3]

Comparative Analysis of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Mometasone furoate and its related substances. The following tables summarize the key chromatographic conditions and validation parameters from various studies, offering a side-by-side comparison to aid in method selection and development.

Table 1: Comparison of Chromatographic Conditions for Mometasone Furoate Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Waters Symmetry C18 (250 x 4.6mm, 5µ)[4]Phenomenex-luna C18 (250 x 4.6mm, 5 µm)[2]Hypersil ODS C18 (100 x 4.6mm, 3µ)[5]Kromasil C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile: 0.5g of 1-Hexane sulphonic acid sodium salt and 0.5mL of triethyl amine in 500mL of Milli-Q water, pH 6.0 (80:20 v/v)[4]Acetonitrile: Sodium dihydrogen phosphate (B84403) buffer (pH 6.8) (70:30 v/v)[2]Acetonitrile: Water: Trifluoroacetic acid (500:500:1 v/v)[5]Acetonitrile: 0.1% Acetic acid (60:40% v/v)[6]
Flow Rate 1.0 mL/min[4]1.0 mL/min[2]1.0 mL/min[5]0.8 mL/min[6]
Detection Wavelength Not Specified240 nm[2]254 nm[5]264 nm[6]
Retention Time (MF) Not SpecifiedNot Specified~9.0 min[5]Not Specified

Table 2: Comparison of Method Validation Parameters

ParameterMethod A (for MF and Formoterol Fumarate)Method B (for MF and Salicylic Acid)Method C (for MF and Mupirocin)Method D (for MF, Salicylic Acid, Parabens)
Linearity Range (µg/mL) 10–800 (MF)[7]5–320 (MF)[7]1–6 (MF)[2]Not specified, Corr. Coeff. >0.998[6]
Accuracy (% Recovery) Not SpecifiedNot Specified98-102%[2]98.56-101.70%[6]
Precision (%RSD) Not SpecifiedNot SpecifiedIntra-day: 0.6758%- 0.7532%, Inter-day: 0.9114% - 1.0765%[2]<1.17%[6]
LOD (µ g/band ) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ (µ g/band ) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The validation of an analytical method for Mometasone furoate and its related substances typically involves forced degradation studies and the assessment of various validation parameters as per ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[8] Mometasone furoate is subjected to various stress conditions to produce degradation products.

  • Acid Hydrolysis: The drug substance is treated with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 75°C). Mometasone furoate has been found to be relatively stable under acidic conditions.[1][9]

  • Alkali Hydrolysis: The drug substance is exposed to 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 75°C). Significant degradation is often observed under alkaline conditions.[1][9][10] The resulting solution is neutralized before analysis.[1]

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C) for a specified period.

  • Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light.

Method Validation Parameters

The following parameters are evaluated to ensure the developed method is suitable for its intended purpose.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is typically demonstrated by the resolution between the Mometasone furoate peak and other peaks in the chromatogram.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and is typically expressed by the correlation coefficient (r²).[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard drug is added to the sample at different levels (e.g., 80%, 100%, 120%).[2][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).[2][11]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the validation of a method for the detection of Mometasone furoate related substances.

Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Finalization A Literature Review & Preliminary Studies B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C System Suitability Testing B->C D Acid Hydrolysis C->D Stress Samples E Alkali Hydrolysis C->E Stress Samples F Oxidative Degradation C->F Stress Samples G Thermal Degradation C->G Stress Samples H Photolytic Degradation C->H Stress Samples J Linearity C->J Analyze Standard Solutions I Specificity D->I Analyze Stressed Samples E->I Analyze Stressed Samples F->I Analyze Stressed Samples G->I Analyze Stressed Samples H->I Analyze Stressed Samples K Accuracy J->K L Precision (Repeatability, Intermediate) K->L M LOD & LOQ L->M N Robustness M->N O Documentation & Reporting N->O P Implementation for Routine Analysis O->P

Caption: Workflow for Method Validation of Mometasone Furoate.

References

A Comparative Analysis of the Physicochemical Properties of Mometasone Furoate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties of the synthetic corticosteroid Mometasone furoate and its analogues: Betamethasone, Dexamethasone, and Prednisolone. Understanding these properties is crucial for drug development, formulation, and predicting in vivo performance. This document summarizes key experimental data, outlines detailed methodologies for their determination, and visualizes the common signaling pathway.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of Mometasone furoate and its selected analogues. These parameters influence the absorption, distribution, metabolism, and excretion (ADME) profiles of these corticosteroids.

PropertyMometasone FuroateBetamethasoneDexamethasonePrednisolone
Molecular Weight ( g/mol ) 521.43392.46392.47[1]360.44[2]
LogP (Octanol/Water) 4.1151.91.83[3]1.6[4]
pKa Not Applicable (Neutral)~12.13 (Predicted)~12.42 (Predicted)[5]12.59
Aqueous Solubility Insoluble66.5 mg/L (at 25 °C)89 mg/LVery slightly soluble (0.22-0.24 mg/mL)
Melting Point (°C) 215-228235-237[6]262–264[1]~235 (with decomposition)[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols represent standard laboratory procedures.

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.[7][8][9][10]

  • Preparation of Phases: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

  • Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: A specific volume of the drug solution is added to a separation funnel containing a known volume of the other pre-saturated phase.

  • Equilibration: The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is determined for ionizable compounds. Potentiometric titration is a standard method for this measurement.

  • Apparatus Calibration: A potentiometer is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation: A precise amount of the active pharmaceutical ingredient (API) is dissolved in a suitable solvent (often a co-solvent system like methanol-water for poorly soluble compounds) to a known concentration.

  • Titration Setup: The sample solution is placed in a reaction vessel equipped with a magnetic stirrer and a pH electrode. The solution is often purged with nitrogen to remove dissolved carbon dioxide.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pKa is the pH at which half of the acid has been neutralized.

Determination of Aqueous Solubility

Equilibrium solubility is a critical parameter, especially for oral drug delivery. The shake-flask method is a widely accepted technique.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., a 0.22 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV.

  • Reporting: The solubility is typically expressed in mg/mL or µg/mL.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. The capillary method is a standard pharmacopeial procedure.[3][4][5]

  • Sample Preparation: A small amount of the finely powdered and thoroughly dried compound is packed into a glass capillary tube, which is sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate.[4] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[3][4]

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Mechanism of Action: Glucocorticoid Receptor Signaling

Mometasone furoate and its analogues exert their anti-inflammatory effects by acting as agonists for the glucocorticoid receptor (GR). The binding affinity of these corticosteroids to the GR is a key determinant of their potency.

The general mechanism involves the following steps:

  • Cellular Entry: Being lipophilic, the corticosteroid diffuses across the cell membrane into the cytoplasm.[2]

  • Receptor Binding: In the cytoplasm, the corticosteroid binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding causes a conformational change in the receptor and its dissociation from chaperone proteins.

  • Nuclear Translocation: The activated corticosteroid-GR complex translocates into the nucleus.

  • Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This can lead to:

    • Transactivation: Increased transcription of genes encoding anti-inflammatory proteins.

    • Transrepression: Decreased transcription of genes encoding pro-inflammatory proteins, such as cytokines and chemokines, often through interaction with other transcription factors like NF-κB and AP-1.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mometasone Mometasone Furoate GR_complex Glucocorticoid Receptor (GR) Complex Mometasone->GR_complex Binding Activated_GR Activated GR Complex GR_complex->Activated_GR Activation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Nuclear Translocation and DNA Binding Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Upregulation Pro_inflammatory_genes Pro-inflammatory Gene Transcription GRE->Pro_inflammatory_genes Downregulation

Caption: Glucocorticoid Receptor Signaling Pathway.

Conclusion

This comparative guide highlights the key physicochemical differences between Mometasone furoate and its analogues, Betamethasone, Dexamethasone, and Prednisolone. Mometasone furoate exhibits higher lipophilicity, as indicated by its greater LogP value, and is practically insoluble in water. These properties contribute to its potent topical activity and low systemic absorption. In contrast, Betamethasone, Dexamethasone, and Prednisolone have lower LogP values and slightly higher aqueous solubilities. These variations in physicochemical characteristics are fundamental to their formulation, route of administration, and clinical application. The provided experimental protocols offer a standardized approach for the characterization of these and other corticosteroid compounds in a research and development setting. All these molecules share a common mechanism of action through the glucocorticoid receptor, leading to the modulation of gene expression and a potent anti-inflammatory response.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Mometasone Furoate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory to the responsible management of chemical waste. Mometasone (B142194) furoate monohydrate, a potent corticosteroid, requires meticulous handling not only during its use but also through its final disposal to prevent environmental contamination and ensure workplace safety. Adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance.

Immediate Safety and Disposal Procedures

Mometasone furoate monohydrate is a white to off-white powder that is not readily miscible with water.[1] Improper disposal can pose risks due to its potential to cause developmental abnormalities and other toxic effects.[1] Therefore, all waste containing this compound must be managed in strict accordance with local, state, and federal regulations.[1][2]

Key Disposal Principles:

  • Avoid Sewers and Waterways: Do not allow this compound or its washings to enter drains or water courses.[1][2][3]

  • Segregation: Keep this waste separate from general laboratory trash. It should be collected in suitable, clearly labeled containers.[1][3]

  • Professional Disposal: Excess and expired materials should be handled by a licensed hazardous material disposal company.[2] The primary recommended method of disposal is incineration in a permitted facility equipped with afterburners and scrubbers.[2][3]

Step-by-Step Disposal Protocol for Laboratory Settings

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses with side shields or chemical goggles, gloves, and a particulate respirator.[1]

  • Waste Collection:

    • Place all solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), into a designated, leak-proof, and clearly labeled container.[1] Suitable containers include polyethylene (B3416737) or polypropylene (B1209903) containers.[1]

    • For solutions containing mometasone furoate, collect all wash water for treatment before disposal.[1] Do not pour it down the drain.

  • Spill Management:

    • Minor Spills:

      • Remove all sources of ignition.[1]

      • Clean up spills immediately using dry cleanup procedures to avoid generating dust.[1]

      • Wear appropriate PPE to avoid contact with skin and eyes.[1]

      • Place the collected material into a suitable, labeled container for waste disposal.[1]

    • Major Spills:

      • Alert personnel in the area and contact emergency responders, informing them of the hazard's location and nature.[1]

      • Avoid all personal contact, including inhalation, and wear protective clothing.[1]

  • Container Management:

    • Ensure all waste containers are securely sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3]

    • Empty containers may contain residual dust and should be handled with the same precautions as the substance itself. Do not cut, drill, grind, or weld empty containers.[1]

  • Final Disposal:

    • Arrange for the collection of the waste container by a licensed waste management authority or a specialized chemical destruction plant.[1][3]

    • Ensure all regulatory requirements for waste tracking and documentation are met.[1]

Regulatory and Safety Data Summary

For quick reference, the following table summarizes key regulatory and safety information for this compound.

ParameterInformationSource
Waste Classification May be classified as an environmentally hazardous substance, solid, n.o.s.[4]
UN Number UN3077 (for environmentally hazardous substance, solid, n.o.s.)[4]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, particulate respirator.[1]
Incompatible Materials Strong oxidizing agents. Heat and light can accelerate decomposition.[1]
Spill Procedure Use dry clean-up methods; avoid generating dust.[1]
Recommended Disposal Method Incineration by a licensed facility or removal to a chemical destruction plant.[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated spill Spill Occurs? start->spill minor_spill Minor Spill (Dry Cleanup, Collect in Labeled Container) spill->minor_spill Yes, Minor major_spill Major Spill (Alert Personnel, Contact Emergency Responders) spill->major_spill Yes, Major routine_waste Routine Solid/Liquid Waste spill->routine_waste No collect Collect in Designated, Labeled, Sealed Container minor_spill->collect major_spill->collect routine_waste->collect store Store Safely (Cool, Dry, Ventilated Area) collect->store disposal Contact Licensed Waste Disposal Service store->disposal end Proper Disposal Complete disposal->end

Caption: Workflow for this compound Waste Disposal.

References

Essential Safety and Handling Protocols for Mometasone Furoate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of Mometasone furoate monohydrate, a potent corticosteroid. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.

This compound is a hazardous substance that can pose significant health risks upon exposure, including potential damage to fertility or an unborn child.[1][2][3] All handling procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls to minimize any risk of exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when there is a potential for exposure.

PPE CategorySpecificationRationale
Hand Protection Double chemotherapy gloves (Nitrile is a suitable material).[4][5][6]Provides a robust barrier against skin contact and absorption. Double gloving offers an additional layer of protection in case of a breach in the outer glove.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[7][8][9] A face shield may be required for supplementary protection in case of splash hazards.[5]Protects eyes from airborne particles and accidental splashes of the substance.
Respiratory Protection A fit-tested NIOSH-approved N95 respirator is the minimum requirement when handling powder outside of a containment system.[10] For spills or potential aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[10]Prevents inhalation of the potent powder, which can cause systemic effects. Surgical masks do not offer adequate respiratory protection from drug exposure.[8][10]
Protective Clothing A disposable gown designed to resist permeability by hazardous drugs should be worn.[4][11] Additional protective garments like sleeve covers may be necessary based on the task.[5]Protects the skin and personal clothing from contamination.
Operational Plan for Safe Handling

1. Engineering Controls:

  • All manipulations of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[12]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

2. Handling Procedures:

  • Before handling, obtain and review the Safety Data Sheet (SDS) for this compound.[11]

  • Avoid all personal contact, including inhalation and skin contact.[7][11]

  • Use dry clean-up procedures and avoid generating dust.[7]

  • Store the compound in its original, securely sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[7][11]

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Don the appropriate PPE, including respiratory protection.

    • Gently cover the spill with absorbent material to avoid raising dust.

    • Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the laboratory and alert personnel in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Hazardous Chemical Waste: All unused or expired this compound, as well as heavily contaminated items (e.g., glassware, weigh boats), must be disposed of in a designated hazardous chemical waste container, typically a black container.[4]

  • Trace Contaminated Waste: Items with trace amounts of contamination, such as used PPE (gloves, gowns, shoe covers), should be placed in a designated trace chemotherapy waste container, often a yellow container.[4]

  • Sharps Waste: Needles and other sharps that have come into contact with the compound should be disposed of in a designated sharps container. If a syringe contains residual drug, it should be disposed of as hazardous chemical waste.[4]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[4]

  • Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) until it is collected for disposal.[4]

3. Disposal Procedure:

  • Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for safely handling and disposing of this compound in a laboratory setting.

start Start: Prepare for Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) start->ppe handling Handle Compound in Engineering Control (Fume Hood / BSC) ppe->handling spill Spill Occurs? handling->spill minor_spill Minor Spill Procedure: - Evacuate Area - Don PPE - Cover & Collect spill->minor_spill Yes (Minor) major_spill Major Spill Procedure: - Evacuate Lab - Notify EHS spill->major_spill Yes (Major) end_handling Complete Handling Task spill->end_handling No waste_segregation Segregate Waste: - Hazardous Chemical - Trace Contaminated - Sharps minor_spill->waste_segregation end End of Procedure major_spill->end end_handling->waste_segregation label_store Label and Store Waste in Designated SAA waste_segregation->label_store disposal Arrange for EHS Waste Pickup label_store->disposal decontaminate Decontaminate Work Area disposal->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe doff_ppe->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.